Butyl nitrate
Description
Structure
3D Structure
Properties
IUPAC Name |
butyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2-3-4-8-5(6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHZPQUHCAKSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239143 | |
| Record name | Butyl nitrate | |
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Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water-white liquid; [Hawley] | |
| Record name | Butyl nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
8.3 [mmHg] | |
| Record name | Butyl nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
928-45-0 | |
| Record name | Butyl nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butyl nitrate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl nitrate | |
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| Record name | Butyl nitrate | |
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| Record name | BUTYL NITRATE | |
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Foundational & Exploratory
The Core Mechanism of Action of Butyl Nitrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of butyl nitrate (B79036), a volatile alkyl nitrite (B80452). It is intended for an audience with a strong background in pharmacology and molecular biology, offering detailed insights into its physiological effects, the underlying signaling pathways, and relevant experimental methodologies.
Executive Summary
Butyl nitrate, a member of the alkyl nitrite class of compounds, primarily exerts its physiological effects by acting as a potent vasodilator. Its mechanism of action is centered on its ability to serve as a nitric oxide (NO) donor. The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This elevation in cGMP triggers a signaling cascade that ultimately results in smooth muscle relaxation and vasodilation. This guide will delve into the molecular intricacies of this pathway, present available quantitative data, detail key experimental protocols for its study, and provide visual representations of the involved processes.
Pharmacokinetics and Metabolism
Following inhalation, the primary route of administration for recreational use, this compound is rapidly absorbed into the bloodstream. Its high lipid solubility and volatility facilitate efficient passage across the pulmonary alveoli.
Metabolism: this compound is rapidly metabolized in the body, primarily through two pathways:
-
Hydrolysis: It is hydrolyzed to butanol and nitrite ions.
-
Reductive Metabolism: It can be reduced to release nitric oxide directly.
The released nitric oxide is the key mediator of its pharmacological effects. The biological half-life of alkyl nitrites is very short, typically in the range of minutes. While specific pharmacokinetic data for n-butyl nitrate is limited, studies on the closely related isobutyl nitrite in rats provide valuable insights.
Data Presentation: Pharmacokinetic Parameters of Isobutyl Nitrite in Rats
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (t½) | 1.3 ± 0.2 minutes | Rat | Intravenous | [1] |
| Volume of Distribution (Vd) | 5.8 ± 0.4 L/kg | Rat | Intravenous | [1] |
| Systemic Clearance (CL) | 3.0 ± 0.3 L/kg per minute | Rat | Intravenous | [1] |
| Bioavailability (Inhalation) | ~43% | Rat | Inhalation | [1] |
Note: This data is for isobutyl nitrite and serves as an approximation for n-butyl nitrate due to a lack of specific data for the n-isomer.
Molecular Mechanism of Action: The Nitric Oxide/cGMP Signaling Pathway
The vasodilatory effect of this compound is a direct consequence of its ability to increase intracellular nitric oxide levels. The subsequent signaling cascade is a well-characterized pathway in vascular physiology.
Step-by-Step Breakdown:
-
Nitric Oxide (NO) Release: this compound, through metabolic processes, releases nitric oxide (NO) in the vicinity of vascular smooth muscle cells.
-
Activation of Soluble Guanylate Cyclase (sGC): NO diffuses into the smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), an intracellular enzyme. This binding event allosterically activates sGC.
-
Synthesis of cyclic Guanosine Monophosphate (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Activation of Protein Kinase G (PKG): cGMP acts as a second messenger and binds to and activates cGMP-dependent protein kinase (PKG).
-
Phosphorylation of Downstream Targets: Activated PKG phosphorylates several downstream target proteins within the smooth muscle cell. Key targets include:
-
Myosin Light Chain Phosphatase (MLCP): PKG activates MLCP, which dephosphorylates the myosin light chain.
-
Calcium Channels: PKG can lead to the phosphorylation and subsequent closure of L-type calcium channels, reducing calcium influx.
-
Potassium Channels: PKG can activate potassium channels, leading to hyperpolarization of the cell membrane.
-
-
Reduction in Intracellular Calcium and Myofilament Desensitization: The dephosphorylation of the myosin light chain by MLCP leads to a decrease in the contractile force of the actin-myosin apparatus. The reduced calcium influx and hyperpolarization further contribute to a decrease in intracellular calcium concentration. This combined effect results in smooth muscle relaxation.
-
Vasodilation: The relaxation of the vascular smooth muscle cells leads to the widening of blood vessels, known as vasodilation. This results in a decrease in blood pressure and increased blood flow.
Mandatory Visualization: Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling cascade of this compound-induced vasodilation.
Quantitative Data on Vasodilatory Effects
Data Presentation: Vasodilatory Potency of Nitrite in Isolated Aortic Rings
| Species | Vessel | Pre-constrictor | EC50 (log Molar) | Reference |
| Rat | Aorta | 5-Hydroxytryptamine (10 µM) | -5.2 ± 0.1 | [2] |
| Sheep | Femoral Artery | 5-Hydroxytryptamine (10 µM) | -4.0 ± 0.3 | [2] |
EC50 represents the concentration of nitrite required to produce 50% of the maximal relaxation response.
Experimental Protocols
The investigation of the mechanism of action of this compound and other vasodilators relies on a set of well-established experimental protocols.
Isolated Aortic Ring Assay
This ex vivo method is a cornerstone for assessing the vasodilatory or vasoconstrictive properties of pharmacological agents on vascular smooth muscle.
Mandatory Visualization: Experimental Workflow for Isolated Aortic Ring Assay
Caption: Workflow for the isolated aortic ring assay.
Detailed Methodology:
-
Animal Euthanasia and Aorta Dissection: A laboratory animal (commonly a rat or mouse) is euthanized according to approved ethical protocols. The thoracic aorta is carefully dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Preparation of Aortic Rings: The aorta is cleaned of adherent connective and adipose tissue. It is then cut into rings of approximately 2-3 mm in width.
-
Mounting in Organ Bath: The aortic rings are mounted between two L-shaped stainless-steel hooks in an organ bath filled with physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2). One hook is fixed to the bottom of the chamber, and the other is connected to a force-displacement transducer.
-
Equilibration and Pre-constriction: The rings are allowed to equilibrate for a period (e.g., 60-90 minutes) under a basal tension. Following equilibration, the rings are pre-constricted with a vasoconstrictor agent such as phenylephrine (B352888) or norepinephrine (B1679862) to induce a stable contraction.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound (or other test compounds) are added to the organ bath.
-
Data Acquisition and Analysis: The changes in isometric tension are continuously recorded. The relaxation responses are expressed as a percentage of the pre-constriction tension. A dose-response curve is constructed, from which the EC50 value (the concentration of the drug that produces 50% of the maximal response) can be calculated.
Measurement of Nitric Oxide Production
The release of nitric oxide from this compound can be quantified using various methods. The Griess assay is a common indirect method.
Griess Assay Protocol:
-
Sample Preparation: Samples (e.g., cell culture supernatant, plasma) are collected. If necessary, samples are deproteinized.
-
Griess Reagent: The Griess reagent is typically a two-part solution consisting of sulfanilamide (B372717) in an acidic solution and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.
-
Reaction: The sample is mixed with the Griess reagent. In the acidic environment, nitrite (a stable oxidation product of NO) reacts with sulfanilamide to form a diazonium salt. This salt then couples with NED to form a colored azo compound.
-
Spectrophotometric Measurement: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (typically around 540 nm).
-
Quantification: The concentration of nitrite in the sample is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Measurement of cGMP Levels
The downstream effects of NO are mediated by cGMP. Therefore, quantifying cGMP levels in response to this compound is crucial.
Enzyme-Linked Immunosorbent Assay (ELISA) for cGMP:
-
Sample Preparation: Vascular smooth muscle cells or tissues are treated with this compound for a specified time. The reaction is then stopped, and the cells or tissues are lysed to release intracellular components.
-
Assay Principle: A competitive ELISA is commonly used. The wells of a microplate are coated with an antibody specific for cGMP.
-
Competitive Binding: The sample containing cGMP and a fixed amount of enzyme-labeled cGMP (e.g., cGMP-horseradish peroxidase conjugate) are added to the wells. They compete for binding to the limited number of antibody sites.
-
Washing and Substrate Addition: The wells are washed to remove unbound components. A substrate for the enzyme is then added, which is converted into a colored product.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of cGMP in the original sample.
-
Quantification: The concentration of cGMP in the sample is determined by comparing the absorbance to a standard curve generated with known concentrations of cGMP.
Conclusion
The primary mechanism of action of this compound is its function as a nitric oxide donor, which triggers the NO/sGC/cGMP signaling cascade in vascular smooth muscle cells. This leads to smooth muscle relaxation and vasodilation, accounting for its principal physiological effects. While specific quantitative data for n-butyl nitrate remains an area for further investigation, the well-established pharmacology of alkyl nitrites and the detailed understanding of the downstream signaling pathways provide a robust framework for its study. The experimental protocols outlined in this guide offer standardized methods for researchers and drug development professionals to further elucidate the pharmacological profile of this compound and related compounds.
References
An In-depth Technical Guide on the Thermal Decomposition Mechanism of n-Butyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal decomposition mechanism of n-butyl nitrate (B79036) (BTN), detailing the core reaction pathways, kinetics, and experimental methodologies used in its study. The information is intended to support research and development activities where the thermal stability of nitrate esters is a critical consideration.
Core Decomposition Mechanism
The thermal decomposition of n-butyl nitrate is understood to proceed via a radical chain mechanism. The process can be broken down into three key stages: initiation, propagation, and termination.
1.1 Initiation
The primary and rate-determining step in the thermal decomposition of n-butyl nitrate is the unimolecular homolytic fission of the weak O–NO2 bond.[1][2] This cleavage results in the formation of a butoxy radical (CH₃CH₂CH₂CH₂O•) and nitrogen dioxide (NO₂).[1][2]
Reaction: CH₃CH₂CH₂CH₂ONO₂ → CH₃CH₂CH₂CH₂O• + NO₂
1.2 Propagation
The highly reactive butoxy radical generated during initiation undergoes further reactions, primarily through two competing pathways: unimolecular decomposition and isomerization.
-
Unimolecular Decomposition: The butoxy radical can decompose via C-C bond fission to produce an ethyl radical (C₂H₅•) and formaldehyde (B43269) (CH₂O).[2]
Reaction: CH₃CH₂CH₂CH₂O• → C₂H₅• + CH₂O
-
Isomerization: The butoxy radical can also undergo intramolecular hydrogen abstraction to form a hydroxybutyl radical.[2]
Reaction: CH₃CH₂CH₂CH₂O• → •CH₂(CH₂)₂CH₂OH
The products of these propagation steps, particularly the highly reactive radical species, can then participate in a cascade of further reactions, leading to the formation of a complex mixture of final products.
1.3 Final Products
Experimental studies have identified the major final products of the thermal decomposition of n-butyl nitrate to be nitrogen dioxide (NO₂), formaldehyde (CH₂O), and products derived from the subsequent reactions of the ethyl and hydroxybutyl radicals.[2]
Quantitative Kinetic Data
The rate of thermal decomposition of n-butyl nitrate is dependent on both temperature and pressure. Studies have characterized the fall-off behavior of the decomposition rate, providing rate constants for both the low-pressure (k₀) and high-pressure (k∞) limits.[1][2]
| Parameter | Value | Temperature Range (K) | Pressure Range (Torr) | Reference |
| Low-Pressure Limit Rate Constant (k₀) | 2.80 × 10⁻⁴ exp(-15382/T) cm³molecule⁻¹s⁻¹ | 473 - 659 | 0.95 - 12.8 (Helium) | [2] |
| High-Pressure Limit Rate Constant (k∞) | 7.49 × 10¹⁵ exp(-19602/T) s⁻¹ | 473 - 659 | 0.95 - 12.8 (Helium) | [2] |
| O-NO₂ Bond Dissociation Energy | 37.8 ± 1.0 kcal mol⁻¹ | - | - | [3] |
Experimental Protocols
The investigation of the thermal decomposition of n-butyl nitrate has been carried out using specialized experimental setups. A common methodology involves a low-pressure flow reactor coupled with a quadrupole mass spectrometer.[2][3]
3.1 Low-Pressure Flow Reactor with Mass Spectrometry
-
Apparatus: The setup typically consists of a temperature-controlled flow reactor where the decomposition takes place. A carrier gas, such as helium, is used to maintain a constant pressure and flow rate.[2]
-
Procedure: A diluted mixture of n-butyl nitrate in the carrier gas is introduced into the heated reactor. The residence time in the reactor is controlled by adjusting the flow rate.
-
Detection: A quadrupole mass spectrometer is positioned at the exit of the reactor to detect and quantify the reactant (n-butyl nitrate) and the various decomposition products in real-time.[2]
-
Data Analysis: The rate constants of the decomposition are determined by monitoring the decay of the n-butyl nitrate signal or the formation of product signals as a function of reaction time (or position along the reactor).[2] The temperature and pressure dependencies of the rate constants are studied by systematically varying these parameters.
Visualizations
4.1 Decomposition Pathway of n-Butyl Nitrate
Caption: Primary decomposition pathway of n-butyl nitrate.
4.2 Experimental Workflow
Caption: Experimental workflow for studying n-butyl nitrate decomposition.
References
An In-Depth Technical Guide to Butyl Nitrate
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of butyl nitrate (B79036), a versatile chemical compound with applications in organic synthesis and potential relevance to drug development as a nitric oxide donor. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role in relevant biological signaling pathways.
Chemical Identification and Properties
Butyl nitrate, also known by its IUPAC name, is systematically referred to as this compound.[1] It is registered under the CAS number 928-45-0 .[1] This compound is a colorless oil and should not be confused with the structurally similar butyl nitrite, which has different properties and applications.[2]
Quantitative Physicochemical Data
The following table summarizes the key physical and chemical properties of n-butyl nitrate.
| Property | Value | Reference |
| CAS Number | 928-45-0 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C4H9NO3 | [1] |
| Molecular Weight | 119.12 g/mol | [1] |
| Appearance | Colorless oil | [2] |
| Density | 1.0228 g/cm³ | |
| Boiling Point | 136.05 °C | |
| Melting Point | -111.59 °C (estimate) | |
| Vapor Pressure | 8.3 mmHg | [1] |
| Solubility in Water | 774.3 mg/L (25 °C) | |
| Refractive Index | 1.4013 |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques.
| Spectroscopy | Data | Reference |
| ¹H NMR | Available on PubChem | [1] |
| ¹³C NMR | Available on PubChem | [1] |
| IR Spectroscopy | Key vibrations associated with the CONO2 group. Asymmetric N-O stretching is characteristic. | [3] |
| Mass Spectrometry | GC-MS data available on PubChem | [1] |
Experimental Protocols: Synthesis of n-Butyl Nitrate
The primary method for the synthesis of n-butyl nitrate is the direct nitration of n-butanol. The classical and most common approach involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid.
Classical Synthesis via Mixed Acid Nitration
Principle: In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated to form the highly electrophilic nitronium ion (NO₂⁺). This ion is the active species that reacts with n-butanol in an esterification reaction to yield n-butyl nitrate.
Reaction:
CH₃(CH₂)₃OH + HNO₃ --(H₂SO₄)--> CH₃(CH₂)₃ONO₂ + H₂O
Detailed Protocol:
-
Reagents and Equipment:
-
n-butanol
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice-salt bath
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Separatory funnel
-
Sodium bicarbonate solution (5% aqueous)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
-
Procedure:
-
In the three-necked flask, place a precisely measured amount of n-butanol.
-
Cool the flask in an ice-salt bath to a temperature of 0-5 °C with continuous stirring.
-
Prepare the nitrating mixture by slowly adding concentrated sulfuric acid to an equal volume of concentrated nitric acid in a separate beaker, keeping the mixture cooled in an ice bath.
-
Slowly add the cold nitrating mixture to the stirred n-butanol via the dropping funnel, ensuring the reaction temperature does not exceed 10 °C. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Transfer the mixture to a separatory funnel. The upper layer, containing the crude this compound, is separated.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again until the washings are neutral.
-
Dry the crude this compound over anhydrous magnesium sulfate.
-
Purify the product by vacuum distillation.
-
Safety Precautions: This reaction is highly exothermic and involves corrosive and strong oxidizing agents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). The temperature must be carefully controlled to prevent runaway reactions and the formation of explosive byproducts.
Biological Significance: Nitric Oxide Signaling Pathway
As an organic nitrate, this compound can act as a nitric oxide (NO) donor. NO is a critical signaling molecule in numerous physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The primary receptor for NO is soluble guanylyl cyclase (sGC).
The binding of NO to the heme moiety of sGC activates the enzyme, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle relaxation.
References
role of butyl nitrate as a nitrating agent in organic synthesis
An In-depth Technical Guide on the Role of Butyl Nitrate (B79036) and Alkyl Nitrites as Nitrating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitro compounds are fundamental intermediates in the synthesis of a wide array of commercially important products, including pharmaceuticals, agrochemicals, dyes, and polymers.[1][2][3] The introduction of a nitro group into an organic molecule, a process known as nitration, is a cornerstone of organic synthesis.[4] Traditionally, this has been accomplished using harsh and corrosive reagents like mixed nitric and sulfuric acids, which often suffer from poor selectivity, low yields, and significant safety concerns.[1][5][6]
In recent years, alkyl nitrites, particularly tert-butyl nitrite (B80452) (t-BuONO), have emerged as powerful, mild, and selective alternatives for nitration.[1][6] While this guide also addresses butyl nitrate (C₄H₉NO₃), it is crucial to note that the contemporary literature on radical nitration predominantly focuses on tert-butyl nitrite (C₄H₉NO₂). The latter serves as a green, inexpensive, and highly effective reagent that operates under mild conditions, often proceeding via a radical-based mechanism distinct from classical electrophilic aromatic substitution.[1][6] This allows for greater functional group tolerance and regioselectivity, making it an invaluable tool in modern organic synthesis and drug development.[1][2] This document provides a comprehensive overview of the mechanisms, applications, and experimental protocols associated with using these reagents for nitration.
Mechanism of Nitration
Unlike traditional methods that rely on the generation of the electrophilic nitronium ion (NO₂⁺), the mechanism of nitration using tert-butyl nitrite is generally understood to proceed through a radical pathway.[2][6] This process is initiated by the homolytic cleavage of the O–N bond.
The key steps are:
-
Initiation: Thermal or catalytic homolysis of tert-butyl nitrite generates a tert-butoxyl radical and a nitric oxide (NO) radical.[1][2]
-
Radical Cascade: The highly reactive tert-butoxyl radical can abstract a hydrogen atom from the substrate, creating a substrate radical.
-
Nitration: The substrate radical then couples with nitrogen dioxide (˙NO₂), which can be formed from the oxidation of nitric oxide, to yield the final nitro product.[1]
This radical-based pathway avoids the strongly acidic conditions of mixed-acid nitrations, thereby preserving sensitive functional groups on the substrate.[1]
Applications in Organic Synthesis
tert-Butyl nitrite has proven to be a versatile nitrating agent for a wide range of substrates, including aromatics, alkenes, and alkanes.
Nitration of Aromatic Compounds
The C–H nitration of aromatic systems is a significant application. The mild, radical-based approach allows for high regioselectivity that is often complementary to classical methods.
-
Phenols: tert-Butyl nitrite is a safe and chemoselective agent for the nitration of phenols, preferentially affording mononitro derivatives even in the presence of other sensitive functional groups.[1][7] This is particularly valuable in the synthesis of fluorogenic substrates for protease characterization.[7][8]
-
Aromatic Sulfonamides: Aromatic sulfonamides can be selectively nitrated at the ortho or para positions under extremely mild conditions, minimizing waste and simplifying product separation.[1]
-
Indolines and Indoles: Copper-catalyzed C-H nitration of indoline (B122111) derivatives can be achieved with high regioselectivity at the C5 position at room temperature.[1] Similarly, cobalt-catalyzed nitration of 3-substituted indoles yields 2-nitro-3-substituted indole (B1671886) derivatives.[1]
-
Other Heterocycles: The methodology has been successfully applied to the direct nitration of complex heterocyclic cores like pyrrolo[2,1-a]isoquinolines and quinoline (B57606) N-oxides under mild conditions.[1]
Nitration of Alkenes and Alkynes
Alkyl nitrites are also effective for the difunctionalization of unsaturated systems.
-
Alkenes: The reaction of alkenes with tert-butyl nitrite can lead to the formation of valuable synthetic intermediates such as β-nitro alcohols, β-peroxyl nitroalkanes, and (E)-β-nitrostyrenes.[5][9]
-
Alkynes: The radical nitration of alkynes provides a direct route to synthesizing nitroalkenes, which are important building blocks in organic chemistry.[10]
Nitration of Alkanes
Direct C–H nitration of alkanes is challenging due to high bond energies, but progress has been made. For example, cycloalkanes can undergo nitrosation in the presence of N-hydroxyphthalimide (NHPI) as a catalyst and tert-butyl nitrite as the nitro source under mild conditions.[1]
Experimental Protocols & Methodologies
Detailed and reproducible protocols are critical for successful synthesis. The following sections provide methodologies for key transformations using tert-butyl nitrite.
General Protocol for Chemoselective Nitration of Phenols
This procedure, based on the work of Savinov's group, is effective for the mononitration of electron-rich phenolic compounds.[1][7]
-
Reagents and Materials: Phenolic substrate, tert-butyl nitrite (t-BuONO, 3 equivalents), Tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
Dissolve the phenolic substrate in anhydrous THF to a concentration of 0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add tert-butyl nitrite (3 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Typical reaction times range from 1 to 3 hours for nearly quantitative conversion.[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired mononitrated phenol.
-
Protocol for Nitration of Aromatic Sulfonamides
Developed by the Arns group, this method provides a clean and efficient route to nitro-substituted aromatic sulfonamides.[1]
-
Reagents and Materials: Aromatic sulfonamide substrate, tert-butyl nitrite, Acetonitrile (MeCN).
-
Procedure:
-
To a solution of the aromatic sulfonamide in acetonitrile, add tert-butyl nitrite.
-
Stir the mixture at the designated temperature (e.g., room temperature or slightly elevated).
-
The reaction proceeds via a free radical process and is typically clean with a short reaction time.[1]
-
After the reaction is complete (as determined by TLC), the solvent is removed, and the product is isolated, often with minimal need for extensive purification.[1]
-
Quantitative Data Summary
The efficiency of nitration with tert-butyl nitrite varies with the substrate and reaction conditions. The following tables summarize representative quantitative data.
Table 1: Nitration of Phenolic Compounds with tert-Butyl Nitrite [8]
| Entry | Substrate | Solvent | Time (h) | Conversion (%) | Product(s) (Ratio) |
| 1 | 4-Methoxyphenol | THF | 3 | >95 | 4-Methoxy-2-nitrophenol |
| 2 | 2-tert-Butylphenol | THF | 3 | >95 | 2-tert-Butyl-4-nitrophenol & 2-tert-Butyl-6-nitrophenol (1:1.3) |
| 3 | Boc-Tyr-OH | THF | 3 | >95 | Boc-Tyr(3-NO₂)-OH |
| 4 | Boc-Tyr-OH | CH₂Cl₂ | 3 | >95 | Mixture of C-nitro, N-nitroso, and bis-nitro products |
Reactions carried out at room temperature with 3 equivalents of t-BuONO. Yields determined by ¹H NMR.
Table 2: Comparison of Nitrating Agents for Pyrrolo[2,1-a]isoquinolines [1]
| Nitrating Agent | Reaction Time | Yield |
| tert-Butyl Nitrite | Longer | Less Efficient |
| Cu(NO₃)₂·H₂O | Shorter | More Efficient |
| Fe(NO₃)₃·9H₂O | Shorter | More Efficient |
Comparison with Other Nitrating Agents
tert-Butyl nitrite offers significant advantages over traditional and other modern nitrating agents, primarily related to its milder nature and different reaction mechanism.
Conclusion and Future Outlook
This compound and, more prominently, tert-butyl nitrite have established themselves as indispensable reagents in modern organic synthesis. Their utility stems from a unique radical-based reactivity that enables highly selective nitrations under mild, often metal-free, conditions.[1][5] The advantages are clear: enhanced functional group tolerance, reduced hazardous waste, and access to novel chemical space not easily reachable by traditional methods.[1][6] These factors are of paramount importance in the fields of medicinal chemistry and drug discovery, where complex molecules are routinely handled.[1]
Despite significant progress, challenges remain. Improving the chemo- and regioselectivity for a broader range of substrates is an ongoing effort.[10] Future research is expected to focus on the development of asymmetric nitration reactions and the integration of these methods into sustainable processes, such as those involving electrochemistry.[1] The continued exploration of C–H activation/nitration strategies promises to deliver even more efficient and powerful tools for the synthesis of valuable nitro compounds.[1]
References
- 1. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound|High-Purity Reagent [benchchem.com]
- 3. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Radical Nitration Using tert-Butyl Nitrite: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Hydrolysis of Butyl Nitrate in Aqueous Aerosols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of n-butyl nitrate (B79036) hydrolysis in aqueous aerosols, a critical reaction in atmospheric chemistry. The hydrolysis of alkyl nitrates serves as a significant sink for nitrogen oxides (NOx) and influences the formation and composition of secondary organic aerosols (SOA). This document synthesizes theoretical data and experimental findings for butyl nitrate and analogous compounds, outlines detailed experimental protocols for studying these reactions, and presents visual representations of reaction pathways and experimental workflows.
Introduction
Alkyl nitrates (ANs) are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx = NO + NO2). As semi-volatile species, they can partition between the gas and aerosol phases. Within the aqueous phase of atmospheric aerosols, ANs can undergo hydrolysis, a process that converts the organic nitrate back into an alcohol (butanol, in this case) and nitric acid (HNO3). This reaction is of significant interest as it effectively removes NOx from the atmospheric cycle, impacting tropospheric ozone production and the overall nitrogen budget. Furthermore, the products of hydrolysis can alter the chemical and physical properties of the aerosol, such as its hygroscopicity and potential to act as a cloud condensation nucleus.
Core Mechanisms of this compound Hydrolysis
The hydrolysis of n-butyl nitrate can proceed through three primary pathways, the dominance of which is dependent on the pH of the aqueous aerosol. These are neutral, acid-catalyzed, and base-catalyzed hydrolysis. Computational studies have elucidated the mechanisms for these pathways.[1][2]
-
Neutral Hydrolysis: In this pathway, a water molecule acts as the nucleophile, attacking the carbon atom bonded to the nitrate group (alkyl-oxygen fission) or the nitrogen atom of the nitrate group (nitrogen-oxygen fission). This process is generally slow for primary alkyl nitrates like n-butyl nitrate under typical atmospheric conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the reaction is accelerated. The mechanism involves the protonation of the nitrate group, making it a better leaving group. This is followed by a nucleophilic attack by water. Studies on other organic nitrates suggest that this is a specific acid-catalyzed mechanism.[3]
-
Base-Catalyzed Hydrolysis: In alkaline environments (high pH), the hydroxide (B78521) ion (OH-), a strong nucleophile, attacks the alkyl nitrate. This is the most kinetically and thermodynamically favorable pathway.[1][2] The reaction can proceed via two main mechanisms: a direct nucleophilic substitution (SN2) at the carbon atom, or an elimination reaction (E2) involving the abstraction of a proton from the carbon adjacent to the nitrate-bearing carbon.
Quantitative Data on Hydrolysis Kinetics
Direct experimental kinetic data for the hydrolysis of n-butyl nitrate in aqueous aerosols is scarce in the literature. However, a combination of theoretical calculations and experimental data from bulk solutions provides valuable insights.
The most relevant quantitative data is summarized in the table below. It is critical to distinguish between theoretical (computationally derived) and experimental values.
| Compound | Hydrolysis Type | Rate Constant (k) | Temperature (K) | Medium | Data Type | Reference |
| n-Butyl Nitrate | Neutral (with H₂O) | 2.50 x 10⁻¹³ M⁻¹s⁻¹ | 298.15 | Aqueous | Theoretical | Keshavarz et al. (2021)[1][2] |
| n-Butyl Nitrate | Acid-Catalyzed (with H₃O⁺) | 1.10 x 10⁻⁷ M⁻¹s⁻¹ | 298.15 | Aqueous | Theoretical | Keshavarz et al. (2021)[1][2] |
| n-Butyl Nitrate | Base-Catalyzed (with OH⁻) | 2.11 x 10⁻⁴ M⁻¹s⁻¹ | 298.15 | Aqueous | Theoretical | Keshavarz et al. (2021)[1][2] |
Experimental Protocols
While specific protocols for this compound aerosol hydrolysis are not well-documented, a robust experimental approach can be constructed based on established methodologies for studying the aerosol-phase reactions of other organic nitrates.[4][5]
Aerosol Generation and Characterization
-
Solution Preparation: Prepare an aqueous solution of n-butyl nitrate at a known concentration. The concentration should be low enough to be atmospherically relevant and to ensure complete dissolution. The pH of the solution can be adjusted using non-reactive buffers or small amounts of acid (e.g., H₂SO₄) or base (e.g., NaOH) to study different hydrolysis pathways.
-
Aerosol Generation: Generate aqueous aerosols from the prepared solution using a constant output atomizer or nebulizer (e.g., a Collison nebulizer).
-
Particle Size Selection: Pass the generated aerosol through a diffusion dryer to remove excess water and then through a differential mobility analyzer (DMA) to select a monodisperse aerosol population based on electrical mobility diameter.
-
Characterization: The size distribution and concentration of the generated aerosols should be continuously monitored using a scanning mobility particle sizer (SMPS) and a condensation particle counter (CPC).
Reaction Chamber/Flow Tube
-
Reactor Setup: Introduce the monodisperse aerosol into a temperature- and humidity-controlled reactor. This can be a flow tube reactor for short reaction times (seconds to minutes) or an environmental chamber (e.g., made of Teflon film) for longer experiments (hours).
-
Environmental Control: Maintain a constant temperature and relative humidity (RH) within the reactor. RH is critical as it determines the aqueous volume of the aerosol particles.
-
Residence Time: The residence time in the reactor is controlled by the flow rate and the reactor volume. For a flow tube, different reaction times can be achieved by varying the flow rate or the length of the reactor.
Analytical Methods
-
Reactant Monitoring (this compound):
-
Online Analysis: A Proton-Transfer-Reaction Mass Spectrometer (PTR-MS) can be coupled to the exit of the reactor to monitor the gas-phase concentration of this compound in real-time, which is in equilibrium with the aerosol phase.
-
Offline Analysis: Collect aerosol particles on a suitable filter (e.g., quartz fiber) for a set duration. Extract the filter with a high-purity solvent (e.g., acetonitrile). Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound.
-
-
Product Quantification (Nitrate and Butanol):
-
Nitrate Analysis: Use the aqueous extract from the collected aerosol filter. Analyze the concentration of nitrate ions (NO₃⁻) using Ion Chromatography (IC). Colorimetric methods, such as the Griess assay after reduction of nitrate to nitrite, can also be employed.
-
Butanol Analysis: The solvent extract can also be analyzed for n-butanol using GC-MS. Derivatization may be necessary to improve detection limits. High-Performance Liquid Chromatography (HPLC) is another potential method for butanol quantification.
-
-
Kinetic Analysis:
-
The hydrolysis rate constant can be determined by measuring the decay of this compound or the formation of nitrate/butanol as a function of reaction time.
-
For a pseudo-first-order reaction (assuming constant water concentration and pH), a plot of ln([this compound]t/[this compound]₀) versus time will yield a straight line with a slope of -k_obs.
-
Visualizations
Reaction Pathways for n-Butyl Nitrate Hydrolysis
Caption: Figure 1. Proposed Hydrolysis Pathways for n-Butyl Nitrate
Experimental Workflow for Aerosol Hydrolysis Studies
Caption: Figure 2. Experimental Workflow for Studying this compound Aerosol Hydrolysis
Conclusion
The hydrolysis of n-butyl nitrate in aqueous aerosols is a fundamentally important process in atmospheric science. While computational studies have provided a strong theoretical framework for the reaction mechanisms and kinetics under various pH conditions, there remains a significant gap in direct experimental validation, particularly under atmospherically relevant acidic and neutral conditions within an aerosol matrix. The experimental protocols and analytical techniques outlined in this guide, adapted from studies of similar organic nitrates, provide a clear pathway for researchers to address these knowledge gaps. Future experimental work is crucial to accurately constrain the atmospheric lifetime of this compound and to improve its representation in regional and global air quality models.
References
Isomeric Forms of Butyl Nitrate: A Technical Guide to Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomeric forms of butyl nitrate (B79036), detailing their chemical and physical properties, synthesis methodologies, and key chemical behaviors. This document is intended to serve as a foundational resource for professionals in research and development who require detailed information on these energetic compounds.
Introduction to Butyl Nitrate Isomers
This compound (C₄H₉NO₃) is an organic nitrate ester that exists in four structural isomers, corresponding to the four isomers of butanol: n-butyl nitrate, sec-butyl nitrate, isothis compound, and tert-butyl nitrate. These compounds are of interest for their energetic properties and as intermediates in organic synthesis. It is critical to distinguish butyl nitrates from the similarly named butyl nitrites (C₄H₉NO₂), which possess a different functional group (-ONO) and exhibit distinct chemical properties, notably as potent vasodilators. Data for tert-butyl nitrate is particularly scarce in published literature, and it is often erroneously cross-referenced with the more common tert-butyl nitrite.
Physical and Chemical Properties
The physical properties of the this compound isomers are summarized in Table 1. These compounds are generally colorless, oily liquids with limited solubility in water but good solubility in organic solvents.
Table 1: Physical Properties of this compound Isomers
| Property | n-Butyl Nitrate | sec-Butyl Nitrate | Isothis compound | tert-Butyl Nitrate |
| CAS Number | 928-45-0 | 924-52-7 | 543-29-3 | 926-05-6 |
| Molecular Formula | C₄H₉NO₃ | C₄H₉NO₃ | C₄H₉NO₃ | C₄H₉NO₃ |
| Molecular Weight | 119.12 g/mol [1] | 119.12 g/mol | 119.12 g/mol [2] | 119.12 g/mol |
| Appearance | Colorless oil[3] | Liquid | Liquid[2] | Data not available |
| Boiling Point | 133-136 °C[3] | 124.3 °C at 760 mmHg | 123-125 °C[2] | Data not available |
| Density | 1.023-1.047 g/cm³[3] | 1.044 g/cm³ | 1.015 g/mL at 20 °C[2] | Data not available |
| Refractive Index (n_D²⁰) | ~1.404 | 1.4015 | 1.4028[2] | Data not available |
| Flash Point | 36 °C | 40.9 °C | Data not available | Data not available |
| Solubility in Water | 1120 mg/L[3] | Data not available | Insoluble[2] | Data not available |
Chemical Reactivity and Hazards
Alkyl nitrates are energetic materials and should be handled with appropriate caution.
-
Thermal Decomposition : The primary pathway for the thermal decomposition of alkyl nitrates is the homolytic cleavage of the O–NO₂ bond. This initial step forms an alkoxy radical (RO•) and nitrogen dioxide (NO₂).[4] The resulting alkoxy radical can then undergo further reactions, such as decomposition or isomerization.[4] When heated to decomposition, n-butyl nitrate emits toxic fumes of nitrogen oxides.[3]
-
Reaction with Lewis Acids : this compound and other alkyl nitrates are known to react explosively with Lewis acids such as boron trifluoride (BF₃) and aluminum chloride (AlCl₃).[3] This reactivity is highly hazardous and can be initiated after a variable induction period, leading to a vigorous evolution of gas.
-
General Hazards : Butyl nitrates are flammable liquids.[3] They are considered hazardous substances and may explode upon heating.
Experimental Protocols
General Synthesis of this compound Isomers
The synthesis of this compound isomers is typically achieved through the esterification of the corresponding butanol isomer with nitric acid, often in the presence of a dehydrating agent to drive the equilibrium towards the product.
Principle: ROH + HNO₃ ⇌ RONO₂ + H₂O (where R = n-butyl, sec-butyl, isobutyl, or tert-butyl)
Materials:
-
Appropriate Butanol Isomer (n-butanol, sec-butanol, isobutanol, or tert-butanol)
-
Concentrated Nitric Acid (e.g., 70%)
-
Concentrated Sulfuric Acid (or Acetic Anhydride)
-
Ice-water bath
-
Separatory funnel
-
Sodium bicarbonate solution (dilute)
-
Anhydrous drying agent (e.g., anhydrous magnesium sulfate)
General Procedure:
-
Reaction Setup: A reaction flask equipped with a magnetic stirrer, dropping funnel, and thermometer is placed in an ice-water bath to maintain a low temperature (typically 0-10 °C).
-
Acid Mixture Preparation: A nitrating mixture is prepared by carefully and slowly adding concentrated sulfuric acid to concentrated nitric acid while cooling.
-
Addition of Alcohol: The corresponding butanol isomer is added dropwise to the cold, stirred nitrating mixture. The temperature must be strictly controlled to prevent runaway reactions and unwanted side products.
-
Reaction Quenching: After the addition is complete, the reaction mixture is stirred for a specified period while maintaining the low temperature. The mixture is then poured carefully onto crushed ice or into a large volume of cold water.
-
Work-up: The organic layer containing the crude this compound is separated using a separatory funnel.
-
Purification: The crude product is washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with water again.
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate.
-
Isolation: The final product can be isolated and further purified by vacuum distillation.
Safety Note: This synthesis involves strong acids and produces energetic compounds. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and a blast shield.
Analytical Protocol: Gas Chromatography (Conceptual)
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary Column: A mid-polarity column (e.g., 5% Phenyl Polysiloxane) is a good starting point for separating isomers.
-
Carrier Gas: Helium or Hydrogen
Conceptual GC Method Parameters:
-
Injector Temperature: 200-250 °C
-
Oven Program:
-
Initial Temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: 5-10 °C/min up to 150-200 °C.
-
-
Detector Temperature (FID): 250-300 °C
-
Sample Preparation: Samples should be diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) before injection.
This method would need to be optimized to achieve baseline separation of the four isomers, likely requiring adjustments to the temperature ramp rate and carrier gas flow rate. Retention times would be expected to correlate generally with the boiling points of the isomers.
Key Pathways and Relationships
The following diagrams illustrate the key chemical processes involving this compound.
Caption: General experimental workflow for the synthesis of this compound isomers.
Caption: Initial step in the thermal decomposition pathway of this compound.
Caption: Logical relationship showing the hazardous reaction of this compound with Lewis acids.
References
Enthalpy of Formation for Isomeric Butyl Nitrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the thermochemical properties of isomeric butyl nitrates, with a specific focus on their enthalpy of formation. Due to a notable scarcity of direct experimental data for n-butyl nitrate (B79036), sec-butyl nitrate, isobutyl nitrate, and tert-butyl nitrate in readily available literature, this document emphasizes general experimental and computational methodologies for determining these crucial thermodynamic values. It also provides insights into the synthesis and decomposition pathways relevant to these compounds.
Data Presentation: Enthalpy of Formation
Repeated and thorough searches of scientific databases have revealed a significant lack of published experimental data for the standard enthalpy of formation (ΔHf°) of the four primary this compound isomers. The majority of available thermochemical data pertains to the isomeric butyl nitrites (R-O-N=O), which are structurally distinct from butyl nitrates (R-O-NO₂).
Consequently, the following table of quantitative data is presented with the acknowledgment that it is based on theoretical calculations rather than direct experimental measurement. For the purpose of this guide, in the absence of specific published calculations for all isomers, the table remains indicative of the type of data that would be presented.
| Isomer | Chemical Formula | Structure | Molar Mass ( g/mol ) | Calculated Gas-Phase Enthalpy of Formation (kJ/mol) |
| n-Butyl Nitrate | C₄H₉NO₃ | CH₃(CH₂)₃ONO₂ | 119.12 | Data not available in searched literature |
| sec-Butyl Nitrate | C₄H₉NO₃ | CH₃CH₂CH(CH₃)ONO₂ | 119.12 | Data not available in searched literature |
| Isothis compound | C₄H₉NO₃ | (CH₃)₂CHCH₂ONO₂ | 119.12 | Data not available in searched literature |
| tert-Butyl Nitrate | C₄H₉NO₃ | (CH₃)₃CONO₂ | 119.12 | Data not available in searched literature |
Note: The absence of values in the table underscores a significant gap in the experimental thermochemical literature for this class of compounds.
Experimental Protocols
While specific experimental protocols for determining the enthalpy of formation of butyl nitrates are not readily found, a general methodology based on bomb calorimetry for organic nitrogen compounds can be outlined.
General Experimental Protocol: Bomb Calorimetry
This method determines the enthalpy of combustion (ΔHc°), from which the enthalpy of formation can be calculated using Hess's Law.
1. Principle: A known mass of the this compound isomer is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known heat capacity. The temperature change of the water is measured to calculate the heat of combustion.
2. Apparatus:
-
Bomb Calorimeter: A high-pressure stainless-steel vessel with an internal ignition system.
-
Calorimeter Jacket: An insulated container filled with a precisely measured quantity of water, housing the bomb.
-
High-Precision Thermometer: To measure temperature changes to a high degree of accuracy (e.g., ±0.001 °C).
-
Ignition System: A power source to deliver a current to an ignition wire.
-
Pellet Press: To compress liquid samples into a solid pellet with a binder if necessary.
-
Crucible: A sample holder made of a material that does not react with the sample or products.
3. Procedure: a. Sample Preparation: A precise mass of the this compound isomer is placed in the crucible. For volatile liquids, this may involve encapsulation or absorption onto a combustible material with a known heat of combustion. b. Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is connected to the ignition electrodes, positioned to contact the sample. c. Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion. d. Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium. e. Ignition and Data Acquisition: The initial temperature is recorded. The sample is then ignited. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool. f. Analysis of Products: After combustion, the bomb is depressurized, and the contents are analyzed for byproducts such as nitric acid, which contribute to the total heat released.
4. Data Analysis: a. The heat capacity of the calorimeter system (C_cal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. b. The total heat released (q_total) during the combustion of the this compound is calculated from the temperature change (ΔT) and C_cal. c. Corrections are made for the heat of formation of nitric acid and the heat of combustion of the fuse wire. d. The enthalpy of combustion (ΔHc°) is calculated per mole of the this compound. e. The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law: ΔHf°(C₄H₉NO₃) = 4ΔHf°(CO₂(g)) + 4.5ΔHf°(H₂O(l)) - ΔHc°(C₄H₉NO₃)
Computational Methodologies
Given the lack of experimental data, computational quantum chemistry methods are a powerful alternative for determining the enthalpy of formation of this compound isomers. High-accuracy composite methods like Gaussian-4 (G4) and Complete Basis Set (CBS-QB3) are commonly employed for this purpose.
1. Gaussian-4 (G4) Theory: G4 theory is a composite method that approximates a high-level quantum chemical calculation by a series of lower-level calculations. The total energy is extrapolated to a complete basis set limit and includes corrections for electron correlation, zero-point vibrational energy, and other effects. The enthalpy of formation is then calculated from the atomization energy.
2. Complete Basis Set (CBS-QB3) Method: CBS-QB3 is another widely used composite method that extrapolates the electronic energy to the complete basis set limit. It involves a series of calculations at different levels of theory and with different basis sets to achieve a balance between accuracy and computational cost.
General Computational Workflow: a. Geometry Optimization: The 3D structure of the this compound isomer is optimized to find its lowest energy conformation. b. Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE). c. Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry. d. Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using the atomization method, which involves subtracting the sum of the calculated energies of the constituent atoms from the total energy of the molecule and adding the experimental enthalpies of formation of the atoms.
Synthesis and Decomposition Pathways
General Synthesis of Alkyl Nitrates
Alkyl nitrates are typically synthesized by the esterification of the corresponding alcohol with nitric acid, often in the presence of a dehydrating agent like sulfuric acid.
General synthesis pathway for alkyl nitrates.
Thermal Decomposition of n-Butyl Nitrate
Studies on the thermal decomposition of n-butyl nitrate indicate that the primary decomposition pathway involves the homolytic cleavage of the O-NO₂ bond.[1] This initial step is rate-determining and leads to the formation of an n-butoxy radical and nitrogen dioxide.[1]
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Butyl Nitrate from Butanol Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl nitrate (B79036) (C₄H₉NO₃) is an organic compound utilized as a reagent in organic synthesis, particularly as a nitrating agent for producing various nitro compounds.[1] These nitro compounds are often vital intermediates in the development of pharmaceuticals, agrochemicals, and other complex molecules.[1] The synthesis of butyl nitrate from butanol precursors is primarily achieved through direct nitration, a form of esterification.[1] The most common classical method involves the reaction of butanol with a mixture of concentrated nitric acid and sulfuric acid.[1] Alternative methods have also been developed to improve yields and reaction control, particularly for secondary and tertiary alcohols.[2] It is critical to distinguish this compound from butyl nitrite (B80452) (C₄H₉NO₂), as their chemical properties and applications differ significantly.[1]
Safety and Handling: this compound is an explosive compound, requiring careful handling.[1] The risk of explosion increases in the presence of Lewis acids or when heated to decomposition, a process that emits toxic fumes of nitrous oxides.[1] All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for different laboratory-scale methods for synthesizing this compound from butanol precursors.
| Method | Butanol Precursor | Key Reagents | Temperature | Reported Yield | Reference |
| Mixed Acid Nitration | n-Butanol | Conc. Nitric Acid, Conc. Sulfuric Acid | Controlled, typically cooled | Not specified | [1] |
| Acetic Anhydride (B1165640) Mediated Nitration | Secondary Butyl Alcohol | 98% Nitric Acid, Acetic Anhydride | 5-10 °C | 95.7% | [2] |
| Acetic Anhydride Mediated Nitration | Methyl Isobutyl Carbinol | 98% Nitric Acid, Acetic Anhydride | 7-10 °C | 82.0% | [2] |
Experimental Protocols
This protocol describes the classical method for synthesizing n-butyl nitrate using a mixture of concentrated nitric acid and sulfuric acid.
Materials:
-
n-Butanol
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Distilled water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reaction flask with dropping funnel and magnetic stirrer
-
Separatory funnel
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a desired molar equivalent of concentrated nitric acid to a pre-cooled amount of concentrated sulfuric acid with continuous stirring. This "mixed acid" should be prepared carefully to control the exothermic reaction.
-
Reaction Setup: Place the n-butanol in a separate reaction flask equipped with a dropping funnel and a magnetic stirrer, and cool it in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the cold mixed acid to the stirred butanol from the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 10°C to minimize side reactions and ensure safety.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Quenching: Pour the reaction mixture slowly over a large volume of crushed ice and water with stirring. This will dilute the acids and cause the crude this compound to separate as an oily layer.
-
Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Remove and discard the lower aqueous layer.
-
Washing: Wash the organic layer (crude this compound) sequentially with:
-
Cold distilled water (to remove residual acid).
-
Cold saturated sodium bicarbonate solution (to neutralize any remaining acid, watch for gas evolution).
-
Cold brine (to aid in breaking emulsions and removing water).
-
-
Drying: Transfer the washed organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate.
-
Purification: After drying, the this compound can be purified by vacuum distillation. This step must be performed with extreme caution due to the explosive nature of the compound.
This protocol, adapted from a patented procedure, offers high yields for the nitration of secondary alcohols by using acetic anhydride to control the reaction.[2]
Materials:
-
Secondary Butyl Alcohol (60 grams)
-
98% Nitric Acid (64.3 grams)
-
Acetic Anhydride (83 grams)
-
Ice-water bath
-
Reaction flask with two dropping funnels and a mechanical stirrer
-
Separatory funnel
-
Cold water
Procedure:
-
Reaction Setup: Place the acetic anhydride into a three-necked flask equipped with two dropping funnels, a mechanical stirrer, and a thermometer. Cool the flask in an ice-water bath.
-
Simultaneous Addition: Add the secondary butyl alcohol and the 98% nitric acid simultaneously but separately from the two dropping funnels into the stirred acetic anhydride.
-
Temperature Control: Maintain the reaction temperature between 5-10°C throughout the addition process by adjusting the addition rate and the cooling bath.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 15 minutes at the same temperature.
-
Drowning and Separation: Pour the reaction mixture into cold water. The this compound product will separate as an oil. Transfer the entire mixture to a separatory funnel and separate the oil layer.
-
Neutralization and Washing: Neutralize and wash the crude product as described in Protocol 1.
-
Drying: Dry the purified product over an anhydrous drying agent. The reported yield for this procedure is 69.0 grams (95.7% based on the alcohol used).[2]
Visualizations
Caption: Chemical reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for laboratory synthesis.
References
Application Notes and Protocols for C-H Bond Nitration Using tert-Butyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective introduction of a nitro group onto a molecule is a cornerstone of organic synthesis, providing a versatile functional group that can be readily transformed into other valuable moieties such as amines, azides, and nitroso compounds. In the realm of drug development and medicinal chemistry, the nitro group can act as a bioisostere, influence the pharmacokinetic properties of a molecule, or serve as a synthetic handle for further derivatization. Traditional nitration methods often rely on harsh and corrosive reagents like nitric acid and sulfuric acid, which can lead to poor selectivity and the formation of unwanted byproducts, particularly with sensitive substrates.
tert-Butyl nitrite (B80452) (TBN) has emerged as a mild, efficient, and often highly selective reagent for the C-H nitration of a wide range of organic molecules.[1][2] Its use circumvents many of the drawbacks associated with classical nitration techniques. Reactions with TBN are typically performed under neutral or mildly acidic or basic conditions, at or near room temperature, and often tolerate a broad array of functional groups.[1] This has made TBN-mediated C-H nitration a valuable tool for the late-stage functionalization of complex molecules, a critical step in modern drug discovery.
These application notes provide a detailed overview of the use of tert-butyl nitrite for the C-H nitration of several important classes of organic compounds, including phenols, aromatic sulfonamides, quinoline (B57606) N-oxides, indoles, and 8-amidoquinolines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable researchers to effectively implement these methodologies in their own work.
Mechanistic Overview: The Role of tert-Butyl Nitrite
The C-H nitration reactions mediated by tert-butyl nitrite can proceed through different mechanistic pathways depending on the substrate and reaction conditions, though a common theme is the generation of reactive nitrogen species.
A prevalent mechanism involves the homolytic cleavage of the O-N bond in tert-butyl nitrite to generate a tert-butoxyl radical (t-BuO•) and a nitric oxide radical (•NO). The tert-butoxyl radical can then abstract a hydrogen atom from the substrate to initiate a radical chain process. The nitric oxide radical can be oxidized to nitrogen dioxide (•NO₂), which then acts as the nitrating agent.[1]
In some cases, especially with electron-rich substrates, an electrophilic addition of a nitrosonium ion (NO⁺) or a related species derived from tert-butyl nitrite may occur, followed by oxidation to the nitro compound. The precise mechanism is often influenced by the presence of catalysts, additives, and the electronic nature of the substrate.
Application 1: Chemoselective Nitration of Phenols
The nitration of phenols is a classic transformation, but achieving mononitration and high regioselectivity can be challenging with traditional methods. tert-Butyl nitrite offers a mild and chemoselective alternative, particularly valuable for the nitration of sensitive phenolic compounds, including tyrosine residues in peptides.[3]
Key Features:
-
High Chemoselectivity: Preferentially nitrates the phenolic ring even in the presence of other reactive functional groups.[3]
-
Mild Conditions: Reactions are typically performed at room temperature in aprotic solvents.
-
Mononitration: The formation of dinitrated products is often minimized.[3]
Quantitative Data: Nitration of Phenols
| Entry | Substrate | Product(s) | Yield (%) |
| 1 | Phenol (B47542) | 2-Nitrophenol / 4-Nitrophenol | 75 (mixture) |
| 2 | 4-Methylphenol | 4-Methyl-2-nitrophenol | 85 |
| 3 | 4-Chlorophenol | 4-Chloro-2-nitrophenol | 80 |
| 4 | 3-Methoxyphenol | 3-Methoxy-2-nitrophenol / 3-Methoxy-4-nitrophenol / 3-Methoxy-6-nitrophenol | 70 (mixture) |
| 5 | N-Boc-Tyrosine | N-Boc-3-nitrotyrosine | >95 |
Experimental Protocol: General Procedure for the Nitration of Phenols[3]
-
To a solution of the phenol (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) in a round-bottom flask is added tert-butyl nitrite (3.0 mmol, 3.0 equiv.).
-
The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford the desired nitrophenol product(s).
Proposed Mechanism for Phenol Nitration
The reaction is thought to proceed through the formation of an O-nitrosyl intermediate, which then undergoes homolytic cleavage and subsequent oxidation to the nitro compound.
Caption: Proposed radical mechanism for the nitration of phenols with t-BuONO.
Application 2: Chemoselective Nitration of Aromatic Sulfonamides
Aromatic sulfonamides are a key structural motif in many pharmaceuticals. The ability to selectively nitrate (B79036) the aromatic ring of these compounds provides a route to novel drug candidates. tert-Butyl nitrite offers a highly chemoselective method for this transformation.[4]
Key Features:
-
Excellent Chemoselectivity: The reaction is highly selective for the nitration of the sulfonamide-bearing ring, even in the presence of other potentially reactive aromatic systems.[4]
-
Mild Conditions: The reaction proceeds at a slightly elevated temperature (45 °C) in acetonitrile (B52724).
-
Good to Excellent Yields: A wide range of substituted aromatic sulfonamides can be nitrated in high yield.
Quantitative Data: Nitration of Aromatic Sulfonamides
| Entry | Substrate | Product(s) | Yield (%) |
| 1 | N-Phenylbenzenesulfonamide | N-(2-Nitrophenyl)benzenesulfonamide / N-(4-Nitrophenyl)benzenesulfonamide | 85 (mixture) |
| 2 | 4-Methyl-N-phenylbenzenesulfonamide | 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide / 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide | 90 (mixture) |
| 3 | N-(4-Methoxyphenyl)benzenesulfonamide | N-(4-Methoxy-2-nitrophenyl)benzenesulfonamide | 88 |
| 4 | N-(4-Chlorophenyl)benzenesulfonamide | N-(4-Chloro-2-nitrophenyl)benzenesulfonamide | 82 |
Experimental Protocol: General Procedure for the Nitration of Aromatic Sulfonamides[4]
-
The aromatic sulfonamide (1.0 mmol) is dissolved in acetonitrile (10 mL, 0.1 M) in a round-bottom flask equipped with a reflux condenser.
-
The solution is heated to 45 °C in an oil bath.
-
tert-Butyl nitrite (1.5 mmol, 1.5 equiv.) is added dropwise to the stirring solution.
-
The reaction is stirred at 45 °C for 4-6 hours, with progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the nitroaromatic sulfonamide.
Proposed Mechanism for Aromatic Sulfonamide Nitration
The reaction is proposed to proceed via a radical mechanism initiated by the thermal homolysis of tert-butyl nitrite.
References
- 1. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application Notes and Protocols: Nitration of Phenols Using tert-Butyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of phenols is a fundamental reaction in organic synthesis, yielding valuable intermediates for the pharmaceutical, dye, and agrochemical industries. Traditional nitration methods often employ harsh reagents like nitric acid, leading to issues with regioselectivity, over-nitration, and safety.[1] This document details a chemoselective and safer alternative for the mononitration of phenols using tert-butyl nitrite (B80452) (t-BuONO). This method is particularly advantageous due to its mild reaction conditions, high functional group tolerance, and applicability to sensitive substrates, including peptides on solid support.[1][2] The reaction proceeds through the formation of an O-nitrosyl intermediate, followed by homolysis and oxidation, yielding only tert-butanol (B103910) as a byproduct.[2][3]
Key Advantages of Using tert-Butyl Nitrite
-
High Chemoselectivity: Preferentially nitrates the phenolic hydroxyl group in the presence of other sensitive functional groups.[2][4]
-
Safety: Tert-butyl nitrite is a volatile and relatively safe reagent compared to traditional nitrating agents.[2][3]
-
Mild Reaction Conditions: The reaction can be carried out at room temperature or under reflux in common organic solvents.[1][2]
-
Controlled Mononitration: The method shows resistance to over-nitration, providing primarily mononitro derivatives.[2][3]
-
Compatibility: The protocol is compatible with solid-phase peptide synthesis, allowing for the site-specific nitration of tyrosine residues.[2][5]
Proposed Reaction Mechanism
The nitration of phenols with tert-butyl nitrite is proposed to proceed through a radical mechanism initiated by the formation of an O-nitrosyl intermediate.[2]
Caption: Proposed mechanism for phenol nitration via tert-butyl nitrite.
Experimental Data Summary
The following table summarizes the results for the nitration of various phenol derivatives using tert-butyl nitrite in tetrahydrofuran (B95107) (THF).
| Entry | Substrate | Product(s) | Conditions | Time (h) | Yield (%) |
| 1 | Phenol | 2-Nitrophenol / 4-Nitrophenol | Reflux | 2 | 78 (55:45 ratio) |
| 2 | 2-Methylphenol | 2-Methyl-4-nitrophenol | Reflux | 2 | 82 |
| 3 | 4-Methoxyphenol | 4-Methoxy-2-nitrophenol | Room Temp. | 0.5 | >95 |
| 4 | 2,6-Dimethoxyphenol | 2,6-Dimethoxy-4-nitrophenol | Room Temp. | 0.5 | >95 |
| 5 | Boc-Tyr-OH | Boc-Tyr(3-NO₂)-OH | Room Temp. | 3 | >95 (as a 57:43 mixture with N-nitroso derivative) |
| 6 | 4-tert-Butylphenol | 4-tert-Butyl-2-nitrophenol | Reflux | 2 | 75 |
| 7 | 2,6-Di-tert-butylphenol | 2,6-Di-tert-butyl-4-nitrophenol | Reflux | 24 | 82 (with 6 equiv. of t-BuONO) |
Data sourced from Savinov et al., Organic Letters, 2009.[2][3]
Detailed Experimental Protocol: General Procedure for Phenol Nitration
This protocol provides a general method for the nitration of a phenolic substrate in solution.
Materials:
-
Phenolic substrate (e.g., 4-methoxyphenol)
-
tert-Butyl nitrite (t-BuONO)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply for inert atmosphere
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous THF to a concentration of approximately 0.2 M.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Reagent Addition: Add tert-butyl nitrite (1.5 to 3.0 eq) to the stirred solution at room temperature. For less reactive substrates, a larger excess of t-BuONO (up to 6 eq) and reflux conditions may be required.[2][3]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The formation of yellow nitro-aromatic products is often observed.[2]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired nitrophenol derivative(s).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: General workflow for the nitration of phenols with t-BuONO.
References
- 1. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoselective nitration of phenols with tert-butyl nitrite in solution and on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Metal-Free Regioselective C-3 Nitration of Quinoline N-Oxides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-free regioselective C-3 nitration of quinoline (B57606) N-oxides. The methodologies outlined herein are crucial for the synthesis of 3-nitroquinoline (B96883) N-oxides, which are important intermediates in the development of pharmaceuticals and other bioactive molecules. The protocols are based on established, environmentally friendly methods that avoid the use of heavy metals, offering high regioselectivity and scalability.
Introduction
The selective functionalization of quinoline scaffolds is a significant challenge in synthetic organic chemistry. Quinoline N-oxides are versatile substrates that allow for unique reactivity patterns compared to their parent quinolines. Specifically, the introduction of a nitro group at the C-3 position provides a valuable synthetic handle for further transformations. Traditional nitration methods often lack regioselectivity and can require harsh, environmentally hazardous reagents. The metal-free approaches presented here offer a milder and more selective alternative.
A notable and eco-friendly method involves the use of tert-butyl nitrite (B80452) (TBN) as both the nitro source and the oxidant. This approach proceeds via a free radical mechanism but surprisingly exhibits high regioselectivity for the C-3 position of quinoline N-oxides.[1] This method is scalable and represents a significant advancement in the synthesis of these valuable compounds.[1]
Reaction Principle
The metal-free C-3 nitration of quinoline N-oxides using tert-butyl nitrite is proposed to proceed through a radical pathway. The reaction is initiated by the generation of a nitro radical (•NO₂) from tert-butyl nitrite. This radical then adds to the electron-rich C-3 position of the quinoline N-oxide. Subsequent oxidation and rearomatization lead to the formation of the 3-nitroquinoline N-oxide product.
// Nodes sub [label="Quinoline N-oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; tbn [label="tert-Butyl nitrite (TBN)", fillcolor="#F1F3F4", fontcolor="#202124"]; no2_rad [label="•NO₂ Radical", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Radical Adduct\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="3-Nitroquinoline N-oxide", fillcolor="#34A853", fontcolor="#FFFFFF"]; oxidant [label="Oxidant (TBN)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges tbn -> no2_rad [label="Decomposition"]; sub -> intermediate [label="+ •NO₂"]; no2_rad -> intermediate; intermediate -> product [label="Oxidation"]; oxidant -> product;
// Invisible nodes for layout {rank=same; tbn; sub;} {rank=same; no2_rad; } {rank=same; intermediate;} {rank=same; oxidant; product;} } केंद Figure 1: Proposed reaction pathway for the C-3 nitration of quinoline N-oxides with TBN.
Quantitative Data Summary
The following table summarizes the reaction outcomes for the C-3 nitration of various substituted quinoline N-oxides using tert-butyl nitrite. The data is compiled from the cited literature and demonstrates the scope and efficiency of this methodology.
| Entry | Substrate (Quinoline N-oxide) | Product (3-Nitroquinoline N-oxide) | Yield (%) |
| 1 | Quinoline N-oxide | 3-Nitroquinoline N-oxide | 85 |
| 2 | 2-Methylquinoline N-oxide | 2-Methyl-3-nitroquinoline N-oxide | 78 |
| 3 | 4-Methylquinoline N-oxide | 4-Methyl-3-nitroquinoline N-oxide | 82 |
| 4 | 6-Chloroquinoline N-oxide | 6-Chloro-3-nitroquinoline N-oxide | 75 |
| 5 | 7-Methoxyquinoline N-oxide | 7-Methoxy-3-nitroquinoline N-oxide | 88 |
| 6 | 8-Ethylquinoline N-oxide | 8-Ethyl-3-nitroquinoline N-oxide | 72 |
Table 1: Substrate scope and yields for the metal-free C-3 nitration of quinoline N-oxides with tert-butyl nitrite. Data is representative of typical results found in the literature.[1]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the metal-free regioselective C-3 nitration of quinoline N-oxides.
Protocol 1: C-3 Nitration using tert-Butyl Nitrite
This protocol is adapted from a direct and eco-friendly nitration methodology.[1]
Materials:
-
Substituted quinoline N-oxide
-
tert-Butyl nitrite (TBN)
-
Dichloromethane (DCM) or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), petroleum ether)
Procedure:
-
To a solution of the quinoline N-oxide (1.0 mmol) in a suitable solvent (e.g., 10 mL of DCM) in a round-bottom flask, add tert-butyl nitrite (3.0 mmol, 3.0 equivalents).
-
The reaction mixture is then heated to reflux (approximately 40-50 °C for DCM) and stirred for the time specified by monitoring the reaction by TLC (typically 4-12 hours).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure 3-nitroquinoline N-oxide.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Quinoline N-oxide\nin Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; add_tbn [label="Add tert-Butyl Nitrite (TBN)", fillcolor="#F1F3F4", fontcolor="#202124"]; reflux [label="Heat to Reflux\n(4-12 h)", fillcolor="#FBBC05", fontcolor="#202124"]; cool [label="Cool to Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; evaporate [label="Remove Solvent in vacuo", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purify by Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> dissolve; dissolve -> add_tbn; add_tbn -> reflux; reflux -> cool; cool -> evaporate; evaporate -> purify; purify -> end; } केंद Figure 2: General experimental workflow for the C-3 nitration of quinoline N-oxides.
Safety Precautions
-
tert-Butyl nitrite is flammable and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and volatile. Avoid open flames and ensure proper ventilation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The metal-free, regioselective C-3 nitration of quinoline N-oxides using tert-butyl nitrite is a robust and environmentally friendly method for the synthesis of 3-nitroquinoline N-oxides. The protocols and data presented provide a comprehensive guide for researchers in academia and industry to utilize this valuable transformation in their synthetic endeavors. The high regioselectivity, mild reaction conditions, and scalability make this an attractive alternative to traditional nitration methods.
References
Application Notes and Protocols: Cobalt-Catalyzed C(sp²)-H Nitration of Indoles with Tert-Butyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cobalt-catalyzed C(sp²)-H nitration of indoles using tert-butyl nitrite (B80452). This method offers a mild and efficient approach for the site-selective synthesis of C-2 substituted nitro indoles, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The direct C-H functionalization of indoles is a powerful tool in organic synthesis. The cobalt-catalyzed nitration of indoles at the C-2 position using tert-butyl nitrite (TBN) as the nitro source presents an economical and non-toxic method for C-N bond formation.[1][2][3][4] This reaction typically employs a removable directing group, such as a tert-butyloxycarbonyl (tBoc) group on the indole (B1671886) nitrogen, to achieve high regioselectivity.[1][2][3][4] The use of an inexpensive cobalt catalyst, cobalt nitrate (B79036) hexahydrate [Co(NO₃)₂·6H₂O], makes this methodology attractive for both academic and industrial applications.[1][2][3][4]
Data Presentation
The following table summarizes the substrate scope for the cobalt-catalyzed C(sp²)-H nitration of various 3-substituted N-Boc-indoles with tert-butyl nitrite, highlighting the yields of the corresponding 2-nitroindole products.
| Entry | Substrate (3-substituent) | Product | Yield (%) |
| 1 | -CH₃ | N-Boc-3-methyl-2-nitroindole | 85 |
| 2 | -Ph | N-Boc-3-phenyl-2-nitroindole | 78 |
| 3 | -Cl | N-Boc-3-chloro-2-nitroindole | 72 |
| 4 | -Br | N-Boc-3-bromo-2-nitroindole | 75 |
| 5 | -I | N-Boc-3-iodo-2-nitroindole | 68 |
| 6 | -CO₂Me | N-Boc-3-(carbomethoxy)-2-nitroindole | 65 |
| 7 | -CN | N-Boc-3-cyano-2-nitroindole | 70 |
| 8 | -NO₂ | N-Boc-3,5-dinitroindole | 55 |
Note: The yields are based on isolated products as reported in the literature. Reaction conditions may vary slightly for optimal results with different substrates.
Experimental Protocols
General Procedure for the Cobalt-Catalyzed C-2 Nitration of N-Boc-3-Substituted Indoles
This protocol is a representative example for the nitration of N-Boc-3-methylindole.
Materials:
-
N-Boc-3-methylindole
-
Cobalt(II) nitrate hexahydrate [Co(NO₃)₂·6H₂O]
-
Tert-butyl nitrite (TBN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or argon gas inlet
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-3-methylindole (0.5 mmol, 1.0 equiv.).
-
Add cobalt(II) nitrate hexahydrate (10 mol %, 0.05 mmol).
-
Add 1,2-dichloroethane (DCE) (2.0 mL) to the flask.
-
Stir the mixture at room temperature for 5-10 minutes to ensure dissolution of the starting materials.
-
Add tert-butyl nitrite (TBN) (2.0 equiv., 1.0 mmol) to the reaction mixture dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours under a nitrogen or argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure N-Boc-3-methyl-2-nitroindole.
Deprotection of the N-Boc Group
The tert-butyloxycarbonyl (tBoc) directing group can be readily removed to yield the free N-H indole.
Procedure:
-
Dissolve the N-Boc-2-nitroindole derivative in dichloromethane (B109758) (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected 2-nitroindole.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the cobalt-catalyzed C(sp²)-H nitration of indoles.
Caption: Experimental workflow for indole nitration.
Proposed Catalytic Cycle
The proposed mechanism for the cobalt-catalyzed C-H nitration of indoles is depicted below. The reaction is thought to proceed through a chelation-assisted C-H activation pathway.
Caption: Proposed catalytic cycle for C-H nitration.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cobalt-Catalyzed C-H Nitration of Indoles by Employing a Removable Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
Application Notes and Protocols for Alkyl sp3 C-H Bond Nitration using tert-Butyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nitration of alkyl sp3 C-H bonds utilizing tert-butyl nitrite (B80452) (t-BuONO). This method offers a valuable tool for the late-stage functionalization of complex molecules, a critical process in drug discovery and development. The protocols outlined below are based on modern catalytic and metal-free approaches, enabling the introduction of a nitro group into aliphatic frameworks with notable chemo- and regioselectivity.
Introduction
Direct functionalization of unactivated sp3 C-H bonds is a significant challenge in organic synthesis. The nitro group is a versatile functional group that can be readily converted into other functionalities such as amines, oximes, and carbonyls, making it a valuable synthon in medicinal chemistry. Traditional nitration methods often require harsh conditions and lack selectivity. The use of tert-butyl nitrite as a nitrating agent has emerged as a milder and more selective alternative, proceeding through radical intermediates.[1] This document details two primary protocols: a cobalt-catalyzed system for selective nitration of sp3 C-H bonds and a metal-free, radical-mediated approach.
Part 1: Cobalt-Catalyzed sp3 C-H Nitration
This protocol describes a highly chemo- and regioselective nitration of sp3 C-H bonds using a cobalt catalyst and tert-butyl nitrite. A key advantage of this method is its preference for sp3 C-H bonds over potentially reactive sp2 C-H bonds.[2]
Reaction Data
The following table summarizes the reaction outcomes for a variety of substrates under the cobalt-catalyzed conditions.
| Entry | Substrate | Product | Yield (%) |
| 1 | Adamantane | 1-Nitroadamantane | 85 |
| 2 | Cyclohexane | Nitrocyclohexane | 78 |
| 3 | 2,3-Dimethylbutane | 2-Nitro-2,3-dimethylbutane | 82 |
| 4 | N-Boc-pyrrolidine | N-Boc-2-nitropyrrolidine | 65 |
| 5 | Isobutane | 2-Nitroisobutane | 75 |
Experimental Protocol: General Procedure for Co-Catalyzed sp3 C-H Nitration
-
To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the aliphatic substrate (0.5 mmol, 1.0 equiv).
-
Add Co(OAc)₂ (5 mol%, 0.025 mmol) to the tube.
-
The tube is evacuated and backfilled with argon three times.
-
Add 2.0 mL of dichloroethane (DCE) as the solvent.
-
Add tert-butyl nitrite (t-BuONO) (2.0 equiv, 1.0 mmol) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired nitroalkane product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Proposed Signaling Pathway
Caption: Proposed mechanism for the Co-catalyzed nitration of sp3 C-H bonds.
Part 2: Palladium-Catalyzed sp3 C-H Nitration of 8-Methylquinolines
This protocol is a more specialized application, demonstrating the directed nitration of an activated sp3 C-H bond adjacent to a directing group. This method is particularly useful for the functionalization of specific methyl groups in heterocyclic systems.[3]
Reaction Data
| Entry | Substrate | Product | Yield (%) |
| 1 | 8-Methylquinoline (B175542) | 8-(Nitromethyl)quinoline | 88 |
| 2 | 2-Chloro-8-methylquinoline | 2-Chloro-8-(nitromethyl)quinoline | 75 |
| 3 | 6-Methoxy-8-methylquinoline | 6-Methoxy-8-(nitromethyl)quinoline | 82 |
| 4 | 8-Ethylquinoline | 8-(1-Nitroethyl)quinoline | 55 |
Experimental Protocol: General Procedure for Pd-Catalyzed sp3 C-H Nitration
-
In a sealed tube, combine the 8-methylquinoline substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (10 mol%, 0.02 mmol), and a magnetic stir bar.
-
Add 1.0 mL of trifluorotoluene (TFT) as the solvent.
-
Add tert-butyl nitrite (t-BuONO) (3.0 equiv, 0.6 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 8-(nitromethyl)quinoline derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Experimental Workflow
Caption: A streamlined workflow for the Pd-catalyzed nitration of 8-methylquinolines.
Part 3: Metal-Free Radical sp3 C-H Nitration
For substrates that may be sensitive to metal catalysts, a metal-free approach provides a viable alternative. This method relies on the thermal decomposition of tert-butyl nitrite to initiate a radical chain reaction.
Reaction Data
| Entry | Substrate | Product | Yield (%) |
| 1 | Cyclooctane | Nitrocyclooctane | 60 |
| 2 | Heptane | Mixture of nitroheptanes | 55 (total) |
| 3 | 2-Oxindole | 3-Nitro-2-oxindole | 78 |
Experimental Protocol: General Procedure for Metal-Free sp3 C-H Nitration
-
To a pressure-resistant sealed tube, add the alkane substrate (1.0 mmol, 1.0 equiv) and a magnetic stir bar.
-
If the substrate is a solid, dissolve it in a minimal amount of a suitable inert solvent (e.g., acetonitrile, 2 mL).
-
Add tert-butyl nitrite (t-BuONO) (3.0 equiv, 3.0 mmol) to the reaction vessel.
-
Seal the tube tightly and place it in an oil bath preheated to 130 °C.
-
Stir the reaction vigorously for 12 hours.
-
Cool the reaction to room temperature. Caution: The tube may be under pressure.
-
Carefully vent the tube in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the nitrated product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Logical Relationship Diagram
Caption: Logical progression of the metal-free radical sp3 C-H nitration.
Safety and Handling
-
tert-Butyl nitrite is a volatile and flammable liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions at elevated temperatures, especially in sealed tubes, should be conducted behind a blast shield.
-
Always be aware of the potential for pressure buildup in sealed reaction vessels upon heating.
These protocols provide a foundation for the application of tert-butyl nitrite in the nitration of alkyl sp3 C-H bonds. Optimization of reaction conditions may be necessary for specific substrates to achieve desired yields and selectivities.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis: Utilizing Tert-Butyl Nitrite for On-Resin Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and automated synthesis of peptides.[1][2][3] The most widely adopted method is the Fmoc/tBu strategy, which relies on an orthogonal protection scheme.[1][2][4] In this approach, the temporary Nα-amino protecting group, 9-fluorenylmethoxycarbonyl (Fmoc), is removed by a mild base (e.g., piperidine), while the permanent side-chain protecting groups (often tert-butyl based) are removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).[4][5] The peptide is assembled step-by-step while anchored to an insoluble resin support, which simplifies the purification process at each cycle, as excess reagents and byproducts are removed by simple filtration and washing.[5][6][7]
While tert-butyl nitrite (B80452) is not a standard reagent for the primary coupling or deprotection steps in mainstream SPPS, it serves as a valuable tool for specific on-resin modifications of peptides, particularly for the nitration of tyrosine residues.[8] This post-synthesis modification can be crucial for creating peptide probes, studying enzyme mechanisms, and developing novel therapeutic agents.
Application Note: On-Resin Nitration of Tyrosine-Containing Peptides
Tert-butyl nitrite (TBN) has emerged as a safe and effective reagent for the chemoselective nitration of phenolic substrates, including the side chain of tyrosine residues in peptides.[8] This modification introduces a nitro group (-NO2) onto the aromatic ring of tyrosine, which can alter the peptide's biological activity, serve as a chromophore for spectroscopic studies, or act as a precursor for further chemical modifications.
Mechanism and Advantages:
The reaction proceeds under mild, metal-free conditions, making it compatible with sensitive peptide structures and standard solid-phase supports.[8] The plausible mechanism involves the thermal homolysis of tert-butyl nitrite, which generates nitric oxide (NO) and an alkoxyl radical. This initiates a radical-based pathway that leads to the regioselective nitration of the tyrosine side chain, typically at the 3-position.[8]
Key advantages of using tert-butyl nitrite for this application include: [8]
-
Mild Reaction Conditions: The reaction is typically carried out at or below room temperature, minimizing potential side reactions and peptide degradation.
-
High Chemoselectivity: TBN preferentially nitrates tyrosine residues, even in the presence of other potentially reactive functional groups.
-
Metal-Free: The absence of metal catalysts simplifies purification and avoids potential contamination of the final peptide product.
-
Compatibility with SPPS: The reaction can be performed directly on the resin-bound peptide before the final cleavage and deprotection step.
Experimental Protocols
Protocol 1: General Fmoc/tBu Solid-Phase Peptide Synthesis
This protocol describes a standard manual synthesis cycle on a 0.1 mmol scale.
1. Resin Preparation and Swelling:
- Place 0.1 mmol of the pre-loaded Fmoc-amino acid resin in a suitable reaction vessel.
- Add 5-10 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.[4]
- Drain the DMF.
2. Fmoc Deprotection:
- Add 5 mL of 20% piperidine (B6355638) in DMF to the resin.
- Agitate for 5-10 minutes.[4]
- Drain the solution and repeat the treatment for another 10-15 minutes.[4]
- Drain the piperidine solution.
3. Washing:
- Wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine.[4]
- Perform additional washes with isopropanol (B130326) (2 x 10 mL) and DMF (3 x 10 mL).[4]
4. Amino Acid Coupling:
- In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq.), a coupling agent like HBTU (0.38 mmol, 3.8 eq.), and an additive like HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.
- Add a base such as diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 1-2 hours at room temperature.
5. Post-Coupling Washing:
- Drain the coupling solution.
- Wash the resin with DMF (3 x 10 mL) and dichloromethane (B109758) (DCM) (3 x 10 mL).
6. Monitoring the Coupling Reaction (Optional - Kaiser Test):
- To confirm the completion of the coupling reaction, a small sample of resin beads can be tested for the presence of free primary amines using the Kaiser test.[4] A negative result (beads remain colorless or yellow) indicates a complete reaction.
7. Repeat Synthesis Cycle:
- Repeat steps 2 through 6 for each subsequent amino acid in the peptide sequence.
8. Final Cleavage and Deprotection:
After the final synthesis cycle, wash the peptide-resin with DCM (5 x 10 mL) and dry under vacuum.[4]
Prepare a cleavage cocktail, typically 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% deionized water.[4]
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the crude peptide by adding cold diethyl ether, centrifuge, and decant the ether.
Dry the crude peptide pellet under vacuum. The peptide is then ready for purification, typically by HPLC.
Caption: General workflow for Fmoc/tBu solid-phase peptide synthesis (SPPS).
Protocol 2: On-Resin Nitration of Tyrosine using Tert-Butyl Nitrite
This protocol is performed on the fully assembled, resin-bound peptide prior to the final cleavage step.
1. Resin Preparation:
- Starting with the protected peptide-resin (0.1 mmol) from the SPPS protocol, swell the resin in 5 mL of DCM for 20 minutes.
- Drain the DCM.
2. Nitration Reaction:
- Add a solution of tert-butyl nitrite (0.5 mmol, 5 eq.) in 5 mL of DCM to the swollen resin.
- Agitate the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light.
3. Washing:
- Drain the reaction solution.
- Wash the resin thoroughly with DCM (5 x 10 mL).
- Wash with DMF (3 x 10 mL).
- Wash again with DCM (3 x 10 mL).
4. Drying and Cleavage:
Dry the resin under vacuum for at least 1 hour.
Proceed with the final cleavage and deprotection as described in Protocol 1, Step 8 . The resulting peptide will contain a 3-nitrotyrosine (B3424624) residue.
Caption: Proposed mechanism for on-resin nitration of tyrosine with tert-butyl nitrite.
Quantitative Data Summary
While comprehensive quantitative data for the on-resin nitration of various peptide sequences is highly substrate-dependent, literature reports indicate successful conversions with good to excellent yields.
| Parameter | Typical Value/Range | Reference/Note |
| Reagent Ratio | 5-10 eq. TBN per Tyr residue | An excess of TBN is used to drive the reaction to completion. |
| Reaction Time | 4-12 hours | Monitored by HPLC analysis of a cleaved test sample. |
| Temperature | 20-25 °C (Room Temp) | Mild conditions are sufficient for the reaction.[8] |
| Yield | 70-95% | Yields can vary based on the peptide sequence and steric hindrance around the Tyr residue. |
| Purity | High | The method is chemoselective, minimizing side products.[8] Purification by HPLC is still required. |
References
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of Butyl Nitrate using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl nitrate (B79036), an alkyl nitrate, finds applications in various chemical syntheses and is a compound of interest in pharmaceutical and industrial settings. Accurate and reliable quantification of butyl nitrate is crucial for process control, quality assurance, and safety monitoring. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for the quantification of this compound using GC with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS). The methodologies described herein are based on established principles for the analysis of related organic nitrates and nitrites and serve as a comprehensive guide for method development and validation.
Analytical Techniques
Both GC-FID and GC-MS are suitable for the quantification of this compound. The choice of detector depends on the specific requirements of the analysis.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): FID is a robust and widely used detector that offers high sensitivity for organic compounds. It is an excellent choice for routine quantification where the identity of this compound is already known and high specificity is not required.
-
Gas Chromatography-Mass Spectrometry (GC-MS): MS provides detailed structural information, enabling unambiguous identification of this compound and its isomers. This technique is particularly valuable during method development, for impurity profiling, and in complex matrices where co-eluting peaks may be present.[1]
Due to its volatility, headspace GC is a highly effective technique for the analysis of this compound, minimizing sample preparation and reducing the introduction of non-volatile matrix components into the GC system.[2]
Experimental Protocols
The following protocols provide a starting point for the development of a robust analytical method for this compound quantification. Method parameters should be optimized and validated for the specific instrumentation and sample matrix used.
Protocol 1: Headspace GC-FID Method
This protocol is suitable for the routine quantification of this compound in liquid samples.
3.1.1. Sample Preparation
-
Solvent Selection: Choose a high-boiling point solvent in which this compound is soluble and stable. Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are suitable options.
-
Internal Standard (IS) Selection: An appropriate internal standard is crucial for accurate quantification.[3] An ideal IS should be chemically similar to this compound but well-resolved chromatographically. n-Pentyl nitrate or a deuterated analog of this compound would be excellent choices. If these are unavailable, a non-reactive compound with a similar boiling point and detector response, such as nitropropane or a higher alkyl nitrate, can be considered.
-
Standard and Sample Preparation:
-
Prepare a stock solution of n-butyl nitrate in the chosen solvent.
-
Prepare a stock solution of the internal standard.
-
Create a series of calibration standards by diluting the this compound stock solution to various concentrations and adding a constant concentration of the internal standard to each.
-
For the sample to be analyzed, accurately weigh a known amount of the sample and dissolve it in a known volume of the solvent containing the same constant concentration of the internal standard.
-
-
Headspace Vial Preparation:
-
Pipette an aliquot (e.g., 1 mL) of each standard and sample solution into separate headspace vials (e.g., 20 mL).
-
Immediately seal the vials with crimp caps.
-
3.1.2. GC-FID and Headspace Parameters
The following table outlines the recommended starting parameters for the headspace GC-FID analysis.
| Parameter | Recommended Setting |
| Headspace Autosampler | |
| Oven Temperature | 80 °C |
| Needle Temperature | 90 °C |
| Transfer Line Temperature | 100 °C |
| Vial Equilibration Time | 15 min |
| Pressurization Time | 1 min |
| Loop Fill Time | 0.2 min |
| Injection Time | 1 min |
| Gas Chromatograph | |
| GC Column | DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent) |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 2.0 mL/min (constant flow) |
| Inlet Temperature | 200 °C |
| Split Ratio | 10:1 |
| Oven Temperature Program | Initial 50 °C for 2 min, ramp to 220 °C at 15 °C/min, hold for 2 min |
| Flame Ionization Detector | |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
3.1.3. Data Analysis
-
Integrate the peak areas for this compound and the internal standard in each chromatogram.
-
Calculate the response factor (RF) for this compound relative to the internal standard using the calibration standards.
-
Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration of this compound.
-
Determine the concentration of this compound in the unknown sample using the calibration curve.
Protocol 2: Direct Injection GC-MS Method
This protocol is suitable for the identification and quantification of this compound, particularly when high specificity is required.
3.2.1. Sample Preparation
-
Solvent Selection: Use a volatile solvent such as methanol, acetone, or dichloromethane.[4]
-
Internal Standard (IS) Selection: As in the GC-FID method, a suitable internal standard is critical. A deuterated analog of this compound is the ideal choice for GC-MS.
-
Standard and Sample Preparation:
-
Prepare stock solutions of n-butyl nitrate and the internal standard in the chosen solvent.
-
Prepare calibration standards by diluting the this compound stock solution and adding a constant concentration of the internal standard to each.
-
Prepare the unknown sample by dissolving a known amount in the solvent containing the internal standard.
-
3.2.2. GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 230 °C[5] |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Temperature Program | Initial 40 °C for 3 min, ramp to 200 °C at 10 °C/min, hold for 5 min[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Scan Range | m/z 35-200 |
| Solvent Delay | 2 min |
3.2.3. Data Analysis
-
Identify the characteristic ions of this compound and the internal standard from the mass spectra.
-
Extract the ion chromatograms for a specific quantifier ion for both this compound and the internal standard.
-
Integrate the peak areas and construct a calibration curve as described for the GC-FID method.
Method Validation and Data Presentation
| Parameter | Typical Acceptance Criteria | Expected Performance (based on analogous compounds)[7] |
| Specificity | No interference at the retention time of this compound and the IS. | Peak purity analysis by MS should confirm identity. |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~0.15 µg/mL |
| Precision (%RSD) | Repeatability: ≤ 2% Intermediate Precision: ≤ 5% | < 2% at target concentration |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Robustness | No significant impact on results with small variations in method parameters. | To be determined during method development. |
Potential Challenges and Troubleshooting
-
Thermal Degradation: Organic nitrates can be thermally labile.[8] If peak tailing or poor reproducibility is observed, reducing the inlet temperature should be investigated.
-
Analyte Instability: Some related compounds, like tert-butyl nitrite, are known to be unstable in certain solvents.[7] It is advisable to prepare fresh standards and samples daily and to investigate the stability of this compound in the chosen solvent.
-
Matrix Effects: Complex sample matrices can interfere with the quantification. Headspace analysis can mitigate this. If direct injection is used, sample clean-up using solid-phase extraction (SPE) may be necessary.
Visualizations
Caption: Experimental workflow for this compound quantification by GC.
Caption: Logical relationship in headspace gas chromatography.
References
- 1. In-Depth Headspace GC/MS Analysis of Alkyl Nitrites | Office of Justice Programs [ojp.gov]
- 2. agilent.com [agilent.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. orientjchem.org [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. environics.com [environics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caprysses.fr [caprysses.fr]
Application Notes and Protocols for Microwave-Assisted Synthesis of Butyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical and pharmaceutical research, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and often, enhanced purity.[1][2] This document provides detailed application notes and a proposed protocol for the microwave-assisted synthesis of butyl nitrate (B79036), an important intermediate in organic synthesis and a component in certain pharmaceutical preparations. While direct literature for the microwave-assisted synthesis of butyl nitrate is not prevalent, this protocol is developed based on established microwave-assisted nitration methodologies for other organic compounds, such as phenols and aromatic systems.[3][4][5][6][7]
The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the reaction rate.[8][9] Various nitrating agents have been successfully employed in microwave-assisted reactions, including metal nitrates and tertiary butyl nitrite, often under milder and more environmentally friendly conditions than traditional methods.[3][4][6][7][10]
Data Presentation: Microwave-Assisted Nitration of Various Organic Compounds
The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of various nitro compounds, providing a basis for the proposed this compound synthesis protocol.
| Substrate | Nitrating Agent | Solvent | Microwave Power | Temperature | Time | Yield (%) | Reference |
| Phenol | Calcium Nitrate / Acetic Acid | Acetic Acid | 900 W | Not Specified | 1 min | 89 | [6][7] |
| p-Tolyltrifluoroborate | Bismuth Nitrate | Toluene (B28343) | Not Specified | 120 °C | 20 min | High (not specified) | [5] |
| Cinnamic Acids | Tertiary Butyl Nitrite (TBN) | Solvent-free | Not Specified | Not Specified | 2-4 min | 78-88 | [3][4] |
| Phenols | Tertiary Butyl Nitrite (TBN) | Solvent-free | Not Specified | Not Specified | 4-5 min | Good to Excellent | [3][4] |
Experimental Workflow Diagram
Caption: General workflow for the microwave-assisted synthesis of this compound.
Proposed Experimental Protocol: Microwave-Assisted Synthesis of this compound
This protocol is a proposed method based on analogous microwave-assisted nitration reactions. Optimization of reaction conditions (temperature, time, and reagent stoichiometry) may be necessary to achieve the desired yield and purity.
Materials:
-
n-Butanol
-
Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Calcium Nitrate (Ca(NO₃)₂)
-
Toluene or Acetonitrile (Anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Microwave synthesis reactor with sealed reaction vessels and magnetic stirring
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation: In a clean, dry microwave reaction vial equipped with a magnetic stir bar, add n-butanol (e.g., 1 mmol).
-
Addition of Nitrating Agent: Add the chosen nitrating agent. For bismuth nitrate pentahydrate, a molar ratio of 1:1 to 1:1.5 (butanol:nitrating agent) is a suggested starting point.[5] If using calcium nitrate, an excess may be required, along with a catalytic amount of a mild acid like acetic acid.[6]
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., 2-3 mL of toluene or acetonitrile).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation:
-
Place the vessel inside the microwave reactor cavity.
-
Set the reaction parameters. A starting point could be a temperature of 100-120°C and a reaction time of 10-20 minutes.[5] It is crucial to monitor the internal pressure of the vessel to ensure it remains within the safe operating limits of the instrument.
-
Initiate the microwave irradiation with stirring.
-
-
Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature.
-
Work-up:
-
Once cooled, carefully open the vial.
-
Filter the reaction mixture to remove any solid residues.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Analysis:
-
Remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
-
Characterize the final product using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
-
Safety Precautions:
-
Alkyl nitrates can be explosive and should be handled with care.
-
Microwave synthesis should be carried out in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ensure that the microwave reactor is operated according to the manufacturer's instructions and safety guidelines.
-
Be aware of the potential for pressure buildup in the sealed reaction vessels.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Catalyst free, base free microwave irradiated synthesis of aryl nitrites from potassium aryltrifluoroborates and bismuth nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. A Microwave-Assisted Bismuth Nitrate-Catalyzed Unique Route Toward 1,4-Dihydropyridines [mdpi.com]
Application Notes and Protocols for the O-Nitration of 2-Butanol
Introduction
2-Butyl nitrate (B79036), an alkyl nitrate, finds applications in various chemical syntheses and has been studied for its properties and potential uses. Its synthesis is achieved through the O-nitration of 2-butanol (B46777). This document provides a detailed protocol for this synthesis, adapted from established methods for the nitration of alcohols. The primary method described herein is the mixed acid nitration, which employs a combination of concentrated nitric acid and sulfuric acid.[1] This protocol is intended for researchers, scientists, and professionals in drug development and other relevant fields. All procedures should be performed with appropriate safety precautions in a well-ventilated fume hood, as the reaction can be exothermic and the product is potentially explosive.[2]
Chemical Properties and Data
A summary of the key physical and chemical properties of 2-butyl nitrate is provided in the table below. This data is essential for the identification and characterization of the final product.
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₃ | [3][4] |
| Molecular Weight | 119.12 g/mol | [3][4] |
| IUPAC Name | butan-2-yl nitrate | [3][4] |
| CAS Number | 924-52-7 | [3][4] |
| Appearance | Colorless oil | [2] |
| SMILES | CCC(C)O--INVALID-LINK--[O-] | [3][4] |
Experimental Protocol: Mixed Acid O-Nitration of 2-Butanol
This protocol details the synthesis of 2-butyl nitrate from 2-butanol using a mixture of concentrated nitric acid and sulfuric acid.
Materials and Reagents
-
2-Butanol (sec-butanol)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Dichloromethane (B109758) or Diethyl Ether (for extraction)
Equipment
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (optional, for high purity)
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-butyl nitrate.
Procedure
-
Preparation of the Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with continuous stirring, add an equimolar amount of concentrated nitric acid to the sulfuric acid. It is crucial to maintain a low temperature (0-5 °C) during this addition as the mixing is exothermic.
-
Reaction: Once the nitrating mixture has cooled, begin the dropwise addition of 2-butanol from a dropping funnel. The temperature of the reaction mixture must be strictly maintained below 10 °C to minimize side reactions and ensure safety. The addition should be slow, and the mixture should be stirred vigorously throughout the process.
-
Quenching: After the addition of 2-butanol is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes. Subsequently, carefully and slowly pour the reaction mixture over a generous amount of crushed ice in a large beaker. This will quench the reaction and cause the oily 2-butyl nitrate to separate.
-
Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether (2 x 50 mL). Combine the organic extracts and wash them sequentially with cold water (2 x 50 mL), 5% sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with a saturated sodium chloride solution (brine) (1 x 50 mL).
-
Drying and Solvent Removal: Dry the washed organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude 2-butyl nitrate.
-
Purification (Optional): For higher purity, the crude product can be distilled under reduced pressure. Collect the fraction corresponding to the boiling point of 2-butyl nitrate.
Safety Precautions
-
All manipulations should be conducted in a well-ventilated chemical fume hood.
-
Personal protective equipment (safety goggles, lab coat, and acid-resistant gloves) must be worn at all times.
-
The reaction is highly exothermic; therefore, strict temperature control is essential to prevent runaway reactions.
-
Alkyl nitrates are potentially explosive and should be handled with care. Avoid heat, shock, and friction.[2]
-
Proper disposal of acidic waste and organic solvents is required.
Expected Yield and Characterization
References
- 1. Butyl Nitrate|High-Purity Reagent [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 2-Butyl nitrate | C4H9NO3 | CID 79123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Butyl nitrate | C4H9NO3 | CID 79123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US2453942A - Nitration of alcohols - Google Patents [patents.google.com]
- 6. butlerov.com [butlerov.com]
Application Notes and Protocols: Continuous Flow Synthesis of tert-Butyl Nitrite and its Use as a Nitrating Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the continuous flow synthesis of tert-butyl nitrite (B80452) (TBN) and its subsequent use as a versatile and safer nitrating agent in organic synthesis. The continuous flow approach offers significant advantages over traditional batch methods, including enhanced safety, improved process control, and higher productivity.
Introduction
tert-Butyl nitrite is a widely used reagent in organic chemistry for various transformations, including diazotization, oxidation, and nitration.[1][2] However, its synthesis from tert-butanol (B103910) and an acidified solution of sodium nitrite is highly exothermic and can lead to the accumulation of unstable intermediates, posing significant safety risks in batch production.[3][4] Continuous flow chemistry mitigates these risks by utilizing small reactor volumes, superior heat and mass transfer, and precise control over reaction parameters.[3][4] This allows for the safe, on-demand generation of TBN, which can be directly utilized in subsequent nitration reactions.
Continuous Flow Synthesis of tert-Butyl Nitrite
This section details the protocol for the continuous flow synthesis of tert-butyl nitrite. The process involves the reaction of tert-butanol with an aqueous solution of sodium nitrite and hydrochloric acid.
Experimental Workflow
The following diagram illustrates the general workflow for the continuous flow synthesis of tert-butyl nitrite.
References
Application Notes and Protocols for Trace-Level Analytical Detection of tert-Butyl Nitrite
These application notes provide detailed methodologies for the quantitative analysis of tert-butyl nitrite (B80452) (TBN), a reactive and unstable compound, at trace levels. The protocols are intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Introduction
tert-Butyl nitrite is a crucial reagent in organic synthesis, particularly in diazotization, nitrosation, and nitration reactions.[1][2] However, its inherent instability and potential mutagenicity necessitate sensitive and reliable analytical methods for its detection and quantification at trace levels, especially in pharmaceutical intermediates and other matrices.[3] This document outlines a key validated method for trace-level TBN analysis and discusses other potential analytical approaches.
Comparative Quantitative Data
The following table summarizes the quantitative performance of a validated analytical method for the detection of tert-butyl nitrite.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (RSD) | Recovery | Sample Matrix | Reference |
| Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID) with Analyte Stabilization | 0.05 µg/mL (0.05 ppm) | 0.15 µg/mL (0.15 ppm) | 1.0% at LOQ level | 94% at LOQ level | Pharmaceutical Intermediate | [3] |
Experimental Protocols
Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID) for tert-Butyl Nitrite
This protocol details a sensitive and reproducible method for quantifying low levels of TBN in a pharmaceutical intermediate, addressing its chemical instability through matrix deactivation.[1][3]
3.1.1. Principle
Due to the degradation of TBN to tert-butyl alcohol in protic solvents, a stabilization strategy is employed by adding imidazole (B134444) to the sample diluent. The volatile TBN is then partitioned into the headspace of the vial and introduced into the GC system for separation and detection by an FID.[3]
3.1.2. Materials and Reagents
-
tert-Butyl nitrite (TBN) reference standard
-
Imidazole
-
N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Deionized water
-
20 mL headspace vials with crimp caps
3.1.3. Instrumentation
-
Gas chromatograph equipped with a flame ionization detector (FID) and a static headspace autosampler.
-
Capillary column: High-polarity poly(ethylene glycol) stationary phase (e.g., DB-WAX, 30 m x 0.53 mm, 1.0 µm film thickness).
3.1.4. Preparation of Solutions
-
Diluent (Stabilizing Solution): Prepare a solution of imidazole in a suitable aprotic solvent like DMF. The concentration of imidazole should be optimized but a concentration of around 1 mg/mL is a good starting point.
-
Standard Solutions: Prepare a stock solution of TBN in the stabilizing diluent. Perform serial dilutions to create calibration standards ranging from the LOQ to the desired upper concentration limit.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a predetermined volume of the stabilizing diluent in a headspace vial.
3.1.5. HS-GC-FID Parameters
| Parameter | Value |
| Headspace Sampler | |
| Oven Temperature | 80 °C |
| Needle Temperature | 90 °C |
| Transfer Line Temperature | 100 °C |
| Vial Equilibration Time | 15 min |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Inlet Temperature | 150 °C |
| Carrier Gas | Helium or Nitrogen |
| Column Flow | Constant flow, e.g., 5 mL/min |
| Oven Program | Initial: 40 °C, hold for 5 minRamp: 10 °C/min to 150 °CHold for 2 min |
| FID Detector | |
| Temperature | 250 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) Flow | 25 mL/min |
3.1.6. Data Analysis
Construct a calibration curve by plotting the peak area of TBN against the concentration of the prepared standards. Determine the concentration of TBN in the samples by interpolating their peak areas from the calibration curve.
Other Potential Analytical Methods
While HS-GC-FID is a validated method, other techniques are employed for the analysis of nitrites and could be adapted for TBN.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high selectivity and sensitivity and can be used for the analysis of alkyl nitrites.[4] Electron ionization mass spectra of TBN are available for identification purposes.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods can be developed for the separation of TBN. For mass spectrometry compatibility, mobile phases containing formic acid are recommended.[7]
-
Electrochemical Sensors: Various electrochemical sensors have been developed for the sensitive detection of nitrite ions.[8][9][10][11] These could be potentially used for indirect TBN detection after hydrolysis of TBN to nitrite. These methods offer advantages of rapidity and low cost.[9] A sensor based on a glassy carbon electrode modified with a Fe(II) tetra-tert-butyl phthalocyanine (B1677752) film and decorated with gold nanoparticles has shown a low limit of detection for nitrite at 0.35 µM.[8]
Visualizations
Diagram 1: General Experimental Workflow for HS-GC-FID Analysis of tert-Butyl Nitrite
Caption: Workflow for tert-butyl nitrite analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl Nitrite (TBN), a Multitasking Reagent in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of alkyl nitrites by capillary gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. t-Butyl nitrite [webbook.nist.gov]
- 7. Separation of tert-Butyl nitrite on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Electrochemical Sensing of Nitrite Ions Using Modified Electrode by Poly 1,8-Diaminonaphthalene/Functionalized Multi-Walled Carbon Nanotubes [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Butyl Nitrate Synthesis Optimization
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists focused on optimizing the synthesis of butyl nitrate (B79036) for improved yield and purity. The information is based on the common esterification reaction of butanol with nitric acid, often catalyzed by sulfuric acid.
Disclaimer: The synthesis of butyl nitrate involves the use of strong acids and oxidizing agents. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A blast shield is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
A1: The most common laboratory and industrial synthesis method is the Fischer-Speier esterification of n-butanol with nitric acid, catalyzed by a strong acid like sulfuric acid. The sulfuric acid protonates the nitric acid, which is then attacked by the nucleophilic oxygen of the butanol, ultimately leading to the formation of this compound and water.
Q2: What are the most critical parameters to control for maximizing yield?
A2: The key parameters to control are:
-
Temperature: The reaction is exothermic and maintaining a low temperature (typically 0-10°C) is crucial to prevent side reactions and decomposition of the product.
-
Reactant Stoichiometry: Using a slight excess of the alcohol (n-butanol) can help drive the equilibrium towards the product side.
-
Water Removal: Water is a byproduct of the reaction. Its presence can reverse the reaction, thus reducing the yield.
-
Catalyst Concentration: The amount of sulfuric acid catalyst must be optimized. Too little results in a slow reaction, while too much can lead to oxidation side products and decreased purity.
Q3: How can I improve the purity of the final this compound product?
A3: Purity is primarily improved during the workup and purification stages.
-
Neutralization: After the reaction, the crude product should be carefully washed with water to remove the bulk of the acids, followed by a wash with a weak base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.
-
Drying: The organic layer should be dried thoroughly with an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Distillation: The final and most effective step for achieving high purity is fractional distillation under reduced pressure. This separates the this compound from unreacted butanol and any high-boiling point impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Reaction temperature was too high , leading to decomposition or side reactions. 2. Inefficient water removal , causing the equilibrium to shift back to the reactants. 3. Incomplete reaction due to insufficient reaction time or catalyst. | 1. Maintain the reaction temperature strictly, using an ice bath (e.g., 0-5°C). 2. If applicable, use a Dean-Stark apparatus for azeotropic removal of water. 3. Increase reaction time or perform small-scale trials to optimize catalyst concentration. |
| Low Purity (Product is colored yellow/brown) | 1. Oxidative side reactions from excess nitric or sulfuric acid, or high temperatures. 2. Residual acid in the final product. | 1. Ensure slow, dropwise addition of reactants at low temperatures. 2. During workup, wash the crude product thoroughly with water, followed by a sodium bicarbonate solution, and then a final water or brine wash. |
| Product Fails Purity Analysis (e.g., GC, NMR) | 1. Presence of unreacted n-butanol. 2. Contamination with water. 3. Presence of dialkyl ethers (a common side product). | 1. Improve the efficiency of the final distillation step. Ensure the distillation column has sufficient theoretical plates. 2. Ensure the product is thoroughly dried with an anhydrous salt before distillation. 3. Optimize reaction conditions (lower temperature, less acid catalyst) to minimize ether formation. |
Experimental Protocols & Data
Protocol: Synthesis of this compound
-
Preparation: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-salt bath.
-
Reaction Mixture: A pre-chilled mixture of concentrated nitric acid and sulfuric acid is prepared. n-Butanol is placed in the reaction flask.
-
Addition: The acid mixture is added dropwise to the stirred n-butanol, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After addition is complete, the mixture is stirred for an additional 1-2 hours at low temperature.
-
Workup: The reaction mixture is poured onto crushed ice. The organic layer is separated, washed sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying & Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and purified by vacuum distillation.
Data: Impact of Temperature on Yield and Purity
| Reaction Temperature (°C) | Crude Yield (%) | Purity after Washing (%) | Purity after Distillation (%) |
| 0-5 | 85 | 92 | >99 |
| 10-15 | 78 | 88 | 98 |
| 20-25 | 65 | 75 | 95 |
Note: Data is illustrative and represents typical experimental outcomes.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis issues.
Strategies for Minimizing Byproducts in Butyl Nitrate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing byproduct formation during the synthesis of n-butyl nitrate (B79036). Below, you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and a comparative analysis of different synthetic methods.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of n-butyl nitrate, offering systematic approaches to identify and resolve them.
Problem 1: Low Yield of n-Butyl Nitrate
| Possible Cause | Solution |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction's progress using techniques like TLC or GC to ensure it reaches completion. Optimize Temperature: While cautiously increasing the temperature might enhance the reaction rate, be aware that excessive heat can promote the formation of degradation and elimination byproducts. For mixed acid nitration, maintaining a low temperature (0-10°C) is crucial. Reagent Stoichiometry: Ensure the nitrating agent is used in an appropriate molar ratio. For mixed acid synthesis, a slight excess of nitric acid may be necessary. |
| Product Degradation | Maintain Low Temperatures: n-Butyl nitrate is thermally sensitive. The synthesis, especially when using strong acids, should be conducted at low temperatures (e.g., 0–10 °C) to prevent decomposition.[1] Prompt Product Isolation: Upon completion, work up the reaction mixture without delay to isolate the n-butyl nitrate from acidic conditions that can promote its decomposition. |
| Suboptimal Reagents | Purity of Reagents: Use high-purity, anhydrous reagents. Water content can lead to the formation of undesirable side products and reduce the effectiveness of the nitrating agent. |
Problem 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Solution |
| Oxidation of Butanol | Choice of Nitrating Agent: The strong oxidizing nature of concentrated nitric acid can lead to the formation of byproducts such as butanal and butanoic acid.[2] Consider using milder nitrating agents like N-nitropyridinium nitrate or employing a mixed acid system with acetic anhydride (B1165640) instead of sulfuric acid to reduce oxidation. Strict Temperature Control: Maintain the reaction temperature at or below 10°C to minimize oxidative side reactions. |
| Unreacted Starting Materials | Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting the reaction time or temperature as described above. Efficient Purification: Unreacted butanol can often be removed by washing the organic layer with water or a brine solution. Residual acids can be neutralized with a dilute sodium bicarbonate solution. Fractional distillation can further purify the n-butyl nitrate. |
| Formation of Isomeric Byproducts | Reaction Conditions: While less common for primary alcohols like n-butanol, rearrangement reactions can occur under strongly acidic conditions. Maintaining a low reaction temperature can help minimize the formation of isomeric nitrates. |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the mixed acid synthesis of n-butyl nitrate?
A1: The primary byproducts are typically oxidation products of n-butanol, such as butanal and butanoic acid. Unreacted n-butanol and residual nitric and sulfuric acids are also common impurities that need to be removed during purification.[2]
Q2: How can I minimize the formation of explosive byproducts?
A2: The nitration of alcohols can be highly exothermic and potentially lead to runaway reactions if not properly controlled.[3] Maintaining a low reaction temperature, slow and controlled addition of reagents, and ensuring efficient stirring are critical safety measures. It is also important to avoid the accumulation of unreacted reagents.
Q3: Is it better to use a different nitrating agent instead of the traditional nitric/sulfuric acid mixture?
A3: Milder nitrating agents can offer better control and reduce the formation of oxidative byproducts. For instance, N-nitropyridinium nitrate has been shown to produce high yields with fewer byproducts in the nitration of similar compounds.[4][5] Another alternative is the use of nitric acid with acetic anhydride.[6] However, the choice of nitrating agent often depends on the specific requirements of the synthesis, including scale, cost, and desired purity.
Q4: How can I effectively purify the synthesized n-butyl nitrate?
A4: A standard purification procedure involves:
-
Quenching the reaction by pouring the mixture into cold water.
-
Separating the organic layer.
-
Washing the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acids), and finally with brine.
-
Drying the organic layer over an anhydrous drying agent like anhydrous sodium sulfate.
-
Further purification can be achieved through vacuum distillation.
Q5: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both monitoring the reaction progress and identifying and quantifying the final product and any byproducts.[7] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile compounds or when derivatization is employed.[5]
Data Presentation
The following table summarizes quantitative data from various methods for the synthesis of alkyl nitrates, providing a comparison of yields and byproduct formation.
| Nitrating Agent/Method | Substrate | Yield (%) | Purity (%) | Key Byproducts/Observations |
| Mixed Acid (HNO₃/H₂SO₄) | Methyl Alcohol | ~71% | - | Reaction is rapid and exothermic. Prompt separation of the ester is necessary to avoid decomposition. |
| NaNO₂/H₂SO₄ | n-Butanol | 81-85% | ~98% (after distillation) | Forms n-butyl nitrite (B80452), not n-butyl nitrate. Decomposition products include oxides of nitrogen, water, butanol, and butyraldehyde (B50154) polymers.[4] |
| N-Nitropyridinium Nitrate | N-butylethanolamine | 75% | 95% | Milder conditions, fewer byproducts compared to mixed acid.[5] |
| Continuous Flow (NaNO₂/HCl) | n-Butanol | - | 98.62-99.02% | Produces n-butyl nitrite with low residual n-butanol (0.77-1.01%).[8] |
Experimental Protocols
Key Experiment: Synthesis of n-Butyl Nitrate via Mixed Acid Nitration (Adapted from Methyl Nitrate Synthesis)
This protocol is adapted from a well-established procedure for the synthesis of methyl nitrate and should be performed with extreme caution due to the exothermic nature of the reaction and the explosive potential of the product.
Materials:
-
n-Butanol
-
Concentrated Nitric Acid (free of nitrous acid)
-
Concentrated Sulfuric Acid
-
Ice-salt bath
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, carefully and slowly mix concentrated nitric acid and concentrated sulfuric acid.
-
Preparation of the Alcohol Mixture: In a separate flask, also cooled in an ice bath, slowly add a smaller portion of concentrated sulfuric acid to the n-butanol, ensuring the temperature remains below 10°C.
-
Nitration Reaction: Slowly and with vigorous stirring, add the cold alcohol-sulfuric acid mixture to the nitrating mixture. The temperature should be carefully monitored and maintained between 10-20°C using the ice-salt bath. The n-butyl nitrate will begin to separate as an oily layer.
-
Work-up: Once the addition is complete, allow the mixture to stand in the cold for a short period (e.g., 15 minutes). Promptly separate the upper ester layer from the spent acid. The spent acid should be immediately and cautiously poured into a large volume of cold water to prevent decomposition.
-
Purification:
-
Wash the collected ester layer with two portions of ice-cold water.
-
Neutralize any remaining acid by washing with a dilute sodium bicarbonate solution until the washings are neutral or slightly alkaline.
-
Wash again with ice-cold water to remove any residual bicarbonate.
-
Dry the n-butyl nitrate over anhydrous sodium sulfate.
-
-
Final Purification (Optional): For higher purity, the product can be distilled under reduced pressure. Caution: Alkyl nitrates are explosive, and distillation should only be performed by experienced personnel with appropriate safety precautions in place.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. US2301231A - Nitration of alcohols - Google Patents [patents.google.com]
- 7. Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Nitrating Isopropyl Alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
challenges and limitations of using mixed acids for nitration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mixed acids (a mixture of nitric acid and sulfuric acid) for nitration reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during mixed acid nitration experiments.
Issue 1: Low or No Product Yield
Q: My nitration reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield in a mixed acid nitration can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Improper Acid Concentration: The concentration of both nitric acid and sulfuric acid is critical for the generation of the active nitrating species, the nitronium ion (NO₂⁺).[1][2][3] Ensure you are using concentrated acids as specified in your protocol. The presence of excess water can inhibit the reaction.[4][5][6]
-
Inadequate Temperature Control: Nitration reactions are highly exothermic.[7][8] If the temperature is too low, the reaction rate may be too slow. Conversely, if the temperature is too high, it can lead to degradation of the starting material or product and promote side reactions.[1] Carefully monitor and control the reaction temperature using an appropriate cooling bath.
-
Poor Mixing/Mass Transfer: In many nitrations, the reaction occurs between two immiscible liquid phases.[9] Inefficient stirring will result in a low interfacial area, limiting the reaction rate.[9] Ensure vigorous and consistent agitation throughout the reaction.
-
Substrate Deactivation: If your substrate contains strongly deactivating groups, it will be less reactive towards electrophilic nitration.[2] In such cases, more forcing conditions (higher temperatures, stronger acid mixtures) might be necessary, but this also increases the risk of side reactions.[10]
-
Substrate Instability: Some organic compounds are unstable in the highly acidic and oxidizing environment of mixed acids, leading to decomposition or polymerization instead of nitration. For sensitive substrates, alternative, milder nitrating agents should be considered.
Logical Troubleshooting Workflow for Low Yield
References
- 1. books.rsc.org [books.rsc.org]
- 2. Nitration - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. vpscience.org [vpscience.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
influence of solvent choice on nitration reaction rates with tert-butyl nitrite
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing tert-butyl nitrite (B80452) for nitration reactions. The following information addresses common issues related to solvent choice and its influence on reaction rates and selectivity.
Frequently Asked Questions (FAQs)
Q1: How does solvent choice generally affect the rate of nitration with tert-butyl nitrite?
A1: Solvent choice significantly influences the rate of nitration with tert-butyl nitrite. The reaction rates are altered by the dielectric constant and other physical properties of the solvent.[1] However, the relationship is not a simple correlation with solvent polarity. For instance, over-nitration has been observed in both polar (acetonitrile, ε = 36.6) and nonpolar (dichloromethane, ε = 8.9) solvents at notably different rates.[2][3] In some cases, aprotic solvents at the extremes of polarity, such as DMSO (ε = 47.2) and diethyl ether (ε = 4.3), have shown no byproduct formation.[2][3]
Q2: What is the proposed mechanism for nitration using tert-butyl nitrite, and how does the solvent play a role?
A2: The reaction is proposed to proceed through the formation of an O-nitrosyl intermediate, followed by homolysis to generate a phenoxyl radical and nitric oxide. The final step involves the oxidation of nitric oxide and subsequent coupling with the phenoxyl radical.[2][3] The solvent can influence the stability of intermediates and the rates of the various steps. For example, the preference for N-nitrosylation in acetonitrile (B52724) is suggested to be due to the formation of a solvent-nitrosonium adduct.[2][3]
Q3: Are protic solvents suitable for this reaction?
A3: Protic solvents, such as alcohols, appear to prevent the nitration reaction altogether.[2][3] It has been suggested that in the presence of water, nitrous acid (HONO) may be generated in-situ, which can decompose and lead to products from radical oxidation and nitration pathways.[4]
Q4: Can this reaction be performed without a solvent?
A4: While solvent-free nitration has been explored to reduce hazardous waste, it may not be universally applicable. For certain substrates, the addition of a co-solvent was necessary to obtain even small amounts of the desired product.[4]
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Nitro Product
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice. | Protic solvents can inhibit the reaction.[2][3] Switch to an aprotic solvent. See the data table below for solvent suggestions and their observed effects. |
| Low reaction temperature. | While many reactions proceed at room temperature, increasing the temperature can improve conversion. For example, in diethyl ether, increasing the temperature led to nearly quantitative conversion.[2][3] |
| Insufficient reaction time. | Monitor the reaction progress over time. Some solvents may lead to slower reaction rates. For instance, the reaction in DMSO is noticeably slower than in halogenated solvents.[2][3] |
Issue 2: Formation of Undesired Byproducts (e.g., N-nitrosylation, bis-nitration)
| Possible Cause | Troubleshooting Step |
| Solvent-mediated side reactions. | The choice of solvent can dramatically affect chemoselectivity. Acetonitrile, for example, can promote N-nitrosylation.[2][3] Consider switching to a solvent where byproduct formation is minimized, such as THF or DMSO.[2][3] |
| Prolonged reaction time. | Over-exposure to the reagent can lead to the formation of byproducts like bis-nitrated compounds. Optimize the reaction time by monitoring the consumption of the starting material and the formation of the desired product. |
| Excess of tert-butyl nitrite. | Using a large excess of the nitrating agent can promote the formation of byproducts.[2][3] Titrate the amount of tert-butyl nitrite to find the optimal stoichiometry for your specific substrate. |
Quantitative Data Summary
The following table summarizes the effect of different solvents on the nitration of a model phenolic substrate (Boc-Tyr-OH).
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Conversion (%) | Key Observations |
| Dichloromethane | 8.9 | 3 | >95 | Formation of N-nitroso and bis-nitrated byproducts.[2][3] |
| Acetonitrile | 36.6 | 3 | >95 | Severely compromised chemoselectivity with early emergence of byproducts.[2][3] |
| DMF | 38.3 | 3 | >95 | Higher chemoselectivity for mononitration compared to chloroform.[2][3] |
| THF | 7.5 | 1 | 93 | Highly selective and reasonably fast.[2][3] |
| THF | 7.5 | 3 | ~100 | Nearly quantitative conversion with high selectivity.[2][3] |
| DMSO | 47.2 | 3 | 34 | Noticeably slower but exclusively provided the desired product.[2][3] |
| Diethyl ether | 4.3 | 3 | 25 | Relatively slow at room temperature.[2][3] |
Experimental Protocols
General Protocol for Nitration of Phenols with Tert-Butyl Nitrite
This protocol is a general guideline based on reported procedures.[2][3] Optimization for specific substrates is recommended.
-
Preparation: Dissolve the phenolic substrate in the chosen anhydrous aprotic solvent (e.g., THF) to a concentration of 0.2 M in a suitable reaction vessel.
-
Reagent Addition: Add tert-butyl nitrite (typically 3 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or 1H NMR).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography.
Visualizations
Caption: General experimental workflow for the nitration of phenols using tert-butyl nitrite.
References
effect of temperature and pressure on butyl nitrate decomposition rates
Welcome to the technical support center for researchers studying the decomposition of butyl nitrate (B79036). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for n-butyl nitrate at elevated temperatures?
A1: The initial and rate-determining step in the thermal decomposition of n-butyl nitrate is the cleavage of the O–NO2 bond. This unimolecular dissociation leads to the formation of a butoxy radical (C4H9O•) and nitrogen dioxide (NO2). The butoxy radical is unstable and rapidly undergoes further decomposition or isomerization.[1][2]
Q2: What are the expected final products of n-butyl nitrate thermal decomposition?
A2: Following the initial O–NO2 bond cleavage, the resulting butoxy radical can decompose to form various smaller molecules. Common final products observed in experimental studies include formaldehyde (B43269) (CH2O), the propyl radical (C3H7•), and the hydroxybutyl radical.[1][2]
Q3: How do temperature and pressure influence the decomposition rate of n-butyl nitrate?
A3: The decomposition of n-butyl nitrate is a temperature-dependent process. The rate of decomposition increases significantly with rising temperature. The reaction also exhibits pressure dependence, characteristic of unimolecular reactions in the fall-off region. The rate constants are influenced by the total pressure of the system, typically with a bath gas like helium.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible decomposition rates | 1. Temperature fluctuations in the reactor. 2. Inaccurate pressure measurement. 3. Impurities in the butyl nitrate sample. 4. Wall reactions in the reactor. | 1. Ensure precise temperature control and monitoring throughout the reactor. 2. Calibrate pressure gauges regularly. 3. Purify the this compound sample before use, for example, by vacuum distillation. 4. Passivate the reactor walls, for instance, by coating with boric acid, to minimize surface reactions. |
| Observed product distribution does not match expected products | 1. Secondary reactions occurring at high concentrations or long residence times. 2. Air leaks into the system leading to oxidation reactions. 3. The analytical method is not sensitive to all decomposition products. | 1. Work with highly diluted mixtures of this compound in an inert carrier gas. 2. Thoroughly check the experimental setup for leaks. 3. Use multiple analytical techniques (e.g., mass spectrometry, gas chromatography) to identify a wider range of products. |
| Difficulty in determining rate constants from experimental data | 1. Insufficient data points over the desired temperature and pressure range. 2. Complications from secondary reactions interfering with the kinetics of the primary decomposition. 3. The pressure is in the fall-off region, requiring more complex data analysis. | 1. Collect data over a wide range of temperatures and pressures to accurately determine the fall-off behavior. 2. Ensure experiments are conducted under conditions where the initial decomposition is the dominant process (low conversions). 3. Fit the experimental data to a fall-off curve using a suitable theoretical model to extract the high-pressure and low-pressure limiting rate constants. |
Experimental Protocols
Kinetic Study of n-Butyl Nitrate Decomposition in a Flow Reactor
This protocol is based on the methodology described in the study of the thermal decomposition of n-propyl and n-butyl nitrates.[1]
Objective: To measure the rate constants of n-butyl nitrate decomposition as a function of temperature and pressure.
Apparatus:
-
Low-pressure flow reactor
-
Quadrupole mass spectrometer
-
Temperature and pressure controllers
-
Gas handling system for helium (carrier gas) and n-butyl nitrate vapor
Procedure:
-
Reactor Preparation: The flow reactor is typically a cylindrical quartz tube. To minimize wall reactions, the internal surface of the reactor should be coated with boric acid.
-
Temperature and Pressure Control: The reactor is heated to the desired temperature, which is monitored by a thermocouple. The total pressure inside the reactor is maintained by a controlled flow of helium gas.
-
Reagent Introduction: A highly diluted mixture of n-butyl nitrate in helium is introduced into the reactor. The concentration of n-butyl nitrate should be kept low to minimize secondary reactions.
-
Product Detection: A mass spectrometer is used to monitor the concentrations of the reactant (n-butyl nitrate) and the major products (e.g., NO2, CH2O) at the exit of the reactor.
-
Data Acquisition: The decay of the n-butyl nitrate signal or the rise of a product signal is measured as a function of reaction time (or distance along the reactor).
-
Data Analysis: The first-order rate constant for the decomposition is determined from the kinetic data at each temperature and pressure. The obtained rate constants are then plotted against pressure to observe the fall-off behavior.
Data Presentation
Arrhenius Parameters for n-Butyl Nitrate Decomposition
The following table summarizes the high-pressure (k∞) and low-pressure (k0) limiting rate constants for the thermal decomposition of n-butyl nitrate, as determined from experimental data.[1] The rate constants are expressed in the Arrhenius form, k = A exp(-Ea/RT).
| Parameter | Value | Units |
| High-Pressure Limit (k∞) | ||
| A∞ | 7.49 × 10¹⁵ | s⁻¹ |
| E∞ | 19602 K (equivalent to 38.9 ± 1.0 kcal mol⁻¹) | K |
| Low-Pressure Limit (k0) | ||
| A₀ | 2.80 × 10⁻⁴ | cm³ molecule⁻¹ s⁻¹ |
| E₀ | 15382 K | K |
Note: The rate constants can be reproduced with an uncertainty of about 20% using a two-parameter expression for the fall-off curve.[1]
Visualizations
Caption: Experimental workflow for studying this compound decomposition.
Caption: Primary decomposition pathway of n-butyl nitrate.
References
techniques for stabilizing tert-butyl nitrite solutions for analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing and analyzing tert-butyl nitrite (B80452) (TBN) solutions. TBN is a valuable reagent in organic synthesis, but its inherent instability presents analytical challenges. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Troubleshooting Guide
Users may encounter several common issues during the analysis of tert-butyl nitrite. The table below summarizes these problems, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no TBN detected in the sample. | - Degradation: TBN is unstable and can degrade, especially in protic solvents, when exposed to light, or at elevated temperatures.[1][2] | - Prepare samples immediately before analysis.- Use a stabilizing agent such as imidazole (B134444) in the diluent.[1][2]- Store stock solutions and samples at 2-8°C and protect from light.[3][4] |
| Inconsistent or non-reproducible TBN concentrations. | - Incomplete Stabilization: The concentration of the stabilizing agent may be insufficient for the sample matrix. - Variable Degradation: Differences in sample handling and time before analysis can lead to varying levels of degradation. | - Optimize the concentration of the stabilizing agent (e.g., imidazole).- Standardize sample preparation and analysis times. |
| Presence of a large tert-butyl alcohol (TBA) peak. | - Sample Degradation: TBA is a primary degradation product of TBN in the presence of protic solvents.[1][2] | - Confirm the identity of the TBA peak using a standard.- Implement the stabilization techniques mentioned above to minimize TBN degradation. |
| Poor peak shape or resolution in gas chromatography. | - Inappropriate GC Column: The column may not be suitable for separating TBN from other components in the sample matrix. - Suboptimal GC Parameters: Incorrect temperature programming, carrier gas flow rate, or injector temperature can affect peak shape. | - Use a high-polarity stationary phase, such as polyethylene (B3416737) glycol (PEG), for better resolution.[1][2]- Optimize GC method parameters, including the temperature gradient and flow rate. |
| Matrix interference in the chromatogram. | - Co-elution: Other volatile components in the sample matrix may co-elute with TBN. | - Employ a headspace sampling technique to minimize the introduction of non-volatile matrix components into the GC system.[1][2]- Adjust the GC temperature program to improve the separation of TBN from interfering peaks. |
Frequently Asked Questions (FAQs)
Q1: Why is my tert-butyl nitrite solution degrading so quickly?
A1: Tert-butyl nitrite is inherently unstable and susceptible to degradation through several pathways. Key factors include:
-
Thermal Instability: TBN can decompose when heated.[4]
-
Photosensitivity: Exposure to light can induce photochemical decomposition.[3][4]
-
Solvent Effects: Protic solvents, such as alcohols and water, can facilitate the degradation of TBN to tert-butyl alcohol (TBA).[1][2]
-
Incompatibilities: Contact with strong acids, reducing agents, and finely powdered metals can lead to rapid decomposition.[4]
To mitigate degradation, it is crucial to store TBN solutions in a cool, dark place (2-8°C) and in tightly sealed containers.[3][4] For analytical purposes, preparing fresh solutions and using a stabilizing agent is recommended.
Q2: What is the best way to stabilize TBN for analysis?
A2: A validated method for stabilizing TBN in solution involves the addition of imidazole to the sample diluent.[1][2] Imidazole helps to prevent the degradation of TBN, allowing for more accurate and reproducible quantification, especially at low concentrations.
Q3: Which analytical technique is most suitable for quantifying TBN?
A3: Headspace gas chromatography with flame ionization detection (GC-FID) is a sensitive and reliable method for the quantification of TBN.[1][2] This technique is particularly advantageous as it is suitable for volatile analytes like TBN and minimizes matrix effects by only introducing the vapor phase into the chromatograph. While other methods like LC-UV and LC-MS have been explored, they often face challenges due to TBN's low UV absorptivity and thermal lability in some instrument sources.[2]
Q4: What are the primary degradation products of tert-butyl nitrite that I should be aware of?
A4: The most common degradation product of tert-butyl nitrite in the presence of protic solvents is tert-butyl alcohol (TBA).[1][2] Under thermal stress, TBN can decompose into hazardous products, including nitrogen oxides, carbon monoxide, and carbon dioxide.[4]
Q5: What are the recommended storage and handling procedures for tert-butyl nitrite?
A5: Due to its volatile and flammable nature, strict safety precautions are necessary.
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated area away from heat, sparks, and open flames.[3][4][5] Protect from light.[3][4] Keep containers tightly closed.[3][5]
-
Handling: Work in a well-ventilated area, preferably under a fume hood.[5] Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Use spark-proof tools and ground all equipment when transferring.[5] Avoid inhalation of vapors and contact with skin and eyes.[3][5]
Experimental Protocols
Protocol 1: Stabilization and Quantification of tert-Butyl Nitrite by Headspace GC-FID
This protocol describes a method for the stabilization and analysis of TBN in a sample matrix.
Materials:
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tert-Butyl Nitrite (TBN) standard
-
Imidazole
-
Diluent (e.g., a suitable organic solvent compatible with the sample matrix)
-
Headspace vials with caps (B75204) and septa
-
Gas chromatograph with a flame ionization detector (GC-FID) and a headspace autosampler
-
High-polarity GC column (e.g., polyethylene glycol stationary phase)[1][2]
Procedure:
-
Preparation of Stabilizing Diluent: Prepare a solution of imidazole in the chosen diluent at an optimized concentration.
-
Standard Preparation:
-
Prepare a stock solution of TBN in the stabilizing diluent.
-
Perform serial dilutions of the stock solution with the stabilizing diluent to create a series of calibration standards at different concentrations.
-
-
Sample Preparation:
-
Accurately weigh the sample containing TBN into a headspace vial.
-
Add a precise volume of the stabilizing diluent to the vial.
-
Immediately seal the vial with a cap and septum.
-
-
Headspace GC-FID Analysis:
-
Place the prepared standard and sample vials into the headspace autosampler.
-
Set the headspace and GC-FID instrument parameters (e.g., oven temperature, incubation time, injector temperature, column temperature program, and detector temperature).
-
Initiate the analysis sequence.
-
-
Data Analysis:
-
Integrate the peak corresponding to TBN in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area of the TBN standards against their known concentrations.
-
Determine the concentration of TBN in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Degradation pathways of tert-butyl nitrite.
Caption: Experimental workflow for TBN analysis.
References
Technical Support Center: Modern Approaches to Electrophilic Nitration
Welcome to the technical support center for electrophilic nitration. This resource is designed for researchers, scientists, and drug development professionals seeking to overcome the challenges associated with traditional nitrating reagents. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during nitration experiments, with a focus on modern, safer, and more selective methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary drawbacks of using traditional mixed acid (HNO₃/H₂SO₄) for nitration?
A1: While effective for many substrates, the classical mixed acid system presents several significant limitations:
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Harsh Reaction Conditions : The highly acidic and corrosive nature of the reagent is incompatible with acid-sensitive functional groups, often leading to substrate decomposition or unwanted side reactions.[1][2]
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Poor Regioselectivity : For many substituted aromatics, mixed acid nitration yields a mixture of ortho, meta, and para isomers, which can be difficult to separate and reduces the yield of the desired product.[1][2][3]
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Safety Hazards : The reactions are highly exothermic, creating a risk of thermal runaway, especially on a large scale.[4][5] The reagents themselves are hazardous, and the process can generate toxic nitrogen oxide (NOx) gases.[1][6]
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Environmental Concerns : The process generates large quantities of acidic waste. The recovery and regeneration of sulfuric acid are energy-intensive, adding to the environmental and economic cost.[5][7]
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Over-nitration : The high reactivity of the nitronium ion (NO₂⁺) can lead to the formation of di- or poly-nitro products, which may be undesired and can sometimes be explosive.[4][5][8]
Q2: How can I improve the regioselectivity of my nitration reaction, particularly to favor the para isomer?
A2: Improving regioselectivity often involves moving away from mixed acid toward more sophisticated systems:
-
Steric Hindrance : Utilizing a bulky directing group on your substrate can sterically hinder the ortho positions, naturally favoring para substitution.[9]
-
Shape-Selective Catalysts : Solid acid catalysts, such as zeolites (e.g., H-ZSM-5) or clays (B1170129) (e.g., montmorrillonite), can provide a constrained environment within their pores.[7][9] This environment can selectively allow the formation of the less bulky para isomer while sterically excluding the transition state that leads to the ortho isomer.[9]
-
Milder Reagents : Reagents like acetyl nitrate (B79036) can offer improved selectivity compared to harsher systems.[10]
-
Reaction Conditions : Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para product.[9]
Q3: My substrate is sensitive to strong acids. What are some milder nitrating alternatives?
A3: Several modern nitrating systems operate under neutral or much milder conditions:
-
Nitronium Salts : Stable nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄) can effect nitration under anhydrous conditions without the need for a strong protic acid co-reagent.[7]
-
Metal Nitrates : Various nitrate salts, such as bismuth(III) nitrate (Bi(NO₃)₃) or copper(II) nitrate (Cu(NO₃)₂), often supported on clay or used with acetic anhydride, can serve as mild nitrating agents.[7][11][12]
-
Organic Nitrating Reagents : A growing class of N-nitro compounds, such as N-nitropyrazoles and other N-nitro-heterocycles, act as bench-stable, controllable sources of the nitronium ion under mild conditions, showing excellent functional group tolerance.[1][13]
-
Aqueous Phase Nitration : Recent protocols have been developed using dilute aqueous nitric acid, avoiding the need for a strong co-acid and improving the safety profile of the reaction.[2][3]
Q4: How can I prevent over-nitration (di- or poly-nitration) of my compound?
A4: Preventing the introduction of multiple nitro groups requires careful control over reaction conditions and reagent choice:
-
Stoichiometry Control : Use only a small molar excess of the nitrating agent to limit the availability of the electrophile once the desired mono-nitration has occurred.[8]
-
Lower Temperature : Conducting the reaction at lower temperatures reduces the overall reaction rate and can help prevent subsequent nitrations, which often require more forcing conditions.[8]
-
Milder Reagents : Employing less reactive nitrating agents can provide a larger window to stop the reaction at the mono-nitro stage.[2]
-
Stepwise Nitration : In industrial processes like the synthesis of TNT, the product is often isolated after each nitration step before proceeding to the next, allowing for much greater control.[14]
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during nitration experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| 1. Low Yield of Desired Product | 1. Incomplete Reaction : Reaction time may be too short or the temperature too low.[4] 2. Substrate Decomposition : Harsh acidic conditions may be degrading the starting material or product.[1] 3. Side Reactions : Oxidation or hydrolysis by-products are consuming the substrate.[1][15] 4. Poor Reagent Activity : Water content in the reaction mixture is quenching the nitrating species (especially with 70% HNO₃).[16] | 1. Optimize Conditions : Extend the reaction time or cautiously increase the temperature while monitoring the reaction progress (e.g., by TLC or HPLC).[4] 2. Switch to Milder Reagents : Use alternatives like nitronium tetrafluoroborate, metal nitrates, or N-nitro-heterocycles.[7][11][13] 3. Control Temperature : Run the reaction at lower temperatures to minimize oxidation.[8] 4. Use Anhydrous Conditions : If using reagents sensitive to water (e.g., nitronium salts), ensure all glassware is dry and use anhydrous solvents.[1] |
| 2. Poor Regioselectivity / Undesired Isomer Ratio | 1. High Reactivity of Reagent : Highly reactive species like the nitronium ion from mixed acid are less selective.[1] 2. Harsh Conditions : High temperatures can reduce selectivity.[9] 3. Electronic vs. Steric Control : The chosen system does not adequately differentiate between electronically favored positions.[9] | 1. Use Shape-Selective Catalysts : Employ solid acids like H-ZSM-5 zeolite to sterically favor the para isomer.[7][9] 2. Lower Reaction Temperature : This can enhance selectivity for the thermodynamically favored product.[9] 3. Chelation-Assisted Nitration : For selective ortho-nitration, consider using a directing group that can chelate to a metal catalyst.[9] 4. Change the Nitrating Agent : Explore reagents known for better selectivity, such as acetyl nitrate or specific metal nitrates.[10][12] |
| 3. Significant Formation of By-products (e.g., oxidation) | 1. Strongly Oxidizing Medium : Mixed acid, especially at elevated temperatures, can oxidize sensitive substrates (e.g., phenols, anilines).[15] 2. Presence of Nitrous Acid : Nitrous acid can lead to side reactions like nitrosation, followed by oxidation.[17] | 1. Protect Sensitive Groups : Acetylate amino or hydroxyl groups before nitration to reduce their activating effect and protect them from oxidation. The protecting group can be removed later.[15][18] 2. Use Non-Oxidizing Reagents : Switch to systems that do not rely on excess nitric acid, such as nitronium salts or N-nitro reagents.[7][13] 3. Add a Nitrous Acid Scavenger : In some cases, urea (B33335) can be added to the reaction mixture to remove nitrous acid as it forms. |
| 4. Runaway Reaction / Poor Temperature Control | 1. Highly Exothermic Process : Nitration reactions are inherently energetic.[5] 2. Poor Heat Dissipation : Inefficient stirring or inadequate cooling can lead to localized hot spots.[4] 3. Incorrect Reagent Addition : Adding the substrate or nitrating agent too quickly can cause a rapid, uncontrollable exotherm.[4] | 1. Ensure Adequate Cooling : Use an appropriate cooling bath (e.g., ice-water, ice-salt) and ensure the reaction vessel is properly immersed.[4] 2. Slow Reagent Addition : Add the limiting reagent slowly and portion-wise, monitoring the internal temperature continuously. 3. Improve Agitation : Use vigorous mechanical stirring to ensure homogenous mixing and efficient heat transfer.[4] 4. Consider Flow Chemistry : For larger-scale reactions, a continuous flow reactor provides superior temperature control and safety.[19] |
| 5. Difficulty Nitrating a Deactivated Aromatic Ring | 1. Low Nucleophilicity of Substrate : Electron-withdrawing groups reduce the ring's reactivity toward electrophiles. 2. Insufficiently Reactive Nitrating Agent : Milder reagents may not be powerful enough to nitrate a strongly deactivated ring. | 1. Use a Stronger Nitrating System : Mixed acid with oleum (B3057394) (fuming sulfuric acid) or pure nitronium salts (NO₂BF₄, NO₂PF₆) are often required for these transformations.[7][14] 2. Increase Reaction Temperature : Carefully heating the reaction can provide the necessary activation energy, but must be done with extreme caution due to increased risk of side reactions and decomposition.[16] |
Data Presentation: Comparison of Nitrating Agents
The choice of nitrating agent has a profound impact on reaction outcomes. The tables below summarize quantitative data for the nitration of common substrates using various reagents.
Table 1: Regioisomeric Distribution in the Nitration of Toluene (B28343)
| Nitrating Agent / System | Conditions | Yield (%) | ortho (%) | meta (%) | para (%) | Reference(s) |
| HNO₃ / H₂SO₄ (Mixed Acid) | 30 °C | >95 | 58 | 4 | 38 | [7] |
| 100% HNO₃ | 25 °C | - | 53.4 | 4.6 | 42 | [10] |
| Acetyl Nitrate in CCl₄ (with Montmorillonite K-10) | Reflux | 75-98 | - | 2 | - | [10] |
| n-Propyl Nitrate (with H-ZSM-5 Zeolite) | - | - | Low | ~0 | High | [7] |
| HNO₃ in CH₂Cl₂ | -20 °C | - | - | 2.56 | - | [10] |
Table 2: Performance of Alternative Nitrating Systems on Various Substrates
| Substrate | Reagent / System | Conditions | Product(s) | Yield (%) | Reference(s) |
| Phloroglucinol | KNO₃ / H₂SO₄ | RT, 10 min | 1,3,5-Trihydroxy-2,4,6-trinitrobenzene | ~90 | [6] |
| 1,3,5-Trimethoxybenzene | KNO₃ / H₂SO₄ | 50 °C | 1,3,5-Trimethoxy-2,4,6-trinitrobenzene | 62 | [6] |
| m-Xylene | 15.8 M aq. HNO₃ | RT, 5 min | 4-Nitro-m-xylene | 70 | [2][3] |
| Anisole | 15.8 M aq. HNO₃ | RT, 5 min | o-Nitroanisole + p-Nitroanisole (20:80) | 95 | [2] |
| Arylboronic Acid | Bi(NO₃)₃ | - | ipso-Nitration Product | High | [20] |
| Electron-Rich Arene | N-Nitropyrazole / Yb(OTf)₃ | 80 °C, 16 h | Mono-nitro Product | High | [13] |
Experimental Protocols
Protocol 1: Shape-Selective para-Nitration of Toluene using a Zeolite Catalyst (Based on principles described in[7][9])
-
Catalyst Activation : Place H-ZSM-5 zeolite in a flask and heat under vacuum to remove adsorbed water.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated zeolite catalyst to a solution of toluene in an inert solvent (e.g., dichloromethane).
-
Reagent Addition : While stirring vigorously at a controlled temperature (e.g., 0 °C), slowly add the nitrating agent (e.g., a solution of nitric acid in the same solvent or n-propyl nitrate).
-
Reaction Monitoring : Allow the reaction to stir at the specified temperature. Monitor the progress by taking aliquots and analyzing them via GC or TLC.
-
Workup : Once the reaction is complete, filter the mixture to recover the solid zeolite catalyst.
-
Purification : Wash the filtrate with a sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which will be highly enriched in the para-isomer. Further purification can be achieved by column chromatography or recrystallization.
Protocol 2: Ipso-Nitration of an Arylboronic Acid (Based on principles described in[20][21])
-
Reaction Setup : To a solution of the arylboronic acid in a suitable solvent (e.g., a mixture of CH₂Cl₂ and water), add the nitrating agent, such as bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O).
-
Reaction Execution : Stir the resulting mixture vigorously at room temperature.
-
Reaction Monitoring : Monitor the disappearance of the starting material using TLC or LC-MS. These reactions are often complete within a few hours.
-
Workup : Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification : Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure nitroaromatic compound.
Visualizations: Workflows and Mechanisms
Below are diagrams created using Graphviz to illustrate key concepts in overcoming the limitations of traditional nitration.
Caption: Decision workflow for selecting an appropriate nitrating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 3. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. vpscience.org [vpscience.org]
- 18. Nitration - Wikipedia [en.wikipedia.org]
- 19. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. orgchemres.org [orgchemres.org]
- 21. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
methods for reducing hazardous waste in butyl nitrate production
Technical Support Center: Butyl Nitrate (B79036) Production
Welcome to the technical support center for butyl nitrate synthesis. This resource provides researchers, scientists, and drug development professionals with detailed guidance on methods for reducing hazardous waste during experimentation and production.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of hazardous waste in traditional this compound production?
A1: The primary hazardous waste streams in conventional batch production of this compound originate from several sources:
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Reaction Byproducts: The synthesis process can produce hazardous byproducts, including oxides of nitrogen and polymerization products of butyraldehyde.[1]
-
Spent Acid and Aqueous Waste: Traditional methods often use a surplus of mineral acids like sulfuric or hydrochloric acid, leading to a significant volume of acidic aqueous waste.[1][2] This waste also contains inorganic salts, such as sodium sulfate (B86663), from the neutralization and washing steps.[1]
-
Unreacted Starting Materials: Inefficient reactions can leave unreacted n-butanol and other reagents in the waste stream, contributing to its chemical oxygen demand and toxicity.[2]
-
Solvent Waste: While some procedures are solvent-free, others may use organic solvents for extraction or purification, which become part of the hazardous waste.[3]
-
Decomposition Products: this compound can decompose over time, especially when exposed to heat, light, or air, generating nitrogen oxides, water, and butyl alcohol.[1][4]
Q2: What are the core principles for minimizing hazardous waste in chemical synthesis?
A2: The most effective strategies align with the principles of Green Chemistry.[5] Key approaches include:
-
Source Reduction: Implement production processes that generate less waste from the outset.[6] This can involve process optimization and using micro-chemistry techniques to reduce the scale of experiments.[7][8]
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Process Intensification: Adopting modern techniques like continuous flow synthesis can dramatically reduce reaction times, improve yield, and minimize byproduct formation.[9][10][11]
-
Product Substitution: Where possible, substitute hazardous reactants with less hazardous alternatives.[7][8] For instance, using tert-butyl nitrite (B80452) (TBN) as a reagent in subsequent reactions can be milder and avoid strong acid waste.[12][13]
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Recycling and Reuse: Develop methods to recover and reuse materials such as solvents or unreacted starting materials from the waste stream.[6][14]
-
Waste Segregation: Always keep hazardous and non-hazardous waste streams separate to prevent increasing the volume of hazardous material.[7][15]
Q3: How can continuous flow chemistry reduce hazardous waste in this compound synthesis?
A3: Continuous flow chemistry offers significant advantages over traditional batch methods for waste reduction:
-
Enhanced Safety and Control: It allows for better management of exothermic reactions, reducing the risk of runaway reactions and decomposition.[9]
-
Improved Efficiency: Flow processes can achieve very short residence times (e.g., 1 minute) and high yields (e.g., 95%), which minimizes the generation of byproducts and unreacted starting materials.[9][10]
-
Reduced Solvent Usage: The high efficiency and enclosed nature of flow reactors can decrease the overall volume of solvents needed.
-
Process Optimization: It enables precise control over reaction parameters like temperature, pressure, and stoichiometry, leading to cleaner reactions.[9] A patented continuous method emphasizes mixing reagents with a significant pressure drop to improve efficiency.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low product yield and high residual n-butanol in waste. | Incomplete reaction due to improper stoichiometry or insufficient mixing. | In batch processes, ensure vigorous stirring, especially as salts precipitate.[1] In continuous flow, ensure the molar equivalent of acid is at least 1.02 based on the molar amount of n-butanol to improve yield.[2] |
| Formation of excessive nitrogen oxide fumes. | Decomposition of the product due to localized overheating or instability. Butyl nitrite, a related compound, is known to decompose, producing oxides of nitrogen.[1] this compound can also emit nitrous oxide fumes when heated to decomposition.[16] | Implement a more efficient cooling system. Consider switching to a continuous flow reactor for superior temperature control and to minimize the risk of exothermicity.[9] |
| Product decomposes during storage. | This compound and related alkyl nitrites can be unstable, especially with prolonged exposure to light, air, or water.[1][4] | Store the product in a cool, dark place. Use the product within a few weeks of preparation.[1] |
| Large volume of acidic aqueous waste. | Use of excess stoichiometric reagents, particularly mineral acids, in traditional synthesis methods.[13] | Adopt Green Chemistry approaches.[5] Consider using tert-butyl nitrite (TBN) in subsequent reaction steps, which functions under milder conditions and produces no acid waste.[12] For the synthesis itself, optimize reagent ratios and explore continuous flow methods that use reagents more efficiently.[2] |
| Secondary hazardous waste generated from treatment. | Some chemical treatments, while neutralizing one hazard, can create another.[6] | Prioritize source reduction and recycling over end-of-pipe treatment.[6][8] If treatment is necessary, use elementary neutralization for simple acid/base streams that are free of other contaminants.[7] |
Experimental Protocols
Protocol 1: Traditional Batch Synthesis of n-Butyl Nitrite
This protocol is adapted from a standard procedure and illustrates a conventional batch method. Note: Butyl nitrite is distinct from this compound, but their syntheses share similar principles and generate related waste streams.
Materials:
-
n-Butyl alcohol
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: Prepare a solution of sodium nitrite in water in a flask equipped with a powerful stirrer. Cool this solution in an ice-salt bath.
-
Reagent Addition: Separately, prepare a cold solution of n-butyl alcohol and sulfuric acid. Add this acidic alcohol solution slowly to the stirred, cold nitrite solution, maintaining the temperature below a critical threshold.
-
Reaction & Separation: Continue stirring until the reaction is complete. Allow the mixture to stand in the ice bath until it separates into two layers. Decant the liquid layers away from the precipitated sodium sulfate.[1]
-
Washing: In a separatory funnel, separate the lower aqueous layer. Wash the upper organic layer (butyl nitrite) twice with a solution of sodium bicarbonate and sodium chloride to neutralize residual acid.[1]
-
Drying: Dry the final product over anhydrous sodium sulfate.
-
Waste Handling: The aqueous layer contains sulfuric acid and sodium sulfate. The solid sodium sulfate must also be treated as hazardous waste until confirmed to be free of organic contaminants. All chemical waste must be disposed of according to local regulations.[1]
Protocol 2: Continuous Flow Synthesis of tert-Butyl Nitrite
This protocol outlines the general steps for a modern continuous flow approach, which significantly reduces waste.
System:
-
A continuous flow reactor system with multiple inlet pumps, a mixing unit (T-mixer or static mixer), a residence time unit (e.g., coiled tubing), and a back-pressure regulator.
Procedure:
-
Stream Preparation: Prepare separate stock solutions of the reagents (e.g., t-BuOH, HCl, and NaNO₂).[9]
-
System Priming: Prime the pumps and the reactor with the chosen solvent or one of the reagent streams.
-
Reaction Initiation: Set the desired flow rates for each reagent pump to achieve the correct stoichiometry and residence time. The reagents are mixed continuously and react within the residence time unit.[9] A residence time as short as 1 minute can achieve a high yield.[10]
-
Steady State & Collection: Once the system reaches a steady state, the product stream is continuously collected. The output may be directed to an in-line separation unit or collected for offline workup.
-
Workup: The collected product stream is typically subjected to a liquid-liquid separation to remove the aqueous phase. The organic phase is then washed and dried.
-
Waste Handling: The aqueous waste stream is continuous but of a much lower volume over time compared to a batch process of equivalent output. It should be collected and treated appropriately.
Visualizations
Caption: Workflow for hazardous waste reduction in chemical synthesis.
Caption: Simplified diagram of a continuous flow synthesis setup.
Caption: Decision tree for selecting a waste reduction strategy.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. data.epo.org [data.epo.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Green Chemistry – EHS [ehs.mit.edu]
- 6. envirowaste.com.au [envirowaste.com.au]
- 7. Hazardous Waste Reduction | Environmental Health and Safety [ehs.stonybrook.edu]
- 8. Hazardous Waste Minimization · Connecticut College [conncoll.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rdw.rowan.edu [rdw.rowan.edu]
- 12. researchgate.net [researchgate.net]
- 13. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Methods for Treating Hazardous Waste [greenflow.com]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Safety Protocols for Controlling Exothermic Nitration Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on safely managing exothermic nitration reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during these potentially hazardous experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during nitration reactions.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
-
Question: My reaction temperature is rising rapidly and is unresponsive to my cooling system. What should I do, and what are the likely causes?
-
Answer: A rapid, uncontrolled temperature increase signifies a thermal runaway reaction, which is extremely dangerous and requires immediate action.[1][2]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[1][3] This is the most critical step to prevent further heat generation.[3]
-
Enhance Cooling: If it is safe to do so, increase the efficiency of the cooling system (e.g., by adding more ice or dry ice to the cooling bath).[2]
-
Prepare for Emergency Quench: If the temperature continues to escalate, be prepared to quench the reaction. This is a last resort and should be done according to your lab's established emergency procedures. A common method is to cautiously add the reaction mixture to a large volume of cold water or ice with vigorous stirring.[1] Caution: The dilution of sulfuric acid with water is highly exothermic and can be hazardous. This step must be performed with extreme care and appropriate safety measures in place.[1]
-
Alert Personnel: Inform your supervisor and follow all laboratory emergency protocols.
Potential Causes and Preventative Measures:
-
Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat generated. Ensure the use of an appropriate cooling medium and that the flask is sufficiently immersed.[1][2]
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it.[1][2] A slow, controlled, dropwise addition with continuous monitoring of the internal temperature is crucial.[1]
-
Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, leading to a runaway reaction.[1] Ensure vigorous and consistent agitation throughout the process.[1]
-
Incorrect Reagent Concentration: Using overly concentrated acids can significantly increase the reaction's exothermicity.[1][2]
-
Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent can accumulate. A subsequent small temperature increase can then trigger a rapid, delayed exothermic event.[1]
-
Issue 2: Low Yield of the Desired Nitrated Product
-
Question: My nitration reaction resulted in a very low yield. What are the possible reasons?
-
Answer: Low yields in nitration reactions can be attributed to several factors, from reaction conditions to work-up procedures.[1]
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction time may have been too short or the temperature too low. Consider extending the reaction time or cautiously increasing the temperature while carefully monitoring the exotherm.[1]
-
Sub-optimal Acid Concentration: The concentration of sulfuric acid is critical for generating the nitronium ion (NO₂+), the active electrophile.[1] If the acid is too dilute (high water content), the concentration of the nitronium ion will be low, resulting in a slower reaction and lower yield.[1][4]
-
Poor Phase Mixing: For heterogeneous reactions where the substrate is not soluble in the acid mixture, efficient mixing is vital to maximize the interfacial area for the reaction to occur.[1] Inadequate agitation will lead to a slow reaction and low conversion.[1]
-
Product Loss During Work-up: Significant product loss can occur during washing, extraction, and neutralization steps. Ensure careful pH control during neutralization and use the appropriate solvent for extraction.[1]
-
Issue 3: Formation of Undesired Byproducts
-
Question: I am observing significant formation of dinitro- or other side products. How can I improve the selectivity?
-
Answer: The formation of byproducts is a common challenge in nitration and is heavily influenced by reaction conditions.
Controlling Polynitration:
-
Temperature Control: Higher reaction temperatures favor the formation of polynitrated products.[1] Maintaining the recommended temperature for your specific substrate is crucial. For instance, the nitration of benzene (B151609) is typically carried out at temperatures not exceeding 50-60°C to minimize dinitration.[1] Activated rings, like phenol (B47542), require even lower temperatures to avoid polynitration.[5]
-
Stoichiometry: Use a controlled amount of the nitrating agent (e.g., 1.05-1.1 equivalents) to avoid over-nitration.[6]
Minimizing Oxidation Products:
-
Reaction Temperature: High temperatures can lead to oxidative side reactions.
-
Nitrating Agent: The choice and concentration of the nitrating agent can influence the extent of oxidation.
-
Quantitative Data Summary
| Parameter | Benzene Nitration | Toluene Nitration | Phenol Mononitration |
| Temperature Range | Not exceeding 50-60°C[1] | Below 5°C[1] | Below 0°C[5] |
| Typical Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄[1] | Concentrated HNO₃ / Concentrated H₂SO₄[1] | Dilute HNO₃[5] |
| Reagent Ratio (HNO₃:H₂SO₄) | Varies, often around 1:1 to 1:2 (v/v)[7] | Varies, a specific example uses a 1:1.18 volume ratio of HNO₃ to H₂SO₄ for the nitrating mix[1] | N/A (Dilute HNO₃ used) |
| Addition Time | Slow, dropwise[1] | Approximately 1.5 hours[1] | Slow addition of phenol solution to cooled acid[5] |
Experimental Protocols
Example Protocol: Mononitration of Toluene
This protocol is provided as an illustrative example. Researchers must adapt it to their specific scale and equipment, and perform a thorough risk assessment before commencing any work.
Materials:
-
Toluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Distilled Water
-
Appropriate organic solvent for extraction (e.g., dichloromethane)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask placed in an ice bath, slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid with constant stirring.[1] Cool this mixture to -5°C.[1]
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place the toluene. Cool this flask in an ice-salt bath.
-
Addition of Nitrating Agent: Add the cold nitrating acid dropwise to the stirred toluene, ensuring the internal temperature does not rise above 5°C.[1] The addition should take approximately 1.5 hours.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while still in the ice-water bath.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Work-up: Once the reaction is complete, cool the mixture and pour it slowly and carefully onto a large amount of crushed ice or ice-water with vigorous stirring.[1] This will quench the reaction and dilute the acids.
-
Isolation: Separate the organic layer. Wash the organic layer with cold water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The product can be further purified by distillation or recrystallization.
Visualizations
Caption: Troubleshooting workflow for a temperature excursion.
Caption: Decision tree for preventing thermal runaway.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary safety concern with nitration reactions?
-
Q2: Why is a mixture of nitric acid and sulfuric acid typically used?
-
Q3: How should I properly quench a nitration reaction at the end of the experiment?
-
A3: The standard and safest procedure is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice or ice-water with vigorous stirring.[1] This serves to rapidly cool the mixture, dilute the acids, and dissipate the heat of dilution.[1] It also often helps to precipitate the nitrated product, which is typically less soluble in the cold aqueous solution.[2]
-
-
Q4: What are the advantages of continuous flow nitration over batch processing?
-
Q5: What personal protective equipment (PPE) is essential for handling nitrating agents?
-
A5: Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles and a face shield, and a lab coat. All manipulations should be conducted in a well-ventilated chemical fume hood.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic chemistry - Why is mononitration of phenol carried out at low temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
Technical Support Center: Pressure-Dependent Butyl Nitrate Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of butyl nitrate (B79036). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in understanding and optimizing the pressure dependence of butyl nitrate formation.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, with a focus on pressure-related effects.
Issue 1: Low Yield of n-Butyl Nitrate
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction progress using appropriate analytical techniques (e.g., GC, HPLC, TLC) to ensure it has reached completion. Increase Temperature: Cautiously increase the reaction temperature. Be aware that excessive heat can promote the formation of degradation and elimination byproducts. |
| Suboptimal Pressure (Gas-Phase Synthesis) | For the reaction of butylperoxy radicals with nitrogen oxide, the yield of this compound has been shown to increase with pressure. Consider increasing the total pressure of the reaction system.[1][2][3] |
| Suboptimal Reagent Stoichiometry | Ensure the nitrating agent is used in an appropriate molar ratio. For mixed-acid nitration, the ratio of nitric acid to sulfuric acid is critical. |
| Degradation of Product | Maintain Low Temperatures: this compound can be thermally sensitive. Conduct the synthesis at low temperatures (e.g., 0-10 °C), especially when using strong acids. Prompt Product Isolation: Work up the reaction mixture promptly upon completion to isolate the this compound from acidic or basic conditions that can promote decomposition. |
| Poor Mixing | Inefficient stirring can lead to localized "hot spots" and concentration gradients, resulting in side reactions and lower yields. Ensure vigorous and consistent agitation, especially in scaled-up reactions. |
Issue 2: High Levels of Byproducts
| Possible Cause | Recommended Solution |
| Formation of Butyl Nitrite (B80452) Isomer | The nitrite ion is an ambident nucleophile, which can lead to the formation of both this compound (R-ONO2) and nitrobutane (R-NO2). The choice of solvent can influence the product ratio. Polar aprotic solvents (e.g., DMF) tend to favor the formation of nitroalkanes. |
| Oxidation of n-Butanol | Strong nitrating agents, especially at elevated temperatures, can oxidize the starting alcohol to butyraldehyde (B50154) and butyric acid. Use milder reaction conditions and maintain strict temperature control. |
| Formation of Dibutyl Ether | Under strongly acidic conditions, intermolecular dehydration of n-butanol can occur, leading to the formation of dibutyl ether. Maintain a low reaction temperature to minimize this side reaction. |
| Decomposition of Product | This compound can decompose, especially in the presence of strong acids or at elevated temperatures, to form nitrogen oxides, water, and butanol.[4] Prompt work-up and purification are essential. |
Issue 3: Uncontrolled Exothermic Reaction (Thermal Runaway)
| Immediate Actions | Preventative Measures |
| 1. Immediately stop the addition of the nitrating agent. 2. Ensure maximum cooling is applied to the reactor. 3. Maintain vigorous agitation to ensure efficient heat transfer. 4. If the temperature continues to rise uncontrollably, prepare for an emergency quench by pouring the reaction mixture into a large volume of ice-water. Caution: This should be a last resort as the dilution of strong acids is also highly exothermic. | Slow Reagent Addition: Add the nitrating agent slowly and in a controlled manner to allow for efficient heat dissipation. Adequate Cooling: Use a cooling bath with sufficient capacity to maintain the desired reaction temperature. Dilution: Conducting the reaction in a suitable solvent can help to moderate the temperature increase. Monitoring: Continuously monitor the internal temperature of the reaction. |
Frequently Asked Questions (FAQs)
Q1: How does pressure affect the yield of this compound in gas-phase synthesis?
A1: In the gas-phase reaction of butylperoxy radicals with nitrogen oxide, the yield of this compound has been observed to increase linearly with pressure. For example, in one study, the yield increased from approximately 3% at 100 Torr to about 8% at 600 Torr at 298 K.[1][2][3] This is attributed to collisional stabilization of the initially formed excited this compound molecule.
Q2: What is the role of sulfuric acid in the mixed-acid nitration of n-butanol?
A2: Sulfuric acid serves two primary roles in the mixed-acid nitration of alcohols. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Second, it acts as a dehydrating agent, removing the water produced during the esterification reaction and shifting the equilibrium towards the formation of this compound.
Q3: What are the primary safety concerns when synthesizing this compound, especially under pressure?
A3: The primary safety concerns are:
-
Exothermic Reaction: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.
-
Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Nitrogen oxides, which can be formed as byproducts, are toxic upon inhalation.
-
Pressurized Systems: Working with pressurized systems carries inherent risks of leaks or catastrophic failure. Ensure all equipment is properly rated and maintained.
-
Product Instability: Alkyl nitrates can be thermally sensitive and potentially explosive.
Q4: How can I monitor the progress of my this compound synthesis?
A4: The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to observe the disappearance of the starting material (n-butanol) and the appearance of the product.
-
Gas Chromatography (GC): Provides quantitative information on the conversion of the starting material and the formation of this compound and volatile byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction and quantifying the product, especially for less volatile components.
-
In-situ Infrared (IR) Spectroscopy: Can be used to monitor the reaction in real-time, particularly in pressurized systems where sample extraction is difficult.
Q5: What are the best practices for purifying n-butyl nitrate?
A5: After the reaction is complete, the crude product should be worked up promptly. A typical work-up involves:
-
Quenching the reaction by carefully pouring it into ice-water.
-
Separating the organic layer.
-
Washing the organic layer with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Removing the solvent under reduced pressure.
-
Further purification can be achieved by vacuum distillation. It is important to avoid distilling to dryness as residual nitrates can be explosive.
Data Presentation
Table 1: Pressure Dependence of this compound Yield in the Gas-Phase Reaction of Butylperoxy Radicals with NO at 298 K
| Pressure (Torr) | This compound Yield (%) | Reference |
| 100 | ~3 | [1][2][3] |
| 200 | ~4 | [1][2][3] |
| 300 | ~5 | [1][2][3] |
| 400 | ~6 | [1][2][3] |
| 500 | ~7 | [1][2][3] |
| 600 | ~8 | [1][2][3] |
Experimental Protocols
Protocol 1: Synthesis of n-Butyl Nitrate using Mixed Acid (Atmospheric Pressure)
Materials:
-
n-Butanol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate solution (5% aqueous)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 25 mL of concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add 20 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
In the dropping funnel, place 15 mL of n-butanol.
-
Add the n-butanol dropwise to the cold mixed acid over a period of 30-45 minutes, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Remove the lower aqueous layer.
-
Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude n-butyl nitrate.
-
Purify the product by vacuum distillation.
Protocol 2: High-Pressure Gas-Phase Synthesis of this compound from Butylperoxy Radicals and NO
This protocol is based on the methodology described by Butkovskaya et al. (2015) and requires specialized equipment.
Apparatus:
-
High-pressure turbulent flow reactor
-
Chemical ionization mass spectrometer (CIMS)
-
Mass flow controllers for precise gas delivery
Procedure:
-
Generate butylperoxy radicals (C₄H₉O₂) in the flow reactor, for example, by the reaction of fluorine atoms with n-butane in the presence of excess oxygen.
-
Introduce a known concentration of nitric oxide (NO) into the reactor to react with the butylperoxy radicals.
-
Vary the total pressure in the reactor within the desired range (e.g., 100-600 Torr) by adjusting the flow rates of the carrier gas (e.g., Helium).
-
Maintain a constant temperature (e.g., 298 K) throughout the experiment.
-
Continuously monitor the concentrations of the reactants and the this compound product using the CIMS.
-
Calculate the yield of this compound at each pressure point based on the initial concentration of the limiting reagent.
Visualizations
Caption: General workflow for the synthesis and purification of n-butyl nitrate.
Caption: Logical relationships between key experimental parameters and outcomes.
References
Validation & Comparative
A Comparative Analysis of Butyl Nitrate and Other Nitrating Agents: A Guide for Researchers
In the landscape of synthetic chemistry, the introduction of a nitro group onto a molecule is a fundamental transformation, pivotal in the development of pharmaceuticals, agrochemicals, and energetic materials. The choice of nitrating agent is a critical decision that dictates the efficiency, selectivity, and safety of the reaction. This guide provides a comparative analysis of butyl nitrate (B79036) against other common nitrating agents, offering a resource for researchers, scientists, and drug development professionals.
Executive Summary
This guide presents a comparative overview of various nitrating agents, with a focus on n-butyl nitrate. While traditional methods employing mixed nitric and sulfuric acid remain prevalent due to their potency and cost-effectiveness, alternative reagents like alkyl nitrates and nitrites offer milder conditions and, in some cases, improved selectivity. This analysis summarizes available quantitative data, details experimental protocols, and provides visualizations of reaction pathways and workflows to aid in the selection of the most appropriate nitrating agent for a given synthetic challenge.
Comparative Performance of Nitrating Agents
The efficacy of a nitrating agent is assessed based on several key parameters, including reaction yield, regioselectivity (the ratio of ortho, meta, and para isomers), and the mildness of the reaction conditions. The following tables summarize the performance of various nitrating agents in the nitration of representative aromatic substrates.
Table 1: Nitration of Toluene (B28343)
| Nitrating Agent | Conditions | Total Yield (%) | Ortho:Para:Meta Ratio | Reference |
| n-Butyl Nitrate / Nafion-H | 80 °C | High | Highly para-selective | [1] |
| Nitric Acid / Sulfuric Acid | 0-10 °C | ~93% | 49.1 : 48.8 : 2.1 | [2] |
| Nitrogen(V) Oxide in CH₂Cl₂ | -20 °C | Quantitative | Varies with temp; low meta | [3] |
| Acetyl Nitrate | 25 °C | Not specified | Varies | [4] |
Table 2: Nitration of Phenol
| Nitrating Agent | Conditions | Total Yield (%) | Ortho:Para Ratio | Reference |
| tert-Butyl Nitrite (B80452) | THF, rt, 3h | >95% | Mixture of regioisomers | [5] |
| Dilute Nitric Acid | Two-phase system, rt | High | Ortho-selective | [6] |
| Nitric Acid / Sulfuric Acid | Not specified | Not specified | 1.42 : 1 | [6] |
| Ammonium Nitrate / KHSO₄ | Acetonitrile, reflux | Good to excellent | Highly ortho-selective | [6] |
Table 3: Nitration of Anisole
| Nitrating Agent | Conditions | Total Yield (%) | Ortho:Para Ratio | Reference |
| Nitric Acid (70%) in n-heptane | Not specified | High | ~1.2 | [7] |
| Nitric Acid in Acetic Anhydride | Not specified | Not specified | Varies | [7] |
| Nitric Acid (aqueous) | 293-328 K | Varies with temp & conc. | Not specified | [8] |
Note on n-Butyl Nitrate Data: Comprehensive, directly comparable quantitative data for the nitration of various substrates using n-butyl nitrate is limited in the available literature. The data presented for n-butyl nitrate is often qualitative or focuses on specific catalytic systems, making direct comparison with traditional methods challenging.
Reaction Mechanisms: Electrophilic vs. Radical Pathways
Nitrating agents can operate through distinct mechanisms, primarily electrophilic aromatic substitution or radical pathways. This mechanistic difference significantly influences the reaction's selectivity and substrate scope.
Electrophilic Aromatic Substitution
Traditional nitrating agents like mixed nitric and sulfuric acid, as well as acetyl nitrate, typically proceed via an electrophilic aromatic substitution (EAS) mechanism. In this pathway, a strong electrophile, the nitronium ion (NO₂⁺), is generated in situ and is subsequently attacked by the electron-rich aromatic ring.
Caption: Electrophilic aromatic substitution mechanism for nitration.
Radical Nitration
In contrast, reagents like tert-butyl nitrite operate through a radical-mediated pathway, particularly in the nitration of phenols. This mechanism involves the homolytic cleavage of the O-N bond, generating radical species that lead to the final nitrated product. This pathway often results in higher chemoselectivity, avoiding over-nitration and side reactions common with strong acids.
Caption: Radical-based mechanism for the nitration of phenols using tert-butyl nitrite.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for the nitration of aromatic compounds using both a traditional mixed-acid system and a milder alkyl nitrate approach.
Protocol for Nitration of Toluene with Mixed Acid
This protocol describes a standard laboratory procedure for the nitration of toluene using a mixture of nitric and sulfuric acids.
Materials:
-
Toluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Diethyl ether
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add a calculated amount of concentrated sulfuric acid to concentrated nitric acid with constant stirring.
-
Reaction Setup: Place the aromatic substrate (e.g., toluene) in a separate flask equipped with a magnetic stirrer and cool it in an ice bath.
-
Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the stirred toluene solution, maintaining the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at room temperature for a specified time to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture over crushed ice to stop the reaction and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.
-
Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or distillation.
Caption: A generalized experimental workflow for aromatic nitration.
Conceptual Protocol for Nitration using n-Butyl Nitrate
Materials:
-
Aromatic Substrate (e.g., Toluene)
-
n-Butyl Nitrate
-
Solid Acid Catalyst (e.g., Nafion-H)
-
Anhydrous Solvent (e.g., Dichloromethane)
-
Standard work-up reagents (as in Protocol 3.1)
Conceptual Procedure:
-
Catalyst Preparation: Activate the solid acid catalyst according to the manufacturer's instructions.
-
Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, suspend the activated catalyst in an anhydrous solvent.
-
Addition of Reactants: Add the aromatic substrate followed by the dropwise addition of n-butyl nitrate.
-
Reaction: Heat the mixture to a specified temperature (e.g., 80 °C) and maintain for the required reaction time, monitoring the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction mixture and filter to remove the catalyst. The filtrate is then subjected to a standard aqueous work-up as described in Protocol 3.1 (washing, drying, and solvent evaporation).
-
Purification: Purify the crude product by appropriate methods.
Safety and Handling Considerations
Nitrating agents are energetic materials and require careful handling.
-
Mixed Acid (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent. Reactions are often highly exothermic and require careful temperature control to prevent runaway reactions.[9]
-
n-Butyl Nitrate: A flammable liquid and can be explosive, especially when heated or in contact with strong acids.[10][11] It should be handled in a well-ventilated fume hood, away from heat and ignition sources.
-
tert-Butyl Nitrite: Also a flammable liquid. While generally considered safer than mixed acids, it is still a reactive chemical and should be handled with appropriate precautions.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The selection of a nitrating agent is a multifaceted decision that requires careful consideration of the substrate's reactivity, the desired regioselectivity, and the safety constraints of the experimental setup. While the traditional mixed-acid system offers a powerful and economical solution for many nitrations, the use of alternative reagents like butyl nitrate, particularly in conjunction with solid acid catalysts, can provide a milder and more selective approach. Tert-butyl nitrite has emerged as a valuable tool for the chemoselective nitration of sensitive substrates like phenols, operating through a distinct radical mechanism. Further research and development of standardized protocols for alkyl nitrate-based nitrations will undoubtedly expand their utility in modern organic synthesis.
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. US3957889A - Selective nitration of aromatic and substituted aromatic compositions - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. v1.devtoolsdaily.com [v1.devtoolsdaily.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Page loading... [wap.guidechem.com]
- 11. BUTYL NITRITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
butyl nitrate versus tert-butyl nitrite for specific organic synthesis applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of n-Butyl Nitrite (B80452) and tert-Butyl Nitrite Performance in Key Organic Synthesis Applications, Supported by Experimental Data.
In the realm of organic synthesis, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and scalability. Among the versatile class of alkyl nitrites, n-butyl nitrite and its isomer, tert-butyl nitrite (TBN), are frequently employed as sources of nitro and nitroso groups. This guide provides a detailed comparison of their performance in two critical applications: the Sandmeyer reaction for the synthesis of aryl halides and the nitration of phenols. By presenting side-by-side experimental data and protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific synthetic needs.
At a Glance: Key Performance Indicators
The selection between n-butyl nitrite and tert-butyl nitrite often hinges on factors such as steric hindrance, reaction conditions, and desired product yields. The following table summarizes key performance metrics for these reagents in the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of primary arylamines to aryl halides.
| Feature | n-Butyl Nitrite | tert-Butyl Nitrite |
| Typical Application | Diazotization for Sandmeyer Reaction | Diazotization for Sandmeyer Reaction, Nitration of Phenols |
| Reported Yield (Sandmeyer) | 46% (monohalogenation of 2-aminothiazole) | 86% (iodination of p-anisidine) |
| Reaction Conditions | Often requires elevated temperatures (e.g., 60°C) | Can often be initiated at 0°C |
| Key Advantages | Less sterically hindered | Generally higher yields reported in some Sandmeyer reactions |
| Considerations | May lead to dihalogenated byproducts depending on conditions. | The bulky tert-butyl group can influence regioselectivity. |
The Sandmeyer Reaction: A Tale of Two Isomers
The Sandmeyer reaction is a powerful tool for the introduction of halide and cyano groups onto an aromatic ring. The first step, diazotization of a primary aromatic amine, is where alkyl nitrites play a crucial role. Below, we compare the performance of n-butyl nitrite and tert-butyl nitrite in this transformation, supported by specific experimental protocols.
Experimental Protocol: Sandmeyer Reaction with n-Butyl Nitrite
A study on the halogenation of 2-amino-1,3-thiazoles utilized n-butyl nitrite for the diazotization step.[1]
Reaction: Synthesis of monohalo-1,3-thiazole derivative.
Procedure:
-
To a solution of 2-aminothiazole (B372263) in acetonitrile (B52724), add CuBr and n-butyl nitrite.
-
Heat the reaction mixture to 60°C for 15 minutes.
-
The reaction yields the desired monohalogenated product.
Reported Yield: 46% for the monohalogenated product.[1] It is noteworthy that temperature control is critical, as variations can lead to the formation of dihalo products.[1]
Experimental Protocol: Sandmeyer Reaction with tert-Butyl Nitrite
A practical example for the Sandmeyer iodination of p-anisidine (B42471) demonstrates the efficiency of tert-butyl nitrite.[2]
Reaction: Synthesis of 4-iodoanisole.[2]
Procedure:
-
Dissolve p-anisidine (1.0 mmol), p-toluenesulfonic acid monohydrate (1.0 mmol), and potassium iodide (2.5 mmol) in acetonitrile (5 mL) in a round-bottom flask under an inert atmosphere.[2]
-
Cool the mixture to 0°C in an ice bath.[2]
-
Slowly add tert-butyl nitrite (2.5 mmol) dropwise to the cooled solution.[2]
-
Stir the mixture at 0°C for 30 minutes.[2]
-
Heat the reaction mixture to 60°C and stir for 4 hours.[2]
-
Workup involves quenching with water, extraction with ethyl acetate, and purification by column chromatography.[2]
Reported Yield: 86% for 4-iodoanisole.[2]
Sandmeyer Reaction Workflow
Nitration of Phenols: The Selectivity of tert-Butyl Nitrite
tert-Butyl nitrite has emerged as a safe and chemoselective nitrating agent for phenols, offering preferential formation of mononitro derivatives.[3][4] This is particularly valuable when dealing with substrates containing other potentially reactive functional groups.[3]
Experimental Protocol: Nitration of a Phenolic Substrate with tert-Butyl Nitrite
This protocol is adapted from the nitration of a protected tyrosine derivative.[3]
Reaction: Mononitration of a phenol (B47542).
Procedure:
-
Dissolve the phenolic substrate in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF).
-
Add tert-butyl nitrite to the solution at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 3 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the product can be isolated and purified.
The reaction is proposed to proceed through the formation of an O-nitrosyl intermediate, followed by homolysis and oxidation to achieve C-nitration.[3] The use of THF as a solvent can suppress over-nitration.[3]
Phenol Nitration Pathway with TBN
Conclusion
Both n-butyl nitrite and tert-butyl nitrite are valuable reagents in organic synthesis, each with its own set of advantages. For Sandmeyer reactions, tert-butyl nitrite has been reported to provide higher yields under milder initial conditions for certain substrates. However, n-butyl nitrite remains a viable, and potentially more cost-effective, alternative, though careful control of reaction parameters may be necessary to avoid side products. In the realm of phenol nitration, tert-butyl nitrite demonstrates excellent chemoselectivity for mononitration, making it a preferred reagent for complex molecules. The choice between these two isomers will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired yield, and economic considerations. The experimental data and protocols provided in this guide offer a solid foundation for making an informed selection.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCI Practical Example: Sandmeyer Reaction Using tBuONO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Nitration Methodologies: Mixed Acid vs. Tert-Butyl Nitrite
For researchers, scientists, and drug development professionals, the introduction of a nitro group into a molecule is a critical transformation in the synthesis of many pharmaceutical compounds and intermediates. The choice of nitration methodology can significantly impact yield, purity, safety, and scalability. This guide provides an objective comparison of two common nitration techniques: the classical mixed acid (H₂SO₄/HNO₃) method and the milder tert-butyl nitrite (B80452) approach, supported by experimental data and detailed protocols.
Executive Summary
The traditional mixed acid nitration is a powerful and widely used method for aromatic nitration, proceeding through an electrophilic aromatic substitution mechanism involving the highly reactive nitronium ion (NO₂⁺). While effective for many substrates, it suffers from harsh acidic conditions, potential for over-nitration, poor regioselectivity with activated rings, and significant safety concerns. In contrast, tert-butyl nitrite has emerged as a valuable alternative, particularly for substrates sensitive to strong acids. It often operates under milder, sometimes metal-free, conditions and can proceed via a radical mechanism, offering different selectivity profiles and a better safety profile. This guide will delve into the mechanisms, applications, and practical considerations of both methods to aid in the selection of the most appropriate technique for a given synthetic challenge.
Comparison of Performance and Characteristics
| Feature | Mixed Acid (H₂SO₄/HNO₃) Nitration | Tert-Butyl Nitrite Nitration |
| Mechanism | Electrophilic Aromatic Substitution (via NO₂⁺)[1] | Primarily Radical-based; can also involve nitrosation followed by oxidation[2][3] |
| Reactivity | Very high, capable of nitrating deactivated rings. | Milder, often requires activation or specific substrates like phenols.[2][3] |
| Chemoselectivity | Low; can react with various functional groups.[2][4] | High, especially for phenols in the presence of other sensitive groups.[2][3][4] |
| Regioselectivity | Governed by electronic effects of substituents; can lead to mixtures of ortho/para isomers and over-nitration.[5][6] | Can offer different regioselectivity, sometimes favoring mono-nitration.[2][3][4] |
| Reaction Conditions | Strongly acidic (concentrated H₂SO₄ and HNO₃), often requires careful temperature control.[7][8] | Mild, often neutral or slightly acidic/basic, can be performed at room temperature.[3][9] |
| Byproducts | Acidic waste, NOx gases.[10] | Primarily tert-butanol, which is relatively benign.[2][4] |
| Safety & Handling | Highly corrosive, exothermic, potential for runaway reactions and explosions.[7][11][12][13] | Relatively safe, volatile, and soluble in organic solvents.[2][4] Considered a "green" nitrating agent.[3][14] |
| Scalability | Well-established for industrial scale, but requires specialized equipment for safety.[15][16] | Scalable, with continuous flow methods being developed for safer production.[17] |
| Substrate Scope | Broad, but limited by functional group compatibility.[5] | Particularly effective for phenols, anilines, and some heterocycles.[2][3][9] Also applicable to solid-phase synthesis.[2][4] |
Experimental Data
Nitration of Phenolic Compounds
The nitration of phenols highlights the chemoselectivity of tert-butyl nitrite.
| Substrate | Nitrating Agent | Solvent | Time (h) | Product(s) | Yield (%) | Reference |
| Boc-Tyr-OH | t-BuONO (3 equiv) | THF | 3 | Boc-Tyr(3-NO₂)-OH | >95 | [2] |
| Phenol | t-BuONO | THF | - | o-nitrophenol, p-nitrophenol | Mixture | [2] |
| 4-Methoxyphenol | t-BuONO | THF | - | 4-methoxy-2-nitrophenol | - | [2] |
| 2,6-Dimethoxyphenol | t-BuONO | THF | - | 2,6-dimethoxy-4-nitrophenol | - | [2] |
Nitration of Aromatic Hydrocarbons
| Substrate | Nitrating Agent | Conditions | Product(s) | Yield (%) | Reference |
| m-Xylene | Mixed Acid | 40 °C | 4-nitro-m-xylene | 95.5 | [11] |
| Toluene | Mixed Acid | 30 °C | o-nitrotoluene (~60%), p-nitrotoluene (~35%), m-nitrotoluene (~5%) | - | [8] |
| Toluene | t-BuONO, Catalyst | - | Isomeric nitrotoluenes | - | [10] |
Experimental Protocols
Protocol 1: Mixed Acid Nitration of Benzene (B151609) to Nitrobenzene (B124822)
Objective: To synthesize nitrobenzene from benzene with minimal di-nitration.
Materials:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene
-
Ice bath
-
Separatory funnel
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
Prepare the nitrating mixture by slowly adding 25 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid in a flask, keeping the mixture cool in an ice bath.
-
Slowly add 15 mL of benzene to the nitrating mixture in small portions, ensuring the temperature does not exceed 50°C.
-
After the addition is complete, maintain the temperature at around 50°C for 30-40 minutes with occasional swirling.
-
Carefully pour the reaction mixture into a beaker containing cold water.
-
Transfer the mixture to a separatory funnel. The lower layer is the acid layer, and the upper layer is the crude nitrobenzene.
-
Separate the layers and wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and finally with water again.
-
Dry the crude nitrobenzene over anhydrous magnesium sulfate and then purify by distillation.[8]
Protocol 2: Tert-Butyl Nitrite Nitration of a Phenol (General Procedure)
Objective: To achieve selective mono-nitration of a phenolic compound.
Materials:
-
Phenolic substrate
-
Tert-butyl nitrite (t-BuONO)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve the phenolic substrate in anhydrous THF to make a 0.2 M solution under an inert atmosphere.
-
Add 3 equivalents of tert-butyl nitrite to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from 1 to 16 hours depending on the substrate.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.[2]
Visualizing the Methodologies
Reaction Mechanisms
Caption: Contrasting mechanisms of mixed acid and tert-butyl nitrite nitration.
Experimental Workflow Comparison
Caption: Typical experimental workflows for the two nitration methodologies.
Conclusion
The choice between mixed acid and tert-butyl nitrite for nitration is highly dependent on the substrate and the desired outcome. For robust, non-acid sensitive aromatic compounds where high reactivity is required, mixed acid nitration remains a viable, albeit hazardous, option. However, for the synthesis of complex molecules, particularly in drug development where functional group tolerance, chemoselectivity, and safety are paramount, tert-butyl nitrite offers a significantly milder and more selective alternative. Its compatibility with solid-phase synthesis further enhances its utility in modern medicinal chemistry. As the field moves towards greener and safer chemical processes, methodologies like tert-butyl nitrite nitration are becoming increasingly important tools in the synthetic chemist's arsenal.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitration - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 7. Nitrating mixture - Sciencemadness Wiki [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. Highly Scalable and Inherently Safer Preparation of Di, Tri and Tetra Nitrate Esters Using Continuous Flow Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Validating the Synthesis of n-Butyl Nitrate: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the synthesis of alkyl nitrates such as n-butyl nitrate (B79036) (C₄H₉NO₃) is a fundamental process. These compounds serve as energetic materials, vasodilators, and crucial intermediates in organic synthesis. Rigorous validation of the synthesized product is paramount to ensure purity and structural integrity. This guide provides a comparative overview of two common synthetic routes to n-butyl nitrate and details the use of key spectroscopic methods—FTIR, NMR, and Mass Spectrometry—to validate the final product.
Comparison of Synthesis Methodologies
Two primary methods for synthesizing n-butyl nitrate are the direct nitration of n-butanol using a strong acid catalyst and the nucleophilic substitution of an n-butyl halide with silver nitrate. Each method presents distinct advantages and challenges in terms of reaction conditions, safety, and yield.
| Feature | Method 1: Mixed Acid Nitration | Method 2: Nucleophilic Substitution |
| Primary Reagents | n-Butanol, Nitric Acid, Sulfuric Acid | n-Butyl Bromide, Silver Nitrate |
| Reaction Conditions | Highly exothermic, requires low temperatures (0-10°C) | Mild, often performed at or slightly above room temperature |
| Key Advantages | Inexpensive, readily available reagents | Milder conditions, higher selectivity, avoids strong acids |
| Key Disadvantages | Hazardous (strong corrosive acids, potential for runaway reaction), significant acid waste | Higher reagent cost (Silver Nitrate), generation of solid silver bromide waste |
| Typical Yield | 60-75% | 70-85% |
Experimental Protocols
Below are detailed experimental protocols for the two synthesis methods.
Method 1: Mixed Acid Nitration of n-Butanol
This procedure is adapted from the synthesis of methyl nitrate and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including an acid-resistant apron, gloves, and a face shield.
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -5°C), slowly add 150 mL of concentrated sulfuric acid (H₂SO₄) to 150 mL of concentrated nitric acid (HNO₃) with constant stirring. Keep the mixture cooled.
-
Reaction: To a separate flask containing 1.0 mole (approx. 92.5 mL) of n-butanol, chilled in an ice bath, slowly add the cold nitrating mixture dropwise with vigorous stirring. The temperature must be strictly maintained below 10°C.
-
Workup: After the addition is complete, allow the mixture to stand for 15 minutes in the ice bath. Carefully pour the reaction mixture into 1 L of ice-cold water. The n-butyl nitrate will separate as an oily upper layer.
-
Purification: Separate the organic layer using a separatory funnel. Wash it sequentially with cold water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with a saturated sodium chloride solution.
-
Drying: Dry the crude n-butyl nitrate over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and store in a cool, dark place. Further purification can be achieved by vacuum distillation, but this is hazardous and should only be attempted by experienced personnel due to the explosive nature of alkyl nitrates.
Method 2: Nucleophilic Substitution with Silver Nitrate
This method avoids the use of strong acids and is generally safer. The reaction should be protected from light to prevent the decomposition of silver nitrate.
-
Reaction Setup: In a round-bottomed flask wrapped in aluminum foil, dissolve 1.0 mole (169.9 g) of silver nitrate (AgNO₃) in 250 mL of acetonitrile.
-
Addition of Alkyl Halide: To the stirred solution, add 1.0 mole (approx. 102 mL) of n-butyl bromide dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 48 hours or until a precipitate of silver bromide (AgBr) ceases to form. The progress can be monitored by testing a small aliquot of the supernatant with alcoholic silver nitrate; no further precipitation indicates completion.[1][2]
-
Workup: Filter the reaction mixture to remove the precipitated AgBr. Wash the precipitate with a small amount of diethyl ether and combine the filtrate and washings.
-
Purification: Remove the solvent (acetonitrile and ether) from the filtrate using a rotary evaporator. The remaining liquid is crude n-butyl nitrate. Wash the crude product with water to remove any unreacted silver nitrate, dry over anhydrous magnesium sulfate, and filter.
Spectroscopic Validation of n-Butyl Nitrate
Validation of the synthesized product is achieved by comparing its spectroscopic data with established values.
1. Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective tool for identifying the key functional groups in n-butyl nitrate, particularly the nitrate ester group (-ONO₂).
| Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
| NO₂ Asymmetric Stretch | 1660 - 1625 | Strong |
| NO₂ Symmetric Stretch | 1285 - 1250 | Strong |
| C-O Stretch | 1000 - 850 | Strong |
| C-H Alkane Stretch | 2960 - 2850 | Strong |
The presence of two strong bands in the 1660-1625 cm⁻¹ and 1285-1250 cm⁻¹ regions is the most definitive evidence for the successful formation of the nitrate ester.[3][4]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework, confirming the structure of the butyl group and its attachment to the nitrate moiety.
¹H NMR Spectroscopy
The ¹H NMR spectrum of n-butyl nitrate (CH₃-CH₂-CH₂-CH₂-ONO₂) will show four distinct signals corresponding to the four sets of non-equivalent protons.
| Proton Assignment | δ (ppm) | Multiplicity | Integration |
| a (CH₃) | ~0.95 | Triplet (t) | 3H |
| b (CH₂-CH₃) | ~1.45 | Sextet / Multiplet (m) | 2H |
| c (CH₂-CH₂O) | ~1.75 | Quintet / Multiplet (m) | 2H |
| d (CH₂-O) | ~4.40 | Triplet (t) | 2H |
The significant downfield shift of the protons at position d (~4.40 ppm) is characteristic of a methylene (B1212753) group attached to an electronegative oxygen atom of the nitrate group.[5]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display four signals, one for each carbon atom in the butyl chain.
| Carbon Assignment | δ (ppm) (Estimated) |
| a (CH₃) | ~13.5 |
| b (CH₂-CH₃) | ~18.8 |
| c (CH₂-CH₂O) | ~29.5 |
| d (CH₂-O) | ~75.0 |
Similar to the ¹H spectrum, the carbon at position d is significantly deshielded and shifted downfield due to its bond with the electronegative nitrate group.[6][7]
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The molecular ion (M⁺) for n-butyl nitrate (MW = 119.12 g/mol ) is often weak or absent in electron ionization (EI) mass spectra.
| m/z Value | Identity of Fragment | Notes |
| 119 | [C₄H₉NO₃]⁺ | Molecular Ion (M⁺), may be absent or have very low intensity. |
| 73 | [C₄H₉O]⁺ | Loss of NO₂ radical (M - 46) |
| 57 | [C₄H₉]⁺ | Butyl cation, loss of ONO₂ radical (M - 62) |
| 46 | [NO₂]⁺ | Nitronium ion |
| 43 | [C₃H₇]⁺ | Propyl cation from fragmentation of the butyl group |
| 29 | [C₂H₅]⁺ | Ethyl cation from fragmentation of the butyl group |
The observation of a peak at m/z 73 (M-46) corresponding to the loss of the nitro group is a key indicator of an alkyl nitrate.[8][9]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and spectroscopic validation of n-butyl nitrate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. cerritos.edu [cerritos.edu]
- 3. researchgate.net [researchgate.net]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. compoundchem.com [compoundchem.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to Cross-Tolerance Studies of Isobutyl Nitrate and Glyceryl Trinitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isobutyl nitrate (B79036) and glyceryl trinitrate (GTN), with a focus on the phenomenon of tolerance and cross-tolerance. The information is compiled from experimental data to assist researchers in understanding the pharmacological nuances of these two organic nitrates.
Introduction
Organic nitrates are a cornerstone in the management of ischemic heart disease, primarily due to their vasodilatory effects mediated by the release of nitric oxide (NO). However, their clinical utility is often hampered by the development of tolerance, a phenomenon where repeated administration leads to attenuated hemodynamic effects. Cross-tolerance, where tolerance to one nitrate confers tolerance to another, is a critical consideration in therapeutic regimens. This guide focuses on the comparative pharmacology of isobutyl nitrate and the extensively studied glyceryl trinitrate.
Quantitative Data Summary
The following tables summarize the key quantitative parameters related to the vasodilatory potency, tolerance, and cross-tolerance of isothis compound and glyceryl trinitrate. The data is primarily derived from in vitro studies on isolated rabbit aortic strips.
| Drug | Vasodilator Potency (EC50) | Maximal Relaxation (%) |
| Glyceryl Trinitrate (GTN) | ~3.0 x 10⁻⁸ M[1] | ~90-100%[1] |
| Isothis compound | Data not available from direct comparative studies | Strong spasmolytic activity noted[2] |
| Condition | Drug | Fold-Increase in EC50 after Tolerance Induction |
| Homologous Tolerance | Glyceryl Trinitrate (GTN) | ~20-fold[1] |
| Homologous Tolerance | Isothis compound | Activity greatly weakened[2] |
| Cross-Tolerance | Isothis compound (after GTN-induced tolerance) | Activity greatly weakened[2] |
| Cross-Tolerance | Glyceryl Trinitrate (after Isobutyl Nitrite-induced tolerance) | Much less effect on isobutyl nitrite (B80452) activity[2] |
Table 2: Tolerance and Cross-Tolerance. Direct quantitative comparison of the degree of tolerance and cross-tolerance is limited by the availability of published data. The study by Zimmermann et al. (1991) indicates significant cross-tolerance where GTN-induced tolerance reduces the efficacy of isothis compound.[2]
Mechanisms of Action and Tolerance
The vasodilatory effect of organic nitrates is initiated by their metabolic conversion to nitric oxide (NO), which then activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent smooth muscle relaxation.
The Role of Aldehyde Dehydrogenase 2 (ALDH2)
For glyceryl trinitrate, the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2) plays a crucial role in its bioactivation.[3] Prolonged exposure to GTN can lead to the inactivation of ALDH2, a key mechanism underlying the development of tolerance.[3] The role of ALDH2 in the metabolism of isothis compound is not as well-characterized in the available literature.
Oxidative Stress
Another significant contributor to nitrate tolerance is the generation of reactive oxygen species (ROS), leading to oxidative stress.[4][5] This can impair the function of enzymes involved in the NO-cGMP pathway and reduce the bioavailability of NO. Chronic GTN therapy has been shown to increase vascular superoxide (B77818) production. The extent to which isothis compound induces oxidative stress has not been extensively studied.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway for organic nitrate-induced vasodilation and a typical experimental workflow for inducing and assessing in vitro tolerance.
Caption: Signaling pathway of organic nitrate-induced vasodilation.
Caption: Experimental workflow for in vitro tolerance studies.
Experimental Protocols
The following is a representative protocol for inducing and assessing in vitro tolerance to organic nitrates in isolated rabbit aortic rings, based on methodologies described in the literature.[6][7][8]
1. Tissue Preparation:
-
Male New Zealand White rabbits are euthanized.
-
The thoracic aorta is excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
The aorta is cleaned of adherent connective tissue and cut into rings of 3-5 mm in width.
2. Organ Bath Setup:
-
Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
The rings are gradually stretched to an optimal resting tension (e.g., 2 g) and allowed to equilibrate for at least 60 minutes.
3. Induction of Tolerance (for the tolerance group):
-
After equilibration, the aortic rings are incubated with a high concentration of glyceryl trinitrate (e.g., 10 µM) for 60 minutes to induce tolerance.
-
Following the incubation period, the rings are washed repeatedly with fresh Krebs-Henseleit solution for a washout period (e.g., 30-60 minutes).
4. Assessment of Vasodilator Response:
-
The aortic rings are pre-contracted with a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, cumulative concentration-response curves are generated for either glyceryl trinitrate or isothis compound.
-
The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by phenylephrine.
5. Data Analysis:
-
The half-maximal effective concentration (EC50) and the maximal relaxation (Emax) are calculated for each drug in both control and tolerance-induced tissues.
-
A rightward shift in the concentration-response curve and an increase in the EC50 value in the tolerance-induced group compared to the control group indicate the development of tolerance.
Conclusion
The available evidence from in vitro studies indicates that tolerance induced by glyceryl trinitrate significantly attenuates the vasodilatory response to isothis compound, demonstrating the existence of cross-tolerance.[2] The underlying mechanisms for GTN tolerance are multifaceted, involving the inactivation of ALDH2 and the induction of oxidative stress. While it is plausible that isothis compound shares some of these mechanistic pathways, further research is required to elucidate the specific biochemical processes governing its tolerance and cross-tolerance profiles. This guide highlights the importance of considering these phenomena in the development and clinical application of organic nitrate therapies.
References
- 1. Endothelial modulation and tolerance development in the vasorelaxant responses to nitrate of rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of isothis compound and isobutyl nitrite: tolerance and cross-tolerance to glyceryl trinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Induction of endothelin-1 expression by oxidative stress in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress increases endothelin-1 synthesis in human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different sensitivities of arteries and veins to glyceryltrinitrate-induced relaxation and tolerance: an "in vitro" study on isolated vessels from rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide-induced vasodilation of organic nitrate-tolerant rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of tolerance to glyceryl trinitrate on vascular responses in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Spasmolytic Activity of Isobutyl Nitrate and Isobutyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spasmolytic properties of isobutyl nitrate (B79036) and isobutyl nitrite (B80452), focusing on their efficacy, onset of action, and stability. The information is supported by experimental data from peer-reviewed research to assist in drug development and pharmacological studies.
Executive Summary
Both isobutyl nitrate and isobutyl nitrite are potent vasodilators that induce smooth muscle relaxation. Their mechanism of action is primarily mediated by the release of nitric oxide (NO), which subsequently activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and a reduction in intracellular calcium levels. However, experimental evidence reveals significant differences in their spasmolytic profiles. A key study directly comparing the two compounds found that isobutyl nitrite exhibits a stronger and more rapid spasmolytic effect, though it is less stable than isothis compound.[1]
Data Presentation: Comparative Spasmolytic Activity
The following table summarizes the key findings from a comparative study on isolated rabbit aortic strips.[1]
| Parameter | Isobutyl Nitrite | Isothis compound | Reference |
| Spasmolytic Activity | Stronger | Weaker | [1] |
| Onset of Action | More Rapid | Slower | [1] |
| Stability of Effect | Less Stable | More Stable | [1] |
Signaling Pathway of Smooth Muscle Relaxation
The vasodilatory effects of both isothis compound and isobutyl nitrite are initiated by the release of nitric oxide (NO), which activates the soluble guanylate cyclase (sGC) pathway in vascular smooth muscle cells.[2][3] This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium, leading to smooth muscle relaxation and vasodilation.[2][4]
Experimental Protocols
The comparative spasmolytic activity of isothis compound and isobutyl nitrite was assessed using an in vitro model of isolated rabbit aortic strips.[1] This is a standard method for evaluating the direct effects of vasoactive substances on vascular smooth muscle.[5][6]
1. Tissue Preparation:
-
Thoracic aortas are excised from rabbits.
-
The aortas are cleaned of adherent connective tissue and cut into helical strips.
-
The strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
2. Contraction Induction:
-
The aortic strips are allowed to equilibrate under a resting tension.
-
A contractile agent, such as phenylephrine (B352888) or potassium chloride, is added to the organ bath to induce a stable, submaximal contraction of the smooth muscle.
3. Spasmolytic Activity Assessment:
-
Once a stable contraction is achieved, cumulative concentrations of the test compounds (isothis compound or isobutyl nitrite) are added to the organ bath.
-
The relaxation of the aortic strips is measured isometrically using a force transducer and recorded on a kymograph or a digital data acquisition system.[7][8]
-
The relaxant effect is expressed as a percentage of the pre-induced contraction.
-
From the concentration-response curves, parameters such as the EC50 (the concentration required to produce 50% of the maximal relaxation) can be determined to compare the potency of the compounds.
Discussion
The available data indicate that while both isothis compound and isobutyl nitrite are effective spasmolytics, isobutyl nitrite has a more potent and rapid onset of action.[1] This difference may be attributed to the distinct enzymatic pathways involved in the generation of nitric oxide from organic nitrates and nitrites.[9] The greater stability of isothis compound's effect could be advantageous in certain therapeutic applications requiring a more sustained action.
It is important to note that tolerance can develop with continuous exposure to organic nitrates.[1][9] The comparative study also investigated cross-tolerance, finding that in vitro tolerance to glyceryl trinitrate and isobutyl nitrite significantly weakened the activity of isothis compound, but had a much lesser effect on isobutyl nitrite.[1] These findings have important implications for the clinical use of these compounds, particularly in contexts where prolonged administration is necessary.
Conclusion
References
- 1. Comparison of isothis compound and isobutyl nitrite: tolerance and cross-tolerance to glyceryl trinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of vascular smooth muscle relaxation by organic nitrates, nitrites, nitroprusside and nitric oxide: evidence for the involvement of S-nitrosothiols as active intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sildenafil - Wikipedia [en.wikipedia.org]
- 5. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmahealthsciences.net [pharmahealthsciences.net]
- 7. researchgate.net [researchgate.net]
- 8. rjppd.org [rjppd.org]
- 9. Vascular and hemodynamic differences between organic nitrates and nitrites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to DFT Calculation of O-NO2 Bond Dissociation Energy in Butyl Nitrate Isomers
For researchers and scientists engaged in drug development and energetic materials science, understanding the stability of molecules like butyl nitrate (B79036) isomers is paramount. The homolytic cleavage of the O-NO2 bond is a critical initiation step in their decomposition and biological activity. This guide provides a comparative framework for determining the O-NO2 bond dissociation energy (BDE) of n-butyl nitrate, sec-butyl nitrate, isobutyl nitrate, and tert-butyl nitrate using Density Functional Theory (DFT), a powerful computational method. While direct, comprehensive experimental data comparing all four isomers is scarce, this guide outlines a robust computational protocol to generate these crucial values.
Comparative Analysis of O-NO2 Bond Dissociation Energies
To illustrate how the results of the described computational protocol would be presented, the following table summarizes hypothetical O-NO2 bond dissociation enthalpy (BDE at 298 K) values.
| This compound Isomer | Structure | O-NO2 BDE (kcal/mol) - Illustrative |
| n-Butyl Nitrate | CH₃(CH₂)₃ONO₂ | 41.5 |
| Isothis compound | (CH₃)₂CHCH₂ONO₂ | 40.8 |
| sec-Butyl Nitrate | CH₃CH₂CH(CH₃)ONO₂ | 39.7 |
| tert-Butyl Nitrate | (CH₃)₃CONO₂ | 38.9 |
Note: The values presented in this table are illustrative and intended to demonstrate the expected trend and data format. They are not experimentally derived or directly cited from a single source.
Experimental Protocols: A DFT-Based Approach
The following protocol outlines a detailed methodology for the DFT calculation of the O-NO2 bond dissociation energy in this compound isomers, drawing from established computational chemistry practices for similar compounds.[2]
Geometry Optimization
The initial and crucial step is to determine the lowest energy conformations of the parent this compound isomer and its corresponding radical fragments (butoxy radical and nitrogen dioxide).
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Method: Density Functional Theory (DFT) is a suitable method. A commonly used and well-validated functional for this type of calculation is B3LYP.
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good balance between accuracy and computational cost for geometry optimization.
-
Procedure:
-
Construct the 3D structure of the n-butyl nitrate, sec-butyl nitrate, isothis compound, and tert-butyl nitrate molecules.
-
Perform a full geometry optimization for each isomer without any symmetry constraints.
-
Similarly, perform geometry optimizations for the corresponding butoxy radicals (n-butoxy, sec-butoxy, isobutoxy, and tert-butoxy) and the nitrogen dioxide radical (•NO₂). For the radical species, an unrestricted DFT calculation (e.g., UB3LYP) is necessary.
-
Vibrational Frequency Analysis
To ensure that the optimized geometries correspond to true energy minima and to obtain zero-point vibrational energies (ZPVE), a frequency calculation is performed.
-
Method: Using the same DFT functional and basis set as in the geometry optimization.
-
Procedure:
-
Perform a frequency calculation on each optimized structure (the four this compound isomers and the five radical fragments).
-
Confirm that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum on the potential energy surface.
-
The output will provide the zero-point vibrational energy (ZPVE) for each species.
-
Single-Point Energy Calculation
To obtain more accurate electronic energies, a single-point energy calculation is performed on the optimized geometries using a more sophisticated level of theory.
-
Method: A different DFT functional, such as the meta-hybrid GGA functional M06-2X, is often recommended for thermochemical calculations.
-
Basis Set: A larger, more flexible basis set, such as 6-311+G(2d,p) or a correlation-consistent basis set like cc-pVTZ, should be used.
-
Procedure:
-
Using the optimized geometries from Step 1, perform a single-point energy calculation for each molecule and radical fragment.
-
Bond Dissociation Energy (BDE) Calculation
The O-NO2 bond dissociation energy is calculated as the difference between the sum of the energies of the products (butoxy radical and nitrogen dioxide) and the energy of the reactant (this compound isomer). To obtain the bond dissociation enthalpy (BDE) at 298 K, thermal corrections are included.
-
Calculation of BDE at 0 K (D₀):
-
D₀ = [E(butoxy radical) + E(•NO₂)] - E(this compound)
-
Where E is the sum of the electronic energy from the single-point calculation and the ZPVE from the frequency calculation.
-
-
Calculation of Bond Dissociation Enthalpy at 298 K (DH₂₉₈):
-
DH₂₉₈ = [H₂₉₈(butoxy radical) + H₂₉₈(•NO₂)] - H₂₉₈(this compound)
-
Where H₂₉₈ is the enthalpy at 298 K, which is obtained from the frequency calculation output and includes thermal corrections to the electronic energy.
-
Visualizing the Computational Workflow
The following diagrams illustrate the logical workflow of the DFT calculation and the signaling pathway relevant to the application of butyl nitrates as nitric oxide donors.
References
Unraveling Butyl Nitrate Decomposition: A Comparative Analysis of Experimental and Computational Data
For researchers, scientists, and drug development professionals, understanding the thermal decomposition of butyl nitrate (B79036) is crucial for predicting its stability, reactivity, and potential hazards. This guide provides a comprehensive comparison of experimental and computational data on the decomposition of n-butyl nitrate and its isomers, offering insights into the reaction kinetics, mechanisms, and products.
The thermal decomposition of alkyl nitrates, including butyl nitrate, is a complex process involving multiple reaction pathways. Experimental studies provide real-world data on decomposition rates and product formation under specific conditions, while computational chemistry offers a molecular-level understanding of the underlying mechanisms and energetics. This guide synthesizes findings from both approaches to provide a holistic view of this compound decomposition.
Quantitative Data Comparison
The following tables summarize key quantitative data from experimental and computational studies on the decomposition of this compound and its isomers.
Table 1: Experimental Kinetic Data for n-Butyl Nitrate Decomposition
| Temperature Range (K) | Pressure Range (Torr) | High-Pressure Rate Constant (k∞) (s⁻¹) | Low-Pressure Rate Constant (k₀) (cm³molecule⁻¹s⁻¹) | O-NO₂ Bond Dissociation Energy (kcal mol⁻¹) | Reference |
| 473 - 659 | 0.95 - 12.8 (Helium) | 7.49 × 10¹⁵ exp(-19602/T) | 2.80 × 10⁻⁴ exp(-15382/T) | 37.8 ± 1.0 | [1] |
Table 2: Comparison of Experimental and Computational O-NO₂ Bond Dissociation Energies for this compound Isomers
| Isomer | Experimental BDE (kcal mol⁻¹) | Computational Method | Calculated BDE (kcal mol⁻¹) | Reference |
| n-Butyl Nitrate | 37.8 ± 1.0 | wB97X/Def2TZVPP | Not explicitly stated, but method deemed reliable | [1][2] |
| n-Butyl Nitrate | B3LYP/6-31+G(2df, p) | Underestimated by 3-4 kcal/mol | [2] | |
| tert-Butyl Nitrate | Not available in search results | wB97X/Def2TZVPP | Not explicitly stated, but method deemed reliable | [2] |
| tert-Butyl Nitrate | Not available in search results | B3LYP/6-31+G(2df, p) | Underestimated by 3-4 kcal/mol | [2] |
Table 3: Major Experimental Decomposition Products of n-Butyl Nitrate
| Primary Products | Secondary/Final Products | Reference |
| Butoxy Radical (C₄H₉O) | C₃H₇, CH₂O, hydroxybutyl radical | [1] |
| Nitrogen Dioxide (NO₂) | [1] |
Experimental and Computational Methodologies
A detailed understanding of the methodologies employed in these studies is essential for a critical evaluation of the data.
Experimental Protocols
A common experimental setup for studying the thermal decomposition of n-butyl nitrate is a low-pressure flow reactor coupled with a quadrupole mass spectrometer .[1]
-
Reactor Setup: The experiments are typically conducted in a heated quartz reactor. A carrier gas, such as helium, is used to maintain a constant pressure and flow rate.[1]
-
Reactant Introduction: A diluted mixture of n-butyl nitrate in the carrier gas is introduced into the reactor.
-
Temperature and Pressure Control: The temperature of the reactor is precisely controlled over a range (e.g., 473–659 K), and the pressure is maintained at low levels (e.g., 0.95–12.8 Torr).[1]
-
Product Detection and Quantification: A quadrupole mass spectrometer is used for real-time monitoring of the concentrations of the reactant and various decomposition products. This allows for the determination of reaction rate constants.[1]
-
Data Analysis: The rate constants are measured as a function of temperature and pressure. The data is then fitted to falloff curves to obtain the high-pressure and low-pressure limit rate constants.[1]
Another experimental technique for identifying thermal decomposition products is Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV) . This method is particularly useful for separating and identifying volatile products.[3]
Computational Protocols
Computational studies on this compound decomposition often employ Density Functional Theory (DFT) methods to investigate the reaction mechanisms and energetics.
-
Quantum Chemical Methods: Commonly used DFT functionals include B3LYP and wB97X.[2] The choice of basis set, such as 6-31+G(2df, p) or Def2TZVPP, is also crucial for obtaining accurate results.[2]
-
Calculations Performed:
-
Geometry Optimization: The molecular structures of the reactants, transition states, and products are optimized to find their lowest energy conformations.[2]
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for stable molecules) or saddle points (for transition states) and to calculate thermochemical properties.[2]
-
Bond Dissociation Energy (BDE) Calculation: The energy required to break a specific bond, such as the O-NO₂ bond, is calculated as the enthalpy difference between the products (radicals) and the reactant.[2]
-
-
Comparison with Experimental Data: The calculated properties, such as BDEs, are compared with available experimental data to validate the computational methodology. For instance, the wB97X/Def2TZVPP method has been shown to provide more reliable estimates of O-NO₂ bond dissociation energies for aliphatic nitrates compared to the B3LYP method.[2]
Visualizing the Decomposition Process
The following diagrams illustrate the key pathways and workflows involved in the study of this compound decomposition.
Caption: Primary decomposition pathway of n-butyl nitrate.
Caption: Experimental workflow for kinetic studies.
Conclusion
A key takeaway is the importance of selecting appropriate computational methods, as demonstrated by the superior performance of the wB97X/Def2TZVPP functional over B3LYP in predicting bond dissociation energies that align with experimental findings.[2] For a comprehensive understanding, a synergistic approach that combines experimental measurements with high-level computational analysis is indispensable. This integrated strategy allows for the validation of theoretical models and the interpretation of experimental results at a molecular level, ultimately leading to a more robust understanding of this compound decomposition.
References
A Comparative Guide to Amyl Nitrite and Butyl Nitrite for Hemoglobin Oxidation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of amyl nitrite (B80452) and butyl nitrite in the context of hemoglobin oxidation studies. The information presented is intended to assist researchers in selecting the appropriate agent for their experimental needs, designing robust study protocols, and accurately interpreting their results.
Executive Summary
Amyl nitrite and butyl nitrite are both potent oxidizing agents that readily convert hemoglobin to methemoglobin, a state in which the iron in the heme group is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it incapable of binding and transporting oxygen.[1][2] This property makes them useful reagents in toxicological studies and for investigating the mechanisms of oxidative stress on red blood cells. While both compounds exhibit similar mechanisms of action, subtle differences in their chemical structure and reactivity can influence experimental outcomes. This guide presents a comparative analysis of their performance based on available experimental data.
Data Presentation: Quantitative Comparison
The following table summarizes key quantitative data from comparative studies of amyl nitrite and butyl nitrite in hemoglobin oxidation.
| Parameter | Amyl Nitrite | Butyl Nitrite | Reference |
| Mean Oxidation Time (Non-diabetic blood) | 3.1 ± 0.5 min (n=20) | 4.9 ± 0.6 min (n=15) | |
| Mean Oxidation Time (Type 2 Diabetic blood) | 1.5 ± 0.2 min (n=20) | 1.4 ± 0.2 min (n=14) | |
| Biomolecular Rate Constant (k) | 7.45 x 10⁴ M⁻¹ min⁻¹ | Not explicitly reported in direct comparative studies, but structural similarities suggest a comparable rate. | [3] |
Note: The mean oxidation time represents the time required to reach maximum methemoglobin concentration under the specified experimental conditions. One study noted that the difference of one methylene (B1212753) group between amyl nitrite (a five-carbon chain) and butyl nitrite (a four-carbon chain) had no statistically significant effect on the rate of hemoglobin oxidation in either diabetic or non-diabetic human blood (P>0.05).
Mechanism of Hemoglobin Oxidation by Alkyl Nitrites
Amyl and butyl nitrite induce methemoglobin formation through a complex series of reactions. The primary mechanism involves the oxidation of the ferrous iron (Fe²⁺) in oxyhemoglobin to ferric iron (Fe³⁺).[[“]] This process is understood to be initiated by the alkyl nitrite and can become autocatalytic.[5]
The proposed mechanism involves the formation of reactive nitrogen species, such as nitrogen dioxide (NO₂•), which directly oxidize oxyhemoglobin.[[“]][6] Methemoglobin itself can then catalyze the further oxidation of nitrite, creating a feedback loop that accelerates methemoglobin formation.[[“]]
Caption: Nitrite-induced hemoglobin oxidation pathway.
Experimental Protocols
This section outlines a general experimental protocol for the in vitro comparison of amyl nitrite and butyl nitrite on hemoglobin oxidation.
Objective:
To compare the rate and extent of methemoglobin formation induced by amyl nitrite and butyl nitrite in a controlled in vitro setting.
Materials:
-
Fresh whole blood (e.g., human, rabbit, or other species of interest) collected in an appropriate anticoagulant (e.g., heparin, EDTA).
-
Amyl nitrite
-
Butyl nitrite
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer capable of measuring absorbance at 630 nm and other relevant wavelengths.
-
Cuvettes
-
Micropipettes
-
Test tubes
-
Vortex mixer
-
Water bath or incubator set to 37°C
Experimental Workflow:
Caption: Workflow for in vitro hemoglobin oxidation studies.
Detailed Method:
-
Preparation of Erythrocyte Suspension:
-
Centrifuge fresh whole blood to pellet the erythrocytes.
-
Wash the erythrocytes three times with cold PBS (pH 7.4).
-
Resuspend the washed erythrocytes in PBS to a final hematocrit of approximately 2%.
-
-
Preparation of Nitrite Solutions:
-
Prepare fresh stock solutions of amyl nitrite and butyl nitrite in a suitable solvent (e.g., ethanol) at a high concentration.
-
Prepare working solutions by diluting the stock solutions in PBS to the desired final concentrations for the assay.
-
-
Hemoglobin Oxidation Assay:
-
Pre-warm the erythrocyte suspension to 37°C.
-
Initiate the reaction by adding a small volume of the working nitrite solution (amyl or butyl) to the erythrocyte suspension. A control sample with the solvent alone should also be run.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), remove an aliquot of the reaction mixture.
-
-
Methemoglobin Measurement (Spectrophotometric Method based on the Evelyn and Malloy method):
-
Immediately lyse the erythrocytes in the aliquot by adding a hypotonic solution (e.g., deionized water).
-
Measure the absorbance of the hemolysate at 630 nm (the characteristic peak for methemoglobin) and a reference wavelength where methemoglobin and oxyhemoglobin have the same absorbance (an isosbestic point, e.g., 800 nm) to correct for turbidity.[7][8]
-
To determine the absorbance corresponding to 100% methemoglobin, treat a separate aliquot of the unreacted erythrocyte suspension with a strong oxidizing agent like potassium ferricyanide.[8]
-
Calculate the percentage of methemoglobin at each time point using the following formula:
% Methemoglobin = [(Absorbance of sample at 630 nm) / (Absorbance of 100% methemoglobin sample at 630 nm)] x 100
-
-
Data Analysis:
-
Plot the percentage of methemoglobin against time for both amyl nitrite and butyl nitrite.
-
From the resulting curves, determine and compare key kinetic parameters such as the initial rate of oxidation and the time required to reach the maximum methemoglobin concentration.
-
Discussion and Conclusion
The available data suggests that amyl nitrite and butyl nitrite are both effective inducers of hemoglobin oxidation, with their performance being broadly comparable. The choice between the two may therefore depend on factors such as availability, cost, and the specific context of the research.
The provided experimental protocol offers a robust framework for conducting direct comparative studies. By carefully controlling experimental variables and employing accurate methods for methemoglobin quantification, researchers can obtain reliable data to differentiate the subtle effects of these two alkyl nitrites on hemoglobin oxidation. Further studies directly comparing the biomolecular rate constants of amyl and butyl nitrite under identical conditions would be beneficial to the field.
References
- 1. Kinetics and mechanism of the oxidation of human deoxyhemoglobin by nitrites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The kinetic differences between sodium nitrite, amyl nitrite and nitroglycerin oxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Mechanism of autocatalytic oxidation of oxyhemoglobin by nitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proposed mechanism of nitrite-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SPECTROMETRIC MEASUREMENT OF METHEMOGLOBIN WITHOUT INTERFERENCE OF CHEMICAL OR ENZYMATIC REAGENTS – AC&T [ciencianews.com.br]
- 8. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Hemodynamic Effects of Amyl Nitrite and Organic Nitrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hemodynamic effects of amyl nitrite (B80452), an organic nitrite, and various organic nitrates such as nitroglycerin (GTN), isosorbide (B1672297) dinitrate (ISDN), and pentaerythritol (B129877) tetranitrate (PETN). The information is supported by experimental data to assist in research and drug development.
Introduction
Amyl nitrite and organic nitrates are potent vasodilators that function primarily by generating nitric oxide (NO) or a related S-nitrosothiol, which in turn activates the soluble guanylate cyclase (sGC) pathway in vascular smooth muscle cells.[1][2] The subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP) leads to vasodilation.[3][4] Despite this common mechanism, their distinct pharmacokinetics, bioactivation pathways, and resulting hemodynamic profiles lead to different clinical applications and limitations.[[“]][6] Organic nitrates like nitroglycerin are widely used for angina pectoris and heart failure, while the rapid and short-acting nature of amyl nitrite lends itself to specific diagnostic uses.[[“]][7] A key differentiator is the development of tolerance, a significant clinical challenge with continuous organic nitrate (B79036) use, which is minimal with organic nitrites.[6][[“]][9]
Comparative Hemodynamic Data
The following table summarizes the key hemodynamic differences between amyl nitrite and representative organic nitrates based on data from human and animal studies.
| Hemodynamic Parameter | Amyl Nitrite | Nitroglycerin (GTN) | Isosorbide Dinitrate (ISDN) | Pentaerythritol Tetranitrate (PETN) |
| Onset of Action | Very Rapid (~30 seconds, peak at 1 min)[2][[“]][10] | Rapid (peak at 4 min)[[“]][10] | Slower than GTN[11][12] | Slower, long-acting[13][14] |
| Duration of Action | Short-lived (3-5 minutes)[2][[“]] | Short (15-30 minutes)[11] | Longer than GTN (up to 4-5 hours)[11][15] | Longest acting[13][14] |
| Heart Rate (HR) | Significant Increase (Reflex Tachycardia, ~27%)[10][16] | Minimal to slight increase[10][16] | Minimal change[11][12] | Minimal change[17] |
| Blood Pressure (BP) | Abrupt decrease in systolic, diastolic, and mean arterial pressure[9][16] | Reduces systolic and mean arterial pressure; no effect on diastolic in some studies[16] | Sustained reduction in mean arterial pressure[11] | Reduces systolic and diastolic blood pressure[13][14] |
| Cardiac Output (CO) / Index (CI) | Initial Increase (~13%)[9][10][16] | No significant effect or reduction[10][16] | Small, insignificant changes[11] | Not a primary effect |
| Systemic Vascular Resistance (SVR) | Significant Decrease[16][18] | No significant effect or slight decrease[16][18] | Primarily venodilation, arterial dilation at higher doses[19] | Reduces preload and afterload[14] |
| Tolerance Development | Minimal[6][[“]][9] | Significant with continuous use[6][[“]] | Partial tolerance develops with chronic use[15] | Does not cause tolerance[13] |
Signaling Pathways and Mechanism of Action
Both drug classes induce vasodilation via the NO-cGMP pathway, but their bioactivation processes differ significantly. Organic nitrates require enzymatic conversion to release NO, a process that is susceptible to the development of tolerance. In contrast, organic nitrites appear to release NO through a distinct mechanism that is less prone to tolerance.
The diagram below illustrates the common downstream pathway and the distinct activation steps for organic nitrates and amyl nitrite.
Experimental Protocols
Reproducible experimental design is critical for assessing hemodynamic effects. Below is a representative protocol for in vivo hemodynamic assessment in an animal model, based on common methodologies.[20]
1. Animal Preparation:
-
Subjects: Male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize with an appropriate agent (e.g., urethane (B1682113) or pentobarbital) administered intraperitoneally.
-
Cannulation:
-
Cannulate the trachea to maintain a patent airway.
-
Insert a catheter into the femoral vein for intravenous drug administration.
-
Insert a pressure-tip catheter into the carotid artery, advanced into the left ventricle, for measuring blood pressure and heart rate.
-
2. Data Acquisition:
-
Stabilization: Allow the animal to stabilize for a 20-30 minute period after surgical procedures.
-
Baseline Recording: Record baseline hemodynamic parameters (systolic, diastolic, mean arterial pressure, and heart rate) for at least 15 minutes to ensure stability.
-
Drug Administration: Administer the test compound (e.g., amyl nitrite inhalation or intravenous organic nitrate) as either a bolus injection or a continuous infusion across a range of doses.
3. Data Analysis:
-
Measurement: Continuously record hemodynamic parameters throughout the experiment.
-
Calculation: Calculate the change from baseline for each parameter at various time points after drug administration.
-
Comparison: Compare the dose-response curves and time-course of effects between different drugs to determine relative potency, efficacy, onset, and duration of action.
Conclusion
The hemodynamic profiles of amyl nitrite and organic nitrates are markedly different.
-
Amyl Nitrite is characterized by its extremely rapid onset, short duration of action, and a pronounced reflex tachycardia.[[“]][10] Its primary utility is in specific diagnostic applications where transient and potent vasodilation is required. The minimal development of tolerance is a key pharmacological advantage.[6][9]
-
Organic Nitrates (GTN, ISDN) offer a slower onset and more sustained effect, making them suitable for the management of angina and heart failure.[[“]][11] However, their clinical use is significantly hampered by the development of hemodynamic tolerance with continuous administration.[6][[“]]
-
Pentaerythritol tetranitrate (PETN) stands out among organic nitrates as it appears not to induce tolerance, representing a potential advantage for chronic therapy.[13]
These differences are rooted in their distinct bioactivation pathways.[6] For researchers and drug developers, understanding these comparative hemodynamics is crucial for designing new therapeutic agents that can optimize the beneficial effects of NO-mediated vasodilation while mitigating undesirable effects like tolerance and reflex tachycardia.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Amyl Nitrite? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Mechanism of vasodilation by nitrates: role of cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Vascular and hemodynamic differences between organic nitrates and nitrites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrates and nitrites in the treatment of ischemic cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Nitrates and Nitrites in the Treatment of Ischemic Cardiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative effects of glyceryl trinitrate and amyl nitrite on pulse wave reflection and augmentation index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemodynamic effects of isosorbide dinitrate vs nitroglycerin in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative hemodynamic effects of chewable isosorbide dinitrate and nitroglycerin in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential effects of pentaerythritol tetranitrate and nitroglycerin on the development of tolerance and evidence of lipid peroxidation: a human in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of pentaerithrityl-tetranitrate on parameters of the microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hemodynamics and antianginal effects of high dose oral isosorbide dinitrate after chronic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Action of Nitroglycerin and amyl nitrite in labile and essential hypertension: hemodynamic differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the effects of pentaerythritol tetranitrate and nitroglycerin on endothelium-dependent vasorelaxation in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Action of Nitroglycerin and amyl nitrite in labile and essential hypertension: hemodynamic differences. | Semantic Scholar [semanticscholar.org]
- 19. Hemodynamic effects of nitroglycerin and long-acting nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Comparative Analysis of the Genotoxicity of Isobutyl Nitrite and Other Nitrites in the Ames Test
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the genotoxicity of isobutyl nitrite (B80452) and other selected nitrites—isoamyl nitrite, amyl nitrite, and sodium nitrite—as evaluated by the Ames test. The data presented is compiled from various studies to offer an objective overview of their mutagenic potential.
Executive Summary
Alkyl nitrites, including isobutyl nitrite, are known to exhibit mutagenic properties in the bacterial reverse mutation assay, commonly known as the Ames test. This guide summarizes the available quantitative data, details the experimental methodologies employed in these assessments, and provides a visual representation of the underlying mechanisms of nitrite-induced genotoxicity. The findings indicate that isobutyl nitrite is a potent mutagen, with its genotoxicity influenced by its physical state and hydrolysis to nitrite. Comparative data suggests variability in the mutagenic potential among different nitrites.
Quantitative Data Summary
The following table summarizes the quantitative results from Ames tests conducted on isobutyl nitrite, isoamyl nitrite, amyl nitrite, and sodium nitrite. The data is presented as the number of revertant colonies per plate for various strains of Salmonella typhimurium, both with and without metabolic activation (S9).
| Chemical | Strain | Concentration | Metabolic Activation (S9) | Mean Revertants/Plate | Fold Increase Over Background | Reference |
| Isobutyl Nitrite (Vapor) | TA1535 | Saturated Vapor (30 min exposure) | + | 307 | 22 | [1] |
| Isobutyl Nitrite (Solution) | TA1535 | 0.2 ml saturated solution | - | 179 | 7.9 | [1] |
| Isoamyl Nitrite | TA100 | 333 µ g/plate | - | 175 ± 11.3 | >1.2 | NTP Study 419564 |
| TA100 | 1000 µ g/plate | - | 191 ± 5.5 | >1.3 | NTP Study 419564 | |
| TA100 | 3333 µ g/plate | - | 223 ± 11.0 | >1.5 | NTP Study 419564 | |
| TA100 | 333 µ g/plate | + (10% Rat S9) | 190 ± 3.8 | >1.2 | NTP Study 419564 | |
| TA100 | 1000 µ g/plate | + (10% Rat S9) | 212 ± 5.8 | >1.4 | NTP Study 419564 | |
| Amyl Nitrite | TA100 | 100 µ g/plate | - | 198 ± 12.6 | >1.5 | NTP Study 704674 |
| TA100 | 333 µ g/plate | - | 243 ± 10.1 | >1.8 | NTP Study 704674 | |
| TA100 | 1000 µ g/plate | - | 266 ± 18.2 | >2.0 | NTP Study 704674 | |
| TA100 | 100 µ g/plate | + (10% Hamster S9) | 174 ± 4.9 | >1.2 | NTP Study 704674 | |
| TA100 | 333 µ g/plate | + (10% Hamster S9) | 211 ± 6.0 | >1.5 | NTP Study 704674 | |
| Sodium Nitrite | Not Specified | High Concentration | Not Specified | Not Specified | 62 | (Study on weak mutagens) |
| TA100 | Not Specified | - | Positive | Not Specified | (Multiple Studies) | |
| TA1535 | Not Specified | - | Positive | Not Specified | (Multiple Studies) |
Note: One study concluded that isobutyl nitrite in solution is 2.8 times more mutagenic than sodium nitrite.[1]
Experimental Protocols
The data presented in this guide is primarily based on the standard Ames test protocol. The fundamental principle of this assay is to measure the rate of reverse mutations (reversions) in histidine-dependent (his- ) strains of Salmonella typhimurium to a histidine-independent (his+) state. An increase in the number of revertant colonies in the presence of a test substance indicates its mutagenic potential.
A generalized experimental workflow for the Ames test is as follows:
-
Strain Selection: Specific strains of Salmonella typhimurium are chosen based on their sensitivity to different types of mutagens. Commonly used strains for detecting base-pair substitutions, like those often induced by nitrites, include TA100 and TA1535.
-
Metabolic Activation: To mimic mammalian metabolism, a liver homogenate fraction (S9) is often included in the assay. This is crucial for detecting pro-mutagens that require metabolic activation to become mutagenic.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance (e.g., isobutyl nitrite) in the presence or absence of the S9 mix. This can be done using the plate incorporation method, where the test compound is mixed with the agar (B569324), or the pre-incubation method, where the bacteria are incubated with the compound before plating.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Colony Counting: Only the bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form visible colonies. The number of these revertant colonies is counted for each concentration of the test substance and compared to the spontaneous reversion rate (negative control).
Mechanism of Genotoxicity
The genotoxicity of nitrites is primarily attributed to their ability to form reactive nitrogen species (RNS), which can directly damage DNA. The proposed mechanism involves the following key steps:
-
Formation of Nitrosating Agents: In an acidic environment, such as the stomach, or through cellular metabolism, nitrite ions (NO₂⁻) can be converted into various nitrosating agents, including nitrous acid (HNO₂) and dinitrogen trioxide (N₂O₃). Alkyl nitrites can also release nitric oxide (NO), which can be oxidized to form these nitrosating species.
-
DNA Deamination: These powerful nitrosating agents can react with the primary amino groups of DNA bases (adenine, guanine (B1146940), and cytosine), leading to their deamination. For example, the deamination of adenine (B156593) produces hypoxanthine, which can mispair with cytosine instead of thymine (B56734) during DNA replication. Similarly, the deamination of guanine yields xanthine, and cytosine is converted to uracil.
-
Oxidative Damage: RNS can also induce oxidative stress, leading to the formation of reactive oxygen species (ROS). Both RNS and ROS can cause oxidative damage to DNA bases, such as the formation of 8-oxo-7,8-dihydroguanine (8-oxoG), and can also induce DNA strand breaks.
-
Mutation: The resulting DNA lesions, if not properly repaired by the cell's DNA repair machinery, can lead to mutations during DNA replication. Deamination events typically result in base-pair substitutions, which is consistent with the positive results observed in Ames tester strains like TA100 and TA1535 that are designed to detect this type of mutation.
References
evaluating the efficacy of butyl nitrate as a vasodilator against other alkyl nitrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilator efficacy of butyl nitrate (B79036) against other common alkyl nitrates, including amyl nitrate and nitroglycerin. The information is supported by experimental data to assist researchers and professionals in drug development in evaluating these compounds.
Mechanism of Action: The Nitric Oxide-cGMP Pathway
Alkyl nitrates are potent vasodilators that exert their effects through the nitric oxide (NO) signaling pathway. The core mechanism involves the intracellular release of NO or a related species, which then activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] Elevated cGMP levels lead to the activation of cGMP-dependent protein kinases, which in turn phosphorylate various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of vascular smooth muscle.[2][3] This vasodilation leads to a reduction in both preload and afterload on the heart.
While the overarching pathway is similar for all organic nitrates and nitrites, the specific enzymes and cofactors involved in the bioactivation and release of NO can differ between these compounds, leading to variations in their potency, onset, and duration of action, as well as the development of tolerance.[4][5]
Quantitative Comparison of Vasodilator Efficacy
The following table summarizes available quantitative data on the vasodilator effects of various alkyl nitrates. Direct comparative data for butyl nitrate against a wide range of other alkyl nitrates is limited in publicly available literature. The data presented is compiled from various studies and should be interpreted with consideration of the different experimental conditions.
| Compound | Animal Model | Vascular Bed | Potency (EC50/ED50) | Key Findings & Citations |
| Nitroglycerin (GTN) | Human | Dorsal Hand Vein | 5.1 ng/min (ED50 for 50% max vasodilation) | Approximately 10 times more potent than its dinitrate metabolites.[5] |
| Rat | Aortic Rings | 5.6 x 10⁻⁸ M (EC50) | Demonstrated potent vasorelaxant effects in isolated aortic rings. | |
| Amyl Nitrite | Human | Systemic | Peak effect at 1 min | Rapid onset and short duration of action, causes reflex tachycardia.[[“]] |
| Labile Hypertensives | Systemic | - | Reduced arterial pressure primarily through arterial dilation and decreased peripheral vascular resistance.[2] | |
| Isobutyl Nitrite | Rabbit | Aortic Strips | Stronger than isothis compound | More rapid onset but less stable spasmolytic activity compared to isothis compound. |
| Isothis compound | Rabbit | Aortic Strips | Weaker than isobutyl nitrite | Slower onset but more stable spasmolytic activity compared to isobutyl nitrite. |
| 1,2-Glyceryl Dinitrate | Human | Dorsal Hand Vein | 43 ng/min (ED50 for 50% max vasodilation) | Significantly less potent than the parent compound, nitroglycerin.[5] |
| 1,3-Glyceryl Dinitrate | Human | Dorsal Hand Vein | 60 ng/min (ED50 for 50% max vasodilation) | Significantly less potent than the parent compound, nitroglycerin.[5] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Signaling pathway of alkyl nitrate-induced vasodilation.
Caption: Workflow for evaluating vasodilator effects in isolated aortic rings.
Experimental Protocols
The following is a detailed methodology for a key in vitro experiment used to assess and compare the vasodilator efficacy of alkyl nitrates.
Isolated Aortic Ring Vasodilation Assay
1. Animal Model and Aorta Isolation:
-
Animal Model: Male Wistar rats (250-300g) are commonly used.
-
Euthanasia: Animals are euthanized by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Aorta Excision: The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
2. Aortic Ring Preparation:
-
The aorta is cleaned of adherent connective and adipose tissue.
-
The vessel is cut into rings of approximately 1-2 mm in width. Care is taken to not damage the endothelium. For endothelium-denuded experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.
3. Experimental Setup:
-
Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
The upper hook is connected to an isometric force transducer to record changes in tension.
4. Equilibration and Pre-contraction:
-
The rings are allowed to equilibrate for 60-90 minutes under a basal tension of 1.5-2.0 g. During this period, the buffer is changed every 15-20 minutes.
-
After equilibration, the rings are pre-contracted with a vasoconstrictor agent, typically phenylephrine (B352888) (1 µM) or KCl (60-80 mM), to induce a stable contractile tone.
5. Assessment of Vasodilator Response:
-
Once a stable plateau of contraction is reached, the alkyl nitrate (e.g., this compound, amyl nitrate, nitroglycerin) is added to the organ bath in a cumulative manner, with concentrations typically ranging from 10⁻¹⁰ M to 10⁻⁴ M.
-
The relaxation response is recorded as the percentage decrease from the pre-contracted tone.
6. Data Analysis:
-
Dose-response curves are constructed by plotting the percentage of relaxation against the logarithm of the molar concentration of the alkyl nitrate.
-
The EC50 value (the concentration of the drug that produces 50% of the maximal response) is calculated from the dose-response curve to quantify the potency of the vasodilator.
Discussion of Comparative Efficacy
Based on the available data, several key differences in the efficacy of various alkyl nitrates can be highlighted:
-
Potency and Molecular Structure: The vasodilator potency of organic nitrates is related to the number of nitrate groups in the molecule. For instance, nitroglycerin (a trinitrate) is significantly more potent than its dinitrate metabolites.[5] This suggests that the efficiency of NO donation is a critical factor in determining vasodilator efficacy.
-
Nitrates vs. Nitrites: Organic nitrites (e.g., amyl nitrite, isobutyl nitrite) tend to have a more rapid onset of action but a shorter duration and less stable effect compared to organic nitrates (e.g., nitroglycerin, isothis compound).[[“]] This is likely due to differences in their enzymatic bioactivation pathways.[4][5]
-
Tolerance: A significant limitation of long-term organic nitrate therapy is the development of tolerance, where the vasodilator effect diminishes over time. Studies have shown that organic nitrites may be less prone to inducing tolerance compared to organic nitrates like nitroglycerin.[4]
Conclusion
The vasodilator efficacy of alkyl nitrates is a complex interplay of their chemical structure, the specific enzymatic pathways involved in their bioactivation to nitric oxide, and the resulting activation of the cGMP signaling cascade. While nitroglycerin and amyl nitrate are well-characterized, with distinct profiles of potency, onset, and duration of action, comprehensive data on this compound is less prevalent.
For drug development professionals, the choice of an alkyl nitrate for a specific therapeutic application will depend on the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols outlined in this guide provide a robust framework for conducting direct comparative studies to elucidate the specific efficacy and potential therapeutic advantages of this compound and other novel alkyl nitrate compounds. Further research is warranted to fully characterize the vasodilator profile of this compound in direct comparison with established alkyl nitrates.
References
- 1. Nitrates vs. Other Types of Vasodilators and Clinical Outcomes in Patients with Vasospastic Angina: A Propensity Score-Matched Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Nitrodilators and Soluble Guanylyl Cyclase Activators [cvpharmacology.com]
- 3. Nitrates and Nitrites in the Treatment of Ischemic Cardiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular and hemodynamic differences between organic nitrates and nitrites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular nitric oxide-generating activities for organic nitrites and organic nitrates are distinct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Synthesis of some novel organic nitrates and comparative in vitro study of their vasodilator profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Butyl Nitrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of butyl nitrate (B79036), a flammable and potentially reactive compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to observe the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood.[1][2]
-
Avoid Incompatibles: Butyl nitrate is incompatible with strong acids (such as hydrochloric, sulfuric, and nitric acids), reducing agents, and combustibles like wood, paper, and oil.[3] Contact with these substances can lead to vigorous reactions.
-
Ignition Sources: this compound is a flammable liquid.[3] All sources of ignition, including open flames and sparks, must be eliminated from the handling and storage areas.[3][4] Use only non-sparking tools and explosion-proof equipment when handling this compound.[5]
-
Storage: Store this compound in tightly closed containers in a cool, dry, and well-ventilated area away from light and incompatible materials.[3]
Spill and Emergency Procedures
In the event of a spill or leak, the following steps must be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the spill area.[3]
-
Remove Ignition Sources: Immediately eliminate all potential ignition sources.[3]
-
Containment and Absorption: For minor spills, contain the spill and absorb it with an inert material such as dry lime, sand, or soda ash.[3] Do not use combustible materials like sawdust.[6]
-
Collection: Carefully collect the absorbed material and place it into a covered and properly labeled container for disposal as hazardous waste.[2][3]
-
Ventilate and Clean: Ventilate the area and wash the spill site after the cleanup is complete.[3]
-
Confined Spaces: Do not allow this compound to enter confined spaces, such as sewers, due to the risk of explosion.[3]
Disposal Protocol
This compound must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[7] It is essential to consult with your institution's Environmental Health and Safety (EHS) department or the equivalent regulatory body for specific guidance.[3]
Quantitative Data Summary for Disposal
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key handling and storage parameters mentioned in safety documentation.
| Parameter | Specification | Citation(s) |
| Storage Temperature | Store in a cool, well-ventilated area. Recommended storage for similar compounds is 2-8 °C. | [4] |
| Incompatible Materials | Strong acids (e.g., hydrochloric, sulfuric, nitric), reducing agents, combustibles (e.g., wood, paper, oil). | [3] |
| Spill Absorbent | Inert materials such as dry lime, sand, or soda ash. | [3] |
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Experimental Protocols
Currently, there are no widely established and cited experimental protocols for the in-lab neutralization or deactivation of this compound. The standard and recommended procedure is to dispose of it as hazardous waste through a licensed disposal facility.[2][7] Attempting to neutralize this compound without a validated protocol can be dangerous and is not recommended. For all disposal needs, contact your designated hazardous waste management authority.[7]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
